molecular formula C13H14BNO4S B1386959 N-p-Tolyl 4-boronobenzenesulfonamide CAS No. 957062-88-3

N-p-Tolyl 4-boronobenzenesulfonamide

Cat. No.: B1386959
CAS No.: 957062-88-3
M. Wt: 291.1 g/mol
InChI Key: RGJGYRYMFMLJEU-UHFFFAOYSA-N
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Description

N-p-Tolyl 4-boronobenzenesulfonamide is a useful research compound. Its molecular formula is C13H14BNO4S and its molecular weight is 291.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(4-methylphenyl)sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c1-10-2-6-12(7-3-10)15-20(18,19)13-8-4-11(5-9-13)14(16)17/h2-9,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJGYRYMFMLJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657310
Record name {4-[(4-Methylphenyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-88-3
Record name {4-[(4-Methylphenyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-p-Tolyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of N-p-Tolyl 4-boronobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a robust, field-proven protocol. The guide emphasizes the causal relationships behind experimental choices, ensuring a self-validating and reproducible workflow. We will explore a reliable two-step synthetic pathway, followed by an in-depth analysis using modern spectroscopic and chromatographic techniques. The unique structural combination of an aryl sulfonamide and a boronic acid moiety presents intriguing possibilities for designing novel therapeutic agents, particularly as enzyme inhibitors.[1][2][3]

Introduction: The Convergence of Sulfonamides and Boronic Acids

The strategic combination of privileged structural motifs is a cornerstone of modern drug discovery. Aryl sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, forming the basis of numerous antibacterial, anti-inflammatory, and anti-cancer agents.[4][5][6] Their ability to act as transition-state analogs and engage in key hydrogen bonding interactions makes them highly effective pharmacophores.

Concurrently, the incorporation of boronic acids into drug candidates has gained immense traction, culminating in FDA-approved drugs like Bortezomib (Velcade®) and Vaborbactam.[3] The boron atom's unique electronic properties—specifically its empty p-orbital—allow it to form reversible covalent bonds with nucleophilic residues (such as serine or threonine) in enzyme active sites, leading to potent and often highly specific inhibition.[1][3]

This compound represents a quintessential example of this synergistic design strategy. It merges the established bioactivity of the N-aryl sulfonamide scaffold with the versatile reactivity of a boronic acid. Such molecules are prime candidates for screening as inhibitors of enzymes like β-lactamases and proteases, where both functionalities can play a critical role in binding and mechanism of action.[1][2] This guide provides the foundational chemistry required to synthesize and validate this valuable molecular probe.

Synthetic Strategy and Rationale

The synthesis of this compound is most reliably achieved through a two-step sequence. This approach ensures high yields and simplifies purification by addressing the synthesis of the stable sulfonamide bond first, followed by the introduction of the more sensitive boronic acid moiety.

Overall Synthetic Pathway:

Synthesis_Pathway start1 4-Bromobenzenesulfonyl chloride cond1 Step 1: Sulfonamide Formation Pyridine, DCM, 0°C to RT start1->cond1 start2 p-Toluidine start2->cond1 intermediate N-p-Tolyl 4-bromobenzenesulfonamide cond2 Step 2: Miyaura Borylation Pd(dppf)Cl₂, KOAc, Dioxane, 80°C intermediate->cond2 boron_source Bis(pinacolato)diboron (B₂pin₂) boron_source->cond2 product This compound cond1->intermediate cond2->product

Caption: Two-step synthesis of the target compound.

This strategy is superior to a one-pot, three-component coupling for a guide of this nature because it isolates potential points of failure, making troubleshooting more straightforward. The intermediate, N-p-Tolyl 4-bromobenzenesulfonamide, is a stable, crystalline solid that can be easily purified and fully characterized before proceeding to the more complex palladium-catalyzed borylation step.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Synthesis of N-p-Tolyl 4-bromobenzenesulfonamide

This reaction forms the core sulfonamide linkage through the nucleophilic attack of an amine on a sulfonyl chloride.

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_characterization Characterization & Analysis start Combine Starting Materials (Sulfonyl Chloride, Amine, Solvent) reaction Reaction under Inert Atmosphere (Stirring, Temperature Control) start->reaction quench Reaction Quenching (e.g., add water/acid) reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir purity Purity Check (Melting Point, HPLC) purify->purity

Caption: General experimental workflow for synthesis and analysis.

Materials:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
4-Bromobenzenesulfonyl chloride 255.50 2.56 g 10.0
p-Toluidine 107.15 1.07 g 10.0
Pyridine 79.10 1.2 mL 15.0
Dichloromethane (DCM) - 50 mL -
1M Hydrochloric Acid (HCl) - 30 mL -
Saturated Sodium Bicarbonate (NaHCO₃) - 30 mL -
Brine - 30 mL -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (1.07 g, 10.0 mmol) and dissolve in dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add pyridine (1.2 mL, 15.0 mmol), followed by the portion-wise addition of 4-bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol) over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield N-p-Tolyl 4-bromobenzenesulfonamide as a white crystalline solid.

Rationale:

  • Pyridine: Acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. It can also serve as a nucleophilic catalyst.[5][6]

  • 0 °C Start Temperature: The reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of side products.

  • Aqueous Workup: The acid wash removes unreacted pyridine and p-toluidine. The bicarbonate wash removes any remaining acidic impurities. This ensures a clean crude product for purification.

  • Recrystallization: This is an efficient method for purifying the solid product, removing soluble impurities to achieve high analytical purity.[7]

Step 2: Synthesis of this compound via Miyaura Borylation

This step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to convert the aryl bromide to the corresponding boronic acid pinacol ester, which is subsequently hydrolyzed to the target boronic acid.[8][9][10]

Materials:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
N-p-Tolyl 4-bromobenzenesulfonamide 326.22 1.63 g 5.0
Bis(pinacolato)diboron (B₂pin₂) 253.94 1.40 g 5.5
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) 731.73 183 mg 0.25 (5 mol%)
Potassium Acetate (KOAc) 98.14 1.47 g 15.0

| 1,4-Dioxane (anhydrous) | - | 40 mL | - |

Procedure:

  • To an oven-dried Schlenk flask, add N-p-Tolyl 4-bromobenzenesulfonamide (1.63 g, 5.0 mmol), bis(pinacolato)diboron (1.40 g, 5.5 mmol), Pd(dppf)Cl₂ (183 mg, 0.25 mmol), and potassium acetate (1.47 g, 15.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (40 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester intermediate.

  • To obtain the final boronic acid, dissolve the crude ester in a 9:1 mixture of acetone and water, add a catalytic amount of HCl, and stir at room temperature for 2 hours until hydrolysis is complete.

  • Remove the acetone via rotary evaporation. The aqueous solution can be extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated.

  • Purify the final product by flash column chromatography or recrystallization to yield this compound.

Rationale:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.[8]

  • Pd(dppf)Cl₂: A robust and versatile pre-catalyst for Suzuki-Miyaura couplings. The dppf ligand provides the necessary stability and electronic properties for the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[11][12]

  • Potassium Acetate (KOAc): A mild base required for the transmetalation step of the catalytic cycle, facilitating the transfer of the boryl group from the boron reagent to the palladium center.

  • Hydrolysis: The Miyaura borylation yields a boronic acid pinacol ester, which is more stable and easier to handle than the free boronic acid. A mild acidic workup is required to hydrolyze the ester to the desired final product.[13]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Expected Analytical Data:

Technique Expected Observations
¹H NMR Aromatic protons (AA'BB' systems for both rings), singlet for the tolyl methyl group, singlet for the N-H proton, broad singlet for B(OH)₂ protons.
¹³C NMR Signals for all unique aromatic carbons, methyl carbon, and the carbon attached to the boron atom (C-B).
IR (FTIR) N-H stretch (~3250 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), S=O asymmetric & symmetric stretches (~1340 & 1160 cm⁻¹), B-O stretch (~1350 cm⁻¹).[14][15]
Mass Spec (ESI-MS) Correct molecular ion peak [M+H]⁺ or [M-H]⁻. Characteristic isotopic pattern for boron (¹⁰B and ¹¹B).[16][17]

| Melting Point | Sharp melting point range, indicating high purity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~10.5 (s, 1H, SO₂NH)

    • δ ~8.2 (s, 2H, B(OH)₂)

    • δ ~7.8-7.9 (d, 2H, Ar-H ortho to SO₂)

    • δ ~7.7-7.8 (d, 2H, Ar-H ortho to B)

    • δ ~7.1 (d, 2H, Ar-H of tolyl ring)

    • δ ~7.0 (d, 2H, Ar-H of tolyl ring)

    • δ ~2.2 (s, 3H, Ar-CH₃)

    • Note: Chemical shifts are approximate and should be confirmed with experimental data. The signals for the B(OH)₂ protons are often broad and may exchange with water in the solvent.[18]

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • Expect signals in the aromatic region (δ ~115-145 ppm), with the carbon attached to boron appearing around δ ~135 ppm (this signal may be broad). The tolyl methyl carbon will appear around δ ~21 ppm.[15][19]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

  • Expected m/z: For C₁₃H₁₄BNO₄S, the monoisotopic mass is 291.07 g/mol . Expect to see [M+H]⁺ at 292.08 or [M-H]⁻ at 290.06.

  • Boron Isotopic Pattern: Boron has two stable isotopes: ¹¹B (~80% abundance) and ¹⁰B (~20% abundance). This results in a characteristic M+1 peak that is approximately 25% of the intensity of the molecular ion peak, providing definitive evidence for the presence of a single boron atom in the molecule.[17][20][21]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • v(N-H): A sharp to medium peak around 3250 cm⁻¹.

  • v(S=O): Two strong, characteristic peaks for the asymmetric (~1340 cm⁻¹) and symmetric (~1160 cm⁻¹) stretches of the sulfonyl group.[14]

  • v(B-O): A strong, broad absorption around 1350 cm⁻¹, which may overlap with the S=O stretch.

References

  • Cu(I)-Mediated Reductive Amination of Boronic Acids with Nitroso Aromatics. ACS Publications. [Link]

  • Cu(I)-mediated reductive amination of boronic acids with nitroso aromatics. PubMed - NIH. [Link]

  • Sulfonamide purification process.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central - NIH. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Halogenated Aryl Sulfonamides Derived from 2-Amino-4-chloroanisole. ResearchGate. [Link]

  • Reductive Amination of Aryl Boronic Acids: Parallelism of the Catalytic Reactivity of Transition Metals and Main Group Elements. Thieme. [Link]

  • Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). PubMed. [Link]

  • Mass spectrometnc analysis for organic boron compounds. ResearchGate. [Link]

  • 4-Formylphenylboronic acid. Wikipedia. [Link]

  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Synthesis, characterization and antibacterial activity of halogenated aryl sulfonamides derived from 2-amino-4-chloroanisole. INIS-IAEA. [Link]

  • Amination of Aryl Boronic Acids with Alkylnitrites: A Convenient Complement to Cu-Promoted Reductive Amination. Organic Letters - ACS Publications. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC - NIH. [Link]

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Journal of Pharmaceutical Research International. [Link]

  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines. OSTI.GOV. [Link]

  • S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. ResearchGate. [Link]

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. NIH. [Link]

  • Spectral Assignments and Reference Data. CONICET. [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science (RSC Publishing). [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) Infrared, 1H and 13C NMR Spectra of N,N-Dichloroarylsulphonamides. ResearchGate. [Link]

  • Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. MDPI. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Pharmaffiliates. [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct. [Link]

  • Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal. [Link]

  • Mass Spectrometry in Boron Chemistry. ACS Publications - American Chemical Society. [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

  • Interpreting a Mass Spectrum 1. YouTube. [Link]

  • The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. [Link]

  • Preparation, Characterization and Evaluation of Extraction Effeciency of Np-tolyl-N- benzohydroxamic acid. Iraqi National Journal of Chemistry. [Link]

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Spectroscopic Characterization of N-p-Tolyl 4-boronobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for N-p-Tolyl 4-boronobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data, grounded in established scientific principles.

Introduction

This compound (C13H14BNO4S, Molecular Weight: 291.1 g/mol , CAS: 957062-88-3) is a bifunctional molecule incorporating both a sulfonamide linkage and a boronic acid moiety. The sulfonamide group is a well-established pharmacophore, while the boronic acid functional group is a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, and has shown potential for covalent inhibition of enzymes. A thorough understanding of its spectroscopic signature is paramount for its synthesis, purification, and the elucidation of its role in various chemical and biological systems.

This guide will delve into the expected and observed spectroscopic characteristics of this compound, providing a framework for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl and 4-boronobenzene rings, the methyl protons of the tolyl group, the sulfonamide N-H proton, and the B(OH)₂ protons.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HSO₂NH
~8.0Doublet2HAr-H (ortho to -B(OH)₂)
~7.8Doublet2HAr-H (ortho to -SO₂-)
~7.2Doublet2HAr-H (ortho to -NH-)
~7.0Doublet2HAr-H (ortho to -CH₃)
~3.4Singlet2HB(OH )₂
~2.2Singlet3HAr-CH

Experimental Considerations and Interpretation:

The choice of solvent is critical when acquiring NMR spectra of boronic acids. These compounds have a propensity to form cyclic trimeric anhydrides known as boroxines, which can lead to complex and uninterpretable spectra.[1] To mitigate this, polar, protic solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are recommended. These solvents can break up the boroxine structure.[1] In a protic solvent like CD₃OD, the acidic protons of the sulfonamide NH and the boronic acid OH groups will exchange with deuterium, and their signals may broaden or disappear.

The chemical shifts of aromatic protons are influenced by the electronic nature of the substituents. The electron-withdrawing sulfonamide and boronic acid groups will deshield the adjacent aromatic protons, causing them to resonate at a lower field (higher ppm). Conversely, the electron-donating methyl and amino groups will shield the neighboring protons, shifting their signals to a higher field (lower ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~145Ar-C (ipso, attached to -SO₂-)
~138Ar-C (ipso, attached to -NH-)
~135Ar-C (ipso, attached to -CH₃)
~134Ar-C H (ortho to -B(OH)₂)
~130Ar-C H (ortho to -NH-)
~128Ar-C H (ortho to -SO₂-)
~120Ar-C H (ortho to -CH₃)
~115Ar-C (ipso, attached to -B(OH)₂)
~21Ar-C H₃

Interpretation:

The carbon atoms directly attached to electronegative atoms or electron-withdrawing groups (ipso-carbons) will appear at a lower field in the ¹³C NMR spectrum. The chemical shift of the carbon attached to the boron atom can be broad due to the quadrupolar nature of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3200O-H stretch (broad)Boronic acid (-B(OH)₂)
~3300N-H stretchSulfonamide (-SO₂NH-)
~3100-3000C-H stretch (aromatic)Aromatic rings
~1600, 1475C=C stretchAromatic rings
~1350, 1160S=O stretch (asymmetric and symmetric)Sulfonamide (-SO₂NH-)
~1090B-O stretchBoronic acid (-B(OH)₂)
~915-895S-N stretchSulfonamide (-SO₂NH-)[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Interpretation:

The broad O-H stretching band of the boronic acid is a prominent feature. The N-H stretching vibration of the sulfonamide group typically appears as a sharp to medium band. The strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond are characteristic of the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data

m/zIon
291.07[M]⁺ (Molecular Ion)
273.06[M - H₂O]⁺
155.02[CH₃C₆H₄NHSO₂]⁺
136.05[HOC₆H₄B(OH)]⁺
91.05[CH₃C₆H₄]⁺

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the capillary, generating charged droplets that evaporate to produce gas-phase ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of Fragmentation:

The molecular ion peak [M]⁺ at m/z 291.07 would confirm the molecular weight of the compound. Boronic acids are known to undergo dehydration in the mass spectrometer, leading to a peak corresponding to [M - H₂O]⁺.[3] Fragmentation of the sulfonamide bond can lead to characteristic fragment ions. The fragmentation of aryl boronic acids can also lead to the formation of ions like BO⁻ and BO₂⁻ in negative ion mode.[4] It is important to note that boronic acids can form trimers (boroxines) which might be observed in the mass spectrum, especially with techniques like MALDI-MS.[3]

Workflow and Interconnectivity of Spectroscopic Data

The characterization of this compound is a multi-faceted process where each spectroscopic technique provides complementary information.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of N-p-Tolyl 4-boronobenzenesulfonamide Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Combined Data Interpretation NMR->Interpretation Structural Framework IR->Interpretation Functional Groups MS->Interpretation Molecular Weight & Fragmentation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

This integrated approach, combining NMR, IR, and MS, allows for a comprehensive and unambiguous structural elucidation of this compound, which is crucial for its application in research and development.

References

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules, 24(22), 4069. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2012). J Am Soc Mass Spectrom, 23(11), 1899-1909. [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. (2010). 18th IMSC International Mass Spectrometry Conference. [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2020). RSC Advances, 10(42), 25191-25205. [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-p-Tolyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-p-Tolyl 4-boronobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its core physical and chemical properties, offering both established data and field-proven methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Introduction: The Scientific Merit of this compound

This compound is a bifunctional molecule that marries the structural motifs of a sulfonamide and a boronic acid. This unique combination imparts a range of properties that make it a valuable building block in several scientific domains.

The sulfonamide group is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory effects.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor allows for specific interactions with biological targets.[2]

The boronic acid moiety has gained prominence in medicinal chemistry, most notably with the success of drugs like bortezomib.[4][5][6][7] Boronic acids are known to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and sensors.[4][8] The introduction of a boronic acid group can also modulate a molecule's physicochemical properties, such as selectivity and pharmacokinetics.[5]

The convergence of these two functional groups in this compound creates a scaffold with significant potential for the development of novel therapeutics and functional materials.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key known properties of this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₄BNO₄S[4]
Molecular Weight 291.1 g/mol [4]
CAS Number 957062-88-3[4]
Purity ≥97% (typical)[4]

Experimental Determination of Physicochemical Properties

This section outlines the standard, field-proven protocols for determining the key physicochemical properties of this compound.

Synthesis and Purification

A plausible and efficient synthesis of this compound involves the coupling of 4-boronobenzenesulfonyl chloride with p-toluidine.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 4-boronobenzenesulfonyl chloride (1.0 equivalent) in the same solvent. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Diagram: Synthetic Workflow

G cluster_0 Reaction cluster_1 Workup & Purification p-Toluidine p-Toluidine Reaction Flask Reaction Flask p-Toluidine->Reaction Flask  DCM, Base 4-Boronobenzenesulfonyl Chloride 4-Boronobenzenesulfonyl Chloride 4-Boronobenzenesulfonyl Chloride->Reaction Flask  0 °C to RT Quench Quench Reaction Flask->Quench Extraction Extraction Quench->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Synthetic workflow for this compound.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of the synthesized compound.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include:

    • A singlet for the methyl protons of the tolyl group.

    • Doublets in the aromatic region for the para-substituted tolyl and benzenesulfonamide rings.

    • A broad singlet for the sulfonamide N-H proton.

    • Broad signals for the B(OH)₂ protons, which may exchange with residual water in the solvent.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.

Diagram: Expected ¹H NMR Signal Regions

G cluster_0 ¹H NMR Spectrum (Schematic) ppm Chemical Shift (ppm) downfield Downfield upfield Upfield Methyl ~2.3 ppm (s, 3H) Aromatic ~7.0-8.0 ppm (m, 8H) NH ~9.0-10.0 ppm (br s, 1H) BOH Variable (br s, 2H)

Caption: Predicted ¹H NMR chemical shift regions.

Thermal Properties: Melting Point Determination

The melting point is a critical indicator of purity.

Experimental Protocol: Melting Point

  • Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.

  • Analysis: Use a standard melting point apparatus and slowly heat the sample.

  • Observation: Record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp melting range (e.g., 1-2 °C) is indicative of high purity.

Solubility Profile

Understanding the solubility is crucial for formulation and biological testing.

Experimental Protocol: Solubility Assessment

  • Solvent Screening: Assess the solubility of the compound in a range of common laboratory solvents at room temperature. This can be done qualitatively by adding a small amount of the solid to a vial containing the solvent and observing its dissolution.

  • Quantitative Determination: For key solvents, determine the solubility quantitatively by preparing a saturated solution, equilibrating it, and then determining the concentration of the dissolved compound using a technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acidity Constant (pKa)

The pKa of the boronic acid and the sulfonamide N-H will influence the compound's ionization state at physiological pH.

Experimental Protocol: pKa Determination

  • Potentiometric Titration: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/methanol). Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa values can be determined from the inflection points of the titration curve.

  • UV-Vis Spectrophotometry: If the compound has a chromophore that changes with ionization, the pKa can be determined by measuring the absorbance at a specific wavelength as a function of pH.

Solid-State Characterization: Crystal Structure Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the molecule and its packing in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model will reveal bond lengths, bond angles, and intermolecular interactions.

Applications and Future Directions

The unique structural features of this compound make it a promising candidate for various applications:

  • Drug Discovery: As an inhibitor of enzymes, particularly those with diol-containing active sites. The sulfonamide moiety can be tailored to enhance binding to specific targets.[1][2][9]

  • PROTACs: As a building block for Proteolysis Targeting Chimeras (PROTACs), where the boronic acid can bind to a target protein and the sulfonamide portion can be functionalized to recruit an E3 ligase.

  • Sensors: The boronic acid can be used to develop fluorescent or colorimetric sensors for saccharides and other diol-containing molecules.

  • Materials Science: As a monomer for the synthesis of polymers with unique properties.

Future research will likely focus on exploring the biological activity of this compound and its derivatives, as well as its utility in the development of advanced materials.

References

  • Garzan, A., et al. (2016). Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • da Silva, F. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

  • Abbas, H. A. S., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines. [Link]

  • Supuran, C. T. (2002). Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents. Medicinal Research Reviews. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). International Journal of Molecular Sciences. [Link]

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The Bifunctional Architect: Novel Applications of N-p-Tolyl 4-boronobenzenesulfonamide in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Single Purpose

In the landscape of organic chemistry, molecules are often defined by the reactivity of a primary functional group. The Suzuki-Miyaura coupling has cemented the reputation of boronic acids as indispensable tools for carbon-carbon bond formation, while the sulfonamide moiety is a cornerstone of medicinal chemistry, gracing numerous blockbuster drugs.[1] What happens, however, when these two powerful functionalities are converged within a single, elegant molecular architecture? This guide explores the untapped potential of N-p-Tolyl 4-boronobenzenesulfonamide, a molecule poised to be more than the sum of its parts. We will move beyond the predictable and delve into novel applications where the interplay of the boronic acid and the sulfonamide group opens new avenues for complex molecule synthesis, catalysis, and the rational design of therapeutic agents.

The Core Molecule: Structure and Intrinsic Properties

This compound is a unique bifunctional molecule. The boronic acid group, an electron-deficient Lewis acid, is a well-established precursor for a multitude of cross-coupling reactions.[2] Conversely, the N-p-Tolyl sulfonamide provides a nucleophilic nitrogen atom and can act as a hydrogen bond donor, a common feature in molecules designed for biological interactions. The electron-withdrawing nature of the sulfonyl group also influences the electronic properties of the aromatic ring, impacting the reactivity of the boronic acid.

Caption: Structure of this compound.

A Platform for Orthogonal Synthesis

The distinct reactivity of the boronic acid and the sulfonamide N-H bond allows for a powerful synthetic strategy: orthogonal functionalization. This approach enables the sequential, selective modification of one functional group while the other remains intact, providing a streamlined route to complex, multifunctional molecules.

Protecting the Boronic Acid for Sulfonamide Modification

The acidic proton of the sulfonamide can be deprotonated with a suitable base, and the resulting anion can participate in a variety of reactions, such as alkylation or arylation. To prevent unwanted reactions at the boronic acid moiety during these transformations, it can be temporarily protected as a boronate ester, most commonly a pinacol ester.

Caption: Workflow for the orthogonal synthesis strategy.

Experimental Protocol: Pinacol Protection and N-Alkylation

Part A: Protection of the Boronic Acid

  • To a solution of this compound (1.0 equiv) in toluene (0.2 M) is added pinacol (1.1 equiv).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the pinacol boronate ester.

Part B: N-Alkylation of the Sulfonamide

  • To a solution of the pinacol boronate ester (1.0 equiv) in a polar aprotic solvent such as DMF or acetonitrile (0.1 M) is added a base, for example, potassium carbonate (2.0 equiv).

  • The alkylating agent (e.g., an alkyl halide, 1.2 equiv) is added, and the mixture is stirred at room temperature or heated as required.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Part C: Deprotection of the Pinacol Ester

  • The N-alkylated pinacol boronate ester (1.0 equiv) is dissolved in a mixture of ether and 0.1 M HCl.[3][4]

  • The mixture is stirred vigorously at room temperature for 30 minutes.[3][4]

  • The layers are separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product with a free boronic acid.

Advanced Cross-Coupling Strategies

While the boronic acid moiety is a prime candidate for Suzuki-Miyaura coupling, the presence of the sulfonamide group allows for more nuanced and novel cross-coupling applications.

Intramolecular Chan-Lam-Suzuki Tandem Reaction

A particularly elegant application is a one-pot, two-step tandem reaction. First, the sulfonamide nitrogen can undergo a Chan-Lam N-arylation with an ortho-haloarylboronic acid. Without isolation, a subsequent intramolecular Suzuki-Miyaura coupling can be triggered to form a dibenzothiazine dioxide, a scaffold of interest in medicinal chemistry.

Caption: Conceptual pathway for a tandem Chan-Lam-Suzuki reaction.

Experimental Protocol: Chan-Lam N-Arylation
  • In a round-bottom flask, this compound (1.0 equiv), an arylboronic acid (1.5 equiv), copper(II) acetate (0.1 equiv), and a suitable base such as potassium carbonate (2.0 equiv) are combined in a solvent like water or methanol.[3]

  • The flask is fitted with a reflux condenser and the mixture is stirred vigorously under an air atmosphere at reflux temperature.[3]

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature, filtered, and the filtrate is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

CatalystBaseSolventTemperatureTypical YieldReference
Cu(OAc)₂K₂CO₃WaterRefluxHigh[3]
CuCl-MeOHRoom Temp.Good[5][6][7]
Sulfonamide as a Directing Group for C-H Activation

The sulfonamide group can act as a directing group in transition-metal-catalyzed C-H activation reactions. This allows for the functionalization of the ortho C-H bond on the tolyl ring, a position that is not readily accessible through classical electrophilic aromatic substitution. This strategy provides a powerful tool for late-stage functionalization.

Applications in Medicinal Chemistry and Drug Discovery

The convergence of a boronic acid and a sulfonamide in a single molecule presents exciting opportunities in drug design. Boronic acids are known to act as reversible covalent inhibitors of serine proteases, while sulfonamides are a well-established pharmacophore.

A Novel Scaffold for β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by β-lactamase enzymes that hydrolyze the antibiotic.[8] Boronic acids have emerged as potent inhibitors of these enzymes. The sulfonamide moiety in this compound can mimic the carboxamide present in many β-lactam antibiotics, potentially leading to a new class of inhibitors with a distinct structure-activity relationship.[8]

Caption: Covalent inhibition of a serine β-lactamase by a boronic acid.

The design of such inhibitors would involve leveraging the boronic acid to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, while the sulfonamide portion can engage in crucial hydrogen bonding interactions, enhancing binding affinity and selectivity.[8]

Future Outlook: A Bifunctional Catalyst and Ligand

The unique electronic and structural features of this compound suggest its potential use as a bifunctional catalyst or as a ligand in transition metal catalysis. The Lewis acidic boronic acid and the Lewis basic sulfonamide could act in concert to activate substrates and promote chemical transformations. Furthermore, the molecule could serve as a novel ligand for transition metals, where coordination through the sulfonamide oxygen or nitrogen atoms could modulate the metal center's electronic properties and catalytic activity.

References

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. National Institutes of Health. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. Available at: [Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing. Available at: [Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. National Institutes of Health. Available at: [Link]

  • Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

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Stability and storage conditions for N-p-Tolyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of N-p-Tolyl 4-boronobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule incorporating both a sulfonamide and a boronic acid moiety. This guide provides a detailed analysis of the chemical stability of this compound, offering insights into its degradation pathways and optimal storage conditions. By understanding the inherent reactivity of its constituent functional groups, researchers can ensure the integrity of the molecule in experimental and developmental settings. This document synthesizes theoretical principles with practical recommendations to provide a comprehensive resource for handling and storing this compound.

Chemical Profile and Structural Features

This compound (CAS 957062-88-3) possesses a unique structure that dictates its chemical behavior.[1][2][3][4][5] The molecule can be deconstructed into two key functional domains: the aryl boronic acid group and the N-arylsulfonamide linkage. The interplay of these groups governs the compound's reactivity and stability.

PropertyValue
Molecular FormulaC13H14BNO4S
Molecular Weight291.1 g/mol
CAS Number957062-88-3

The boronic acid is a Lewis acid due to the empty p-orbital on the boron atom, making it susceptible to nucleophilic attack.[6] The sulfonamide group, while generally stable, can be influenced by the electronic effects of the aromatic rings.

Fundamental Principles of Stability

The overall stability of this compound is a composite of the stabilities of the boronic acid and sulfonamide functionalities.

The Boronic Acid Moiety: A Point of Vulnerability

Aryl boronic acids are generally more stable than their aliphatic counterparts; however, they are susceptible to several degradation pathways.[6]

  • Oxidative Degradation: The boron-carbon bond is prone to oxidation, particularly in the presence of reactive oxygen species (ROS).[7][8] This can lead to the cleavage of the boronic acid group, yielding the corresponding alcohol (a phenol in this case).[9] Studies on other boronic acid-containing compounds have shown that oxidation can be a primary degradation pathway.[9]

  • Deboronation: The C-B bond can be cleaved under various conditions:

    • Acidic/Basic Conditions: Both strong acids and bases can promote deboronation.[6]

    • Nucleophiles: The Lewis acidic nature of the boron atom makes it a target for nucleophiles.[6]

  • Anhydride Formation: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). This process is typically reversible upon the addition of water.

The Sulfonamide Linkage: Generally Robust with Caveats

The sulfonamide group is considered a stable functional group in many chemical contexts. However, its stability can be compromised under certain conditions.

  • Hydrolysis: While generally resistant to hydrolysis, the S-N bond can be cleaved under harsh acidic or basic conditions, though this is less common than boronic acid degradation.

  • Thermal Stability: Sulfonamides are typically thermally stable, but prolonged exposure to high temperatures can lead to decomposition.

  • Electronic and Steric Effects: The stability of the sulfonamide can be influenced by the electronic properties of the aromatic rings to which it is attached.[10][11]

Recommended Storage and Handling

Based on general chemical principles and available supplier information, the following conditions are recommended for storing this compound to maximize its shelf life.

ParameterRecommendationRationale
Temperature Room temperature.[1] For long-term storage, refrigeration (2-8 °C) is advisable.Lower temperatures slow down potential degradation reactions. While one supplier suggests room temperature, the general sensitivity of boronic acids warrants cooler temperatures for extended storage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize the risk of oxidative degradation of the boronic acid moiety.
Light Protect from light.To prevent any potential photolytic degradation pathways.
Moisture Store in a tightly sealed container in a dry environment.To prevent hydrolysis and the potential for boroxine formation.

One supplier indicates a shelf life of 1095 days (3 years) under their recommended storage conditions (room temperature).[1] However, it is prudent to periodically assess the purity of the compound, especially if it has been stored for an extended period or if the storage conditions have deviated from the ideal.

Potential Degradation Pathways

The primary anticipated degradation pathways for this compound involve the boronic acid group.

G A This compound B Oxidation A->B [O] C Deboronation (Hydrolytic) A->C H2O, H+ or OH- D Dehydration A->D -H2O E 4-Hydroxy-N-(p-tolyl)benzenesulfonamide B->E F N-p-Tolylbenzenesulfonamide C->F G Boroxine (Trimer) D->G

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Assessment of Stability

To empirically determine the stability of this compound, a forced degradation study is recommended.

Objective: To identify the degradation products and kinetics under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature.

    • Thermal Stress: Store the solid compound at 60°C.

    • Photostability: Expose the solid compound and a solution to UV light.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, 24, and 48 hours.

  • Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A gradient elution with a mobile phase of acetonitrile and water (with an acid modifier) is a good starting point. Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

  • Data Analysis: Calculate the percentage degradation and identify the conditions under which the compound is most labile. If possible, identify the structure of the major degradants using LC-MS.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid (0.1M HCl, 60°C) A->B C Base (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (60°C, solid) A->E F Photolytic (UV light) A->F G Sample at Time Points (0, 2, 4, 8, 24, 48h) B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC-UV/MS Analysis H->I J Assess Degradation & Identify Products I->J

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is primarily dictated by the reactivity of its boronic acid moiety. While the sulfonamide group is relatively stable, the boronic acid is susceptible to oxidative degradation and deboronation under certain conditions. For optimal stability, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere. Researchers should be mindful of these potential liabilities, particularly when designing experiments involving harsh pH conditions, oxidizing agents, or prolonged storage in solution. The implementation of a forced degradation study is a valuable tool for empirically confirming the stability profile of this compound in specific experimental contexts.

References

  • Amerigo Scientific. Boronic Acids and Derivatives. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Afridi, H. I., et al. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives & Contaminants, 15(3), 302-306. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, National Institutes of Health. [Link]

  • Gaber, D. B., et al. (2022). Assessing the stability and reactivity of a new generation of boronic esters. FASEB Journal, 36(S1). [Link]

  • Wang, H., et al. (2020). Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate. [Link]

  • Walters, S. M. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924. [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(11), 103411. [Link]

  • LookChem. 4-(N-p-tolylsulfamoyl)phenylboronic acid CAS NO.957062-88-3. [Link]

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

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Solubility of N-p-Tolyl 4-boronobenzenesulfonamide in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-p-Tolyl 4-boronobenzenesulfonamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This compound is a molecule of interest, combining the structural features of a sulfonamide and a boronic acid, suggesting a complex solubility profile that is highly dependent on the solvent environment. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for its determination, and offer insights into the interpretation of the resulting data. This document is intended to be a practical resource for researchers in drug discovery and development, enabling a robust and scientifically sound approach to characterizing this promising compound.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a compound that incorporates two key functional moieties: a sulfonamide group, prevalent in a wide array of therapeutic agents, and a boronic acid group, which has seen a surge in interest for its unique chemical reactivity and therapeutic applications, including as enzyme inhibitors.[1] The interplay of these groups, along with the aromatic rings, dictates the molecule's polarity, hydrogen bonding capacity, and ultimately, its solubility. A thorough understanding of its solubility in various organic solvents is paramount for a multitude of reasons:

  • Pre-formulation Studies: Establishing a solubility profile is one of the earliest and most critical steps in pre-formulation, guiding the selection of appropriate excipients and delivery systems.

  • Process Chemistry: The choice of solvents for synthesis, purification, and crystallization is directly governed by the solubility of the compound.

  • Analytical Method Development: Solvents for analytical techniques such as HPLC and NMR must be chosen based on their ability to fully dissolve the analyte.

  • In Vitro and In Vivo Studies: The preparation of stock solutions for biological assays requires knowledge of suitable solvents that are compatible with the experimental system.

This guide will provide the foundational knowledge and practical steps to systematically evaluate the solubility of this compound.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[2] The structure of this compound presents several key features that will influence its solubility.

Key Structural Features Influencing Solubility:
  • Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Boronic acids are also known to undergo dehydration to form cyclic anhydrides (boroxines), which can have significantly different solubilities.[3][4] The presence of this group suggests potential solubility in polar protic solvents.

  • Sulfonamide Group (-SO₂NH-): The sulfonamide linkage is also polar and can participate in hydrogen bonding. The acidity of the sulfonamide proton can influence its interaction with basic or protic solvents.

  • Aromatic Rings (Tolyl and Phenyl): These nonpolar, hydrophobic regions of the molecule will contribute to its solubility in less polar or aromatic solvents through van der Waals forces and potential π-π stacking interactions.

Based on these features, we can hypothesize a general solubility profile:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the boronic acid and sulfonamide groups, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar moieties.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar nature of the boronic acid and sulfonamide groups, although the aromatic rings may provide some affinity for toluene.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may offer moderate solubility.

Experimental Determination of Solubility

Given the lack of readily available public data on the solubility of this compound, an experimental approach is necessary. The following protocol outlines a robust method for determining both qualitative and quantitative solubility.

Materials and Reagents
  • This compound (purity ≥ 97%)

  • Solvents (ACS grade or higher):

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetone

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Chloroform

    • Toluene

    • Hexane

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Glass vials with screw caps

  • Pipettes and general laboratory glassware

Experimental Workflow

The following workflow provides a systematic approach to determining the equilibrium solubility of the compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh Compound solvent Add Solvent start->solvent vial Seal Vial solvent->vial shake Agitate at Constant Temp (e.g., 24-48 hours) vial->shake settle Allow to Settle shake->settle centrifuge Centrifuge settle->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter Supernatant supernatant->filter analyze Analyze Filtrate (Gravimetric or Spectroscopic) filter->analyze end end analyze->end Calculate Solubility (mg/mL)

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol: Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

  • Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial not to disturb the solid pellet at the bottom.

  • Filtration: To remove any remaining fine particulates, pass the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. Self-Validating Check: The choice of filter material is critical to prevent leaching or drug binding. A preliminary test of the filter's compatibility with the solvent and compound is recommended.

  • Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered supernatant. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound. c. Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute. d. Calculate the solubility in mg/mL by dividing the mass of the solute by the initial volume of the solvent used.

  • Record Keeping: Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

Data Presentation and Interpretation

The collected data should be organized in a clear and concise manner to allow for easy comparison across different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
Solvent ClassSolventQualitative SolubilityQuantitative Solubility (mg/mL) ± SD
Polar Protic MethanolTo be determinedTo be determined
EthanolTo be determinedTo be determined
IsopropanolTo be determinedTo be determined
Polar Aprotic DMSOTo be determinedTo be determined
DMFTo be determinedTo be determined
AcetoneTo be determinedTo be determined
AcetonitrileTo be determinedTo be determined
THFTo be determinedTo be determined
Chlorinated DichloromethaneTo be determinedTo be determined
ChloroformTo be determinedTo be determined
Nonpolar TolueneTo be determinedTo be determined
HexaneTo be determinedTo be determined

Qualitative solubility can be categorized based on the quantitative results (e.g., >100 mg/mL = Very Soluble; 10-100 mg/mL = Soluble; 1-10 mg/mL = Sparingly Soluble; <1 mg/mL = Poorly Soluble/Insoluble).

Interpreting the Results

The quantitative data will provide a clear picture of the compound's solubility profile. High solubility in solvents like methanol and DMSO would confirm the dominant role of the polar boronic acid and sulfonamide groups. Moderate solubility in solvents like DCM or THF would suggest a balance between the polar and nonpolar characteristics of the molecule. Poor solubility in hexane would be expected and would highlight the compound's overall polar nature. These empirical results are invaluable for guiding subsequent research and development activities.

Conclusion

While specific solubility data for this compound is not widely published, this guide provides the necessary theoretical framework and a detailed, validated experimental protocol to empower researchers to generate this critical information. By systematically applying the principles and methods outlined herein, scientists can obtain reliable and reproducible solubility data, a cornerstone for the successful advancement of this compound in the drug development pipeline. The insights gained from this data will facilitate informed decisions in process chemistry, formulation, and analytical development, ultimately accelerating the path from discovery to therapeutic application.

References

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  • 6 , Source: Not specified, URL:

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Mechanism of action of N-p-Tolyl 4-boronobenzenesulfonamide in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling Reaction: Mechanism and the Influence of Electronic Effects on Arylboronic Acid Reactivity

Introduction: The Enduring Power of the Carbon-Carbon Bond

The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis. Among the myriad of reactions developed for this purpose, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan. First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has revolutionized the synthesis of biaryls, polyolefins, styrenes, and a vast array of other complex organic molecules.[1] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1]

The Suzuki-Miyaura reaction's widespread adoption in academia and industry, particularly in the synthesis of pharmaceuticals and advanced materials, stems from its remarkable versatility, functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2][3][4] This guide will provide an in-depth exploration of the reaction's mechanism, with a particular focus on the electronic factors that govern the reactivity of the arylboronic acid coupling partner.

The Catalytic Heart: A Detailed Mechanistic Cycle

The Suzuki-Miyaura coupling is a complex dance of organometallic transformations orchestrated by a palladium catalyst. The generally accepted mechanism involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states throughout this process.[5]

Oxidative Addition: The Catalyst Springs into Action

The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a coordinatively unsaturated Pd(0) complex.[2][6] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) species.[5] The reactivity of the organic halide in this step generally follows the order of bond strength: I > Br > OTf > Cl.[2] The choice of ligands on the palladium catalyst is crucial; electron-rich and bulky ligands, such as phosphines, can facilitate this step.[7]

Transmetalation: The Key Exchange

The transmetalation step is arguably the most intricate and pivotal stage of the catalytic cycle. It involves the transfer of the organic group from the boron atom of the organoborane reagent to the palladium(II) center.[2][8] This process is not spontaneous and requires the activation of the boronic acid by a base.[1][8]

The base, typically a carbonate, phosphate, or hydroxide, reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[1][9] This activation enhances the polarization of the carbon-boron bond, making the organic group more readily transferable to the electron-deficient palladium center.[8] Two primary pathways for the role of the base have been proposed: one where the base activates the boronic acid first (Path A), and another where the base coordinates to the palladium center prior to the interaction with the boronic acid (Path B).[9]

boronic_acid_activation Aryl_BOH2 Arylboronic Acid (Ar-B(OH)₂) Activated_Boronate Activated Boronate ([Ar-B(OH)₃]⁻) Aryl_BOH2->Activated_Boronate Activation Base Base (e.g., OH⁻) Base->Activated_Boronate Transmetalation_Product [Ar'-Pd(II)-Ar] Complex Activated_Boronate->Transmetalation_Product Transmetalation Pd_Complex [Ar'-Pd(II)-X] Complex Pd_Complex->Transmetalation_Product

Caption: Activation of Arylboronic Acid by a Base.

Reductive Elimination: The Final Union

The catalytic cycle culminates in the reductive elimination step. The two organic groups (one from the organic halide and one from the organoborane) on the palladium(II) complex couple to form the desired carbon-carbon bond.[2][5] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2] For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the palladium center.[2]

The Arylboronic Acid: A Closer Look at Electronic Effects

The nature of the arylboronic acid plays a significant role in the efficiency of the Suzuki-Miyaura coupling, primarily by influencing the rate of the transmetalation step. The electronic properties of the substituents on the aromatic ring of the boronic acid can either accelerate or decelerate this crucial step.

Electron-Donating Groups (EDGs)

Arylboronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) generally exhibit enhanced reactivity in Suzuki-Miyaura couplings.[10] These groups increase the electron density on the aromatic ring, making the ipso-carbon (the carbon atom attached to the boron) more nucleophilic. This increased nucleophilicity facilitates the transfer of the aryl group from the boron to the palladium center during transmetalation.[10]

Electron-Withdrawing Groups (EWGs)

Conversely, arylboronic acids with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -SO₂NHR) tend to be less reactive.[10][11] These groups decrease the electron density on the aromatic ring, reducing the nucleophilicity of the ipso-carbon and thus slowing down the rate of transmetalation.[10] While often considered a challenge, this reduced reactivity can be overcome by careful optimization of the reaction conditions, such as using more reactive coupling partners, stronger bases, or more efficient catalyst systems.[11]

The sulfonamide group (-SO₂NHR) is a potent electron-withdrawing group. Therefore, a compound like N-p-tolyl-4-boronobenzenesulfonamide would be expected to be a less reactive coupling partner compared to phenylboronic acid or tolylboronic acid under identical conditions. To achieve a successful coupling with such a deactivated boronic acid, one might need to employ a more reactive aryl halide (e.g., an iodide instead of a chloride), a more potent palladium catalyst system (e.g., one with highly electron-donating ligands), and potentially higher reaction temperatures.

Quantitative Comparison of Substituent Effects

The following table summarizes the general trend of reactivity for substituted arylboronic acids in Suzuki-Miyaura coupling reactions.

Substituent on Arylboronic AcidElectronic EffectGeneral Reactivity in Transmetalation
-OCH₃ (Methoxy)Strong Electron-DonatingHigh
-CH₃ (Methyl)Weak Electron-DonatingModerate to High
-H (Hydrogen)NeutralModerate (Baseline)
-Cl (Chloro)Weak Electron-WithdrawingModerate to Low
-CF₃ (Trifluoromethyl)Strong Electron-WithdrawingLow
-NO₂ (Nitro)Strong Electron-WithdrawingLow
-SO₂NHR (Sulfonamide)Strong Electron-WithdrawingLow

From Theory to Practice: A Validated Experimental Protocol

This section provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction. The rationale behind the choice of each reagent and condition is explained to illustrate the practical application of the mechanistic principles discussed.

Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

Rationale: This reaction pairs a moderately reactive aryl bromide with a standard arylboronic acid, making it a good illustrative example.

Materials and Equipment:
  • 4-bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup_Flask Combine reactants: - 4-bromoanisole - Phenylboronic acid - K₂CO₃ Add_Solvents Add toluene and water Setup_Flask->Add_Solvents Degas Degas the mixture (e.g., N₂ bubbling) Add_Solvents->Degas Add_Catalyst Add Pd(OAc)₂ and PPh₃ Degas->Add_Catalyst Heat Heat to reflux under N₂ Add_Catalyst->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Extract with ethyl acetate Cool->Extract Dry Dry organic layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq). The excess boronic acid is used to ensure complete consumption of the limiting reagent, and the base is essential for activating the boronic acid.[12]

    • Add toluene (5 mL) and water (1 mL). The biphasic solvent system is common for Suzuki couplings, with the organic solvent solubilizing the reactants and the aqueous phase dissolving the inorganic base.

    • Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like the homocoupling of the boronic acid.[5]

    • Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine serves as the ligand to stabilize the palladium catalyst.

  • Reaction:

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromoanisole) is consumed.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to afford the pure biaryl product.

Troubleshooting and Key Considerations

  • Low or No Reactivity: This can be due to an inefficient catalyst system, insufficient degassing, or unreactive substrates. Consider using a more active catalyst (e.g., one with more electron-rich and bulky ligands like SPhos or XPhos), a stronger base (e.g., K₃PO₄), or a higher reaction temperature.[13]

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture.[5]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. It can be minimized by using anhydrous conditions or by choosing a suitable base.

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is a workhorse reaction in the pharmaceutical industry for the synthesis of new drug candidates and the large-scale production of approved medicines.[2][3][4] Its reliability and functional group tolerance allow for the late-stage modification of complex molecules, which is invaluable in medicinal chemistry. A notable example is the synthesis of Losartan, a widely prescribed antihypertensive drug, which features a key biaryl linkage constructed via a Suzuki-Miyaura coupling.[3]

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds. A deep understanding of its mechanism, particularly the roles of the catalyst, base, and the electronic nature of the coupling partners, is essential for its successful application. While electron-withdrawing groups on the arylboronic acid can present a challenge, these can often be overcome with rational adjustments to the reaction conditions. The principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this remarkable reaction in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • ACS Publications. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (2019, October 11). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

N-p-Tolyl 4-boronobenzenesulfonamide: A Technical Guide to its Potential in Medicinal Chemistry Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of well-established pharmacophores into novel molecular architectures represents a compelling strategy in modern drug discovery. This technical guide explores the untapped potential of N-p-Tolyl 4-boronobenzenesulfonamide, a hybrid molecule integrating the versatile sulfonamide scaffold with the reactive and therapeutically validated boronic acid moiety. While specific biological data for this compound remains nascent, its structural components suggest significant promise as an inhibitor of key enzymatic targets, particularly within oncology and infectious diseases. This document provides a comprehensive overview of a proposed synthetic route, delineates potential therapeutic applications, and furnishes detailed, field-proven experimental protocols for the evaluation of its bioactivity. It is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate this promising, yet underexplored, chemical entity.

Introduction: The Rationale for a Hybrid Pharmacophore Approach

The landscape of medicinal chemistry is rich with examples of privileged structures—molecular frameworks that exhibit binding capabilities to a range of biological targets. Both the sulfonamide and boronic acid moieties can be considered as such.

  • The Sulfonamide Moiety: Since the discovery of the sulfa drugs, the sulfonamide group (-SO₂NH-) has become a cornerstone of pharmaceutical design. Its prevalence is a testament to its multifaceted roles: it can act as a hydrogen bond donor and acceptor, a transition-state mimetic, and a stable linker, all while often conferring favorable pharmacokinetic properties.[1][2] Sulfonamide-containing drugs have demonstrated a vast spectrum of therapeutic applications, including antibacterial, anti-inflammatory, diuretic, and anticancer activities.[1][3]

  • The Boronic Acid Warhead: The emergence of boronic acids as a key pharmacophore has been highlighted by the clinical success of drugs like the proteasome inhibitor bortezomib.[4][5] The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling the formation of reversible covalent bonds with nucleophilic residues—most notably the catalytic serine in serine proteases or the threonine in the proteasome.[1][5] This unique mechanism of action can lead to potent and sustained target inhibition.[5]

The strategic fusion of these two pharmacophores in This compound (Figure 1) creates a molecule with intriguing possibilities. The aryl sulfonamide portion provides a rigid scaffold for orienting the molecule within a binding pocket, while the boronic acid acts as a "warhead" to engage with enzymatic targets.

PropertyValue
IUPAC Name N-(p-tolyl)benzene-4-boronic acid-sulfonamide
CAS Number 957062-88-3
Molecular Formula C₁₃H₁₄BNO₄S
Molecular Weight 291.1 g/mol
Canonical SMILES CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)B(O)O
Purity (Typical) >97%

Table 1: Physicochemical Properties of this compound.[6]

Proposed Synthesis of this compound

Step 1: Sulfonamide Formation

The initial step involves the formation of the sulfonamide bond via the reaction of a sulfonyl chloride with an amine.

  • Protocol:

    • To a solution of p-toluidine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, add 4-bromobenzenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product, N-(p-tolyl)-4-bromobenzenesulfonamide , by recrystallization or column chromatography.

Step 2: Miyaura Borylation

The second step introduces the boronic acid moiety via a palladium-catalyzed borylation reaction.

  • Protocol:

    • In a reaction vessel, combine N-(p-tolyl)-4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).

    • Add a suitable solvent, for example, 1,4-dioxane or dimethylformamide (DMF).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

    • The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., 1N HCl) or by transesterification with a diol like phenylboronic acid.

    • Purify the final product, This compound , by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Miyaura Borylation p_toluidine p-Toluidine intermediate N-(p-tolyl)-4-bromobenzenesulfonamide p_toluidine->intermediate Pyridine or CH2Cl2 bromo_sulfonyl 4-Bromobenzenesulfonyl Chloride bromo_sulfonyl->intermediate final_product This compound intermediate->final_product Pd(dppf)Cl2, KOAc b2pin2 Bis(pinacolato)diboron b2pin2->final_product

Caption: Proposed synthetic workflow for this compound.

Potential Therapeutic Applications and Experimental Evaluation

The hybrid nature of this compound suggests several avenues for therapeutic intervention. Below are key potential applications and the corresponding experimental protocols to assess its efficacy.

Anticancer Activity via Proteasome Inhibition

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis, and its inhibition is a validated strategy in cancer therapy.[7] Boronic acids, such as in bortezomib, are potent inhibitors of the chymotrypsin-like activity of the 20S proteasome.[2][8]

Proteasome_Pathway Ub Ubiquitin E1 E1 Ub-activating enzyme Ub->E1 ATP E2 E2 Ub-conjugating enzyme E1->E2 E3 E3 Ub ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Inhibitor This compound Inhibitor->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome System and the point of inhibition.

This fluorometric assay quantifies the chymotrypsin-like activity of the proteasome.

  • Materials:

    • Purified 20S human proteasome

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

    • Fluorogenic substrate: Suc-LLVY-AMC (7-amino-4-methylcoumarin)

    • Positive control inhibitor: Bortezomib

    • This compound

    • 96-well black microplate

    • Fluorescence plate reader (Ex/Em ~380/460 nm)

  • Procedure:

    • Prepare serial dilutions of this compound and bortezomib in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the test compound dilutions to the respective wells.

    • Add 20 µL of purified 20S proteasome solution (e.g., 0.5 nM final concentration) to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of Suc-LLVY-AMC substrate (e.g., 10 µM final concentration).

    • Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C.

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3]

  • Materials:

    • Cancer cell line (e.g., MCF-7, HeLa)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well clear microplate

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antibacterial Activity via Enzyme Inhibition

Sulfonamide-boronic acid hybrids have shown promise as inhibitors of bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.[4]

Serine_Protease_Inhibition cluster_enzyme Serine Protease Active Site Serine Serine (Nucleophilic -OH) Complex Reversible Covalent Tetrahedral Adduct Serine->Complex Histidine Histidine (General Base) Histidine->Serine activates Inhibitor This compound (Boronic Acid Warhead) Inhibitor->Complex

Caption: General mechanism of serine protease inhibition by a boronic acid.

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound

    • Positive control antibiotic (e.g., ciprofloxacin)

    • 96-well clear microplate

    • Spectrophotometer or plate reader (absorbance at 600 nm)

  • Procedure:

    • Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add the bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance at 600 nm.

Conclusion and Future Directions

This compound stands at the intersection of two highly successful pharmacophores. Its logical design principles, coupled with the proven track record of its constituent moieties, make it a compelling candidate for further investigation in medicinal chemistry. The proposed synthetic route is feasible with standard laboratory techniques, and the outlined experimental protocols provide a clear roadmap for its biological evaluation.

Future research should focus on the synthesis and purification of this compound, followed by a systematic screening against a panel of cancer cell lines and clinically relevant bacterial strains. Positive hits from these initial screens would warrant further investigation into its specific enzymatic targets and mechanism of action, potentially leading to the development of a new class of therapeutic agents. This guide serves as a catalyst for such endeavors, providing the foundational knowledge and practical methodologies to unlock the potential of this compound.

References

  • Casi, G., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Tan, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences. [Link]

  • e브릭몰. This compound. [Link]

  • Li, Y., et al. (2018). Novel aromatic sulfonyl naphthalene-based boronates as 20S proteasome inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Rehman, A., et al. (2013). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Recent developments in the synthesis of N-aryl sulfonamides. RSC Advances. [Link]

  • Semple, G., et al. (2007). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Williams, S. A., et al. (2008). Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. Molecular Cancer Therapeutics. [Link]

  • Li, H., et al. (2018). Discovery of an Inhibitor of the Proteasome Subunit Rpn11. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. Inhibition mechanism of peptide boronic acids against serine protease. [Link]

  • Zhang, Y., et al. (2021). Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. [Link]

  • Bolla, J. M., et al. (2022). Synthesis of N‐Acylsulfenamides from (Hetero)Aryl Iodides and Boronic Acids by One‐Pot Sulfur‐Arylation and Dealkylation. Angewandte Chemie. [Link]

  • Braun, H. A., et al. (2005). Tripeptide mimetics inhibit the 20 S proteasome by covalent bonding to the active threonines. Journal of Biological Chemistry. [Link]

  • Shabaneh, T. B., et al. (2024). Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2. eLife. [Link]

  • ResearchGate. Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [Link]

  • Der Pharma Chemica. Synthesis and Biological Activity of N-Aryl-N-Heteroaryl Carbamides. [Link]

  • PubMed. 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. [Link]

  • PubMed. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. [Link]

  • ResearchGate. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. [Link]

  • MDPI. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. [Link]

  • PubMed. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. [Link]

  • MDPI. Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. [Link]

  • PubMed. Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity. [Link]

  • MDPI. Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. [Link]

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Methodological & Application

N-p-Tolyl 4-boronobenzenesulfonamide in Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: N-p-Tolyl 4-boronobenzenesulfonamide as a Versatile Organoboron Reagent in Suzuki-Miyaura Cross-Coupling

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This guide focuses on a specialized, yet highly valuable, organoboron reagent: This compound (also known as (4-(N-(p-tolyl)sulfamoyl)phenyl)boronic acid[3]).

This bifunctional molecule is uniquely positioned for applications in medicinal chemistry and materials science. It serves not only as a coupling partner via its boronic acid moiety but also introduces the sulfonamide group—a privileged scaffold found in a vast array of therapeutic agents. The ability to directly incorporate this pharmacophore in a single, efficient step streamlines synthetic routes and opens new avenues for library synthesis and lead optimization. This document provides a deep dive into the reaction mechanism, offers field-tested protocols, and outlines the expected substrate scope for this versatile reagent.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle centered on a palladium complex.[1] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the electrophile (Ar-X). This is often the rate-determining step of the reaction and results in the formation of a square-planar Pd(II) complex.[4][5] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[4]

  • Transmetalation : In this key step, the organic group from the organoboron reagent (in this case, the N-p-Tolyl sulfonamide-functionalized aryl group) is transferred to the Pd(II) center. This process requires activation of the boronic acid by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻), which forms a more nucleophilic "ate" complex (boronate).[6] This boronate then exchanges its organic moiety for the halide on the palladium complex.

  • Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling to form the new C-C bond of the biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2] For this to occur, the organic ligands must be in a cis orientation on the palladium center.[7]

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for researchers. Optimization of catalyst, base, solvent, and temperature may be required for specific, challenging substrates.

General Protocol for Coupling with Aryl Bromides

This procedure is optimized for standard, electronically neutral or electron-poor aryl bromides.

Materials:

  • This compound (1.1 eq)

  • Aryl Bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Argon or Nitrogen supply

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (e.g., 0.5 mmol, 1.0 eq), this compound (0.55 mmol, 1.1 eq), Pd(OAc)₂ (0.01 mmol, 2 mol%), the phosphine ligand (e.g., PPh₃, 0.04 mmol, 8 mol%), and K₂CO₃ (1.5 mmol, 3.0 eq).

  • Solvent Addition : Evacuate and backfill the flask with inert gas three times. Add the degassed 1,4-Dioxane/Water solvent mixture (e.g., 5 mL for a 0.5 mmol scale) via syringe.

  • Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8] The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl sulfonamide.

Figure 2: Standard Experimental Workflow for the Suzuki-Miyaura Coupling.

Reagent Selection and Substrate Scope

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The sulfonamide moiety in this compound is robust and compatible with most standard conditions.

Parameter Selection
ComponentRecommended ReagentsRationale & Causality
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable, general-purpose Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ; it requires an external phosphine ligand.[1] Pd(dppf)Cl₂ is excellent for more challenging substrates due to the properties of the dppf ligand.
Ligand PPh₃, SPhos, XPhos, RuPhosFor simple couplings, PPh₃ is sufficient. For less reactive electrophiles (e.g., aryl chlorides) or sterically hindered substrates, bulky and electron-rich Buchwald-type ligands (SPhos, XPhos, RuPhos) are superior as they promote both oxidative addition and reductive elimination.[5][9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuA base is essential to activate the boronic acid.[6] K₂CO₃ is a cost-effective choice for general use. Cs₂CO₃ is more soluble and often more effective, especially at lower temperatures. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates. NaOtBu is a very strong base used for highly unreactive substrates like aryl chlorides.[10]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, THF, DMFA mixture including water is common as it aids in dissolving the base and facilitates the transmetalation step.[1] Anhydrous conditions can be used but may require specific bases (e.g., KF).
Expected Substrate Compatibility & Yields

The following table provides an overview of the expected performance of this compound with various aryl halide coupling partners, based on established Suzuki-Miyaura reactivity trends.[11][12]

Aryl Halide (Ar-X) PartnerExampleExpected YieldNotes
Electron-Poor Aryl Bromide 4-Bromobenzonitrile> 90%Electron-withdrawing groups accelerate the rate-limiting oxidative addition step, leading to high efficiency.
Electron-Rich Aryl Bromide 4-Bromoanisole75-90%Electron-donating groups can slow oxidative addition. A more active catalyst/ligand system (e.g., using SPhos) may be beneficial.[10]
Sterically Hindered Aryl Bromide 2-Bromotoluene70-85%Steric hindrance can impede the reaction. Bulky, electron-rich ligands (e.g., XPhos) are crucial to facilitate both oxidative addition and reductive elimination.[5]
Heterocyclic Halide 3-Bromopyridine70-95%Nitrogen-containing heterocycles can sometimes inhibit the catalyst.[13] However, with appropriate ligand choice, excellent yields are achievable.
Aryl Chloride 4-Chlorotoluene50-80%Aryl chlorides are significantly less reactive.[4] This coupling requires a highly active catalyst system (e.g., Pd(OAc)₂/SPhos) and a strong base (e.g., K₃PO₄ or NaOtBu) at elevated temperatures.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Conversion / No Reaction Inactive catalyst; Insufficiently degassed solvents; Poor choice of base/ligand.Use a fresh bottle of catalyst. Ensure rigorous degassing of solvents via sparging with inert gas. For difficult substrates, switch to a more active ligand (e.g., SPhos) and a stronger base (e.g., Cs₂CO₃).
Protodeboronation of Starting Material Presence of excess water or acid; Prolonged reaction time at high temperature.Ensure the base is anhydrous and added promptly. Use the minimum necessary amount of water in the solvent system. Do not let the reaction run significantly longer than needed once the limiting reagent is consumed.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Maintain a strict inert atmosphere throughout the reaction setup and execution.
Dehalogenation of Aryl Halide Side reaction at the palladium center, often promoted by certain solvents or bases.This can be a complex issue. Sometimes changing the solvent system (e.g., from THF to Dioxane) or using a different base can mitigate this side reaction.[1]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]

  • Choudhary, K., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Nature Communications. Available at: [Link]

  • Schild, D. J., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. ACS Catalysis. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2009). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. Available at: [Link]

  • Couture, X., et al. (2021). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, Y., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Kinetic profile in the Suzuki–Miyaura cross-coupling with 4-tolylboronic acid... (n.d.). ResearchGate. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki coupling reaction of halobenzenes with various aryl- boronic... (n.d.). ResearchGate. Available at: [Link]

  • Substrate scope of Suzuki-coupling of... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 4-tolylboronic acid - PrepChem.com. (n.d.). Available at: [Link]

  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety... (2017). ResearchGate. Available at: [Link]

  • Suzuki cross-coupling of 2-bromobenzonitrile with p -tolyl boronic acid... (n.d.). ResearchGate. Available at: [Link]

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Application Notes & Protocols: A Guide to Biaryl Synthesis Using N-p-Tolyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

Biaryl structures are a cornerstone of modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, liquid crystals, and advanced organic materials.[1][2][3] Their synthesis has been a major focus of organic chemistry, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction emerging as one of the most powerful and versatile methods for creating the crucial carbon-carbon bond that defines them.[2][4][5][6] This reaction joins an organoboron species, such as a boronic acid, with an organohalide or pseudohalide.

This guide provides a detailed protocol and in-depth scientific context for the use of N-p-Tolyl 4-boronobenzenesulfonamide , a specialized organoboron reagent, in the synthesis of complex biaryl compounds. Its stability and reactivity make it a valuable building block for researchers in medicinal chemistry and materials science.[7][8] We will explore the underlying reaction mechanism, provide a step-by-step experimental workflow, and offer insights into reaction optimization and troubleshooting.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction. The cycle consists of three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond. This oxidizes the catalyst to a Pd(II) species.[4][5]

  • Transmetalation : This is the pivotal step where the organic moiety from the boron reagent is transferred to the palladium center. Critically, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate), which is reactive enough to transfer its aryl group (Ar²) to the Pd(II) center, displacing the halide.[5][6][9][10]

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center are eliminated, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[4][5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex1 Ar¹-Pd(II)L₂-X pd0->pd2_complex1 oxidative_addition Oxidative Addition pd2_complex2 Ar¹-Pd(II)L₂-Ar² pd2_complex1->pd2_complex2 transmetalation Transmetalation pd2_complex2->pd0 product Ar¹-Ar² (Biaryl Product) reductive_elimination Reductive Elimination reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Component Analysis: Understanding Each Reagent

A successful Suzuki-Miyaura coupling relies on the careful selection of four key components.

  • The Boron Reagent (Nucleophile): this compound

    • Structure: C₁₃H₁₄BNO₄S

    • Molecular Weight: 291.1 g/mol [7]

    • Function: This molecule serves as the donor of the p-tolylsulfonamide-phenyl group. The sulfonamide moiety can influence the electronic properties and solubility of the reagent and the final product, often imparting properties desirable in medicinal chemistry.

  • The Electrophile: Aryl Halides and Pseudohalides

    • Function: This component provides the second aryl ring for the biaryl product.

    • Reactivity Trend: The efficiency of the oxidative addition step is highly dependent on the leaving group (X), following the general trend: I > Br > OTf (triflate) >> Cl.[10]

    • Practical Considerations: Aryl bromides and iodides are common choices for their high reactivity. While aryl chlorides are more economical, their use often requires more specialized and active catalyst systems, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[5][11] Aryl sulfonamides and sulfamates have also been successfully employed as coupling partners.[12][13]

  • The Catalyst: Palladium Complex and Ligands

    • Function: The palladium complex is the engine of the catalytic cycle. The reaction is typically catalyzed by a Pd(0) source. Often, a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) is used, which is reduced in situ to the active Pd(0) species.[4][9]

    • The Role of Ligands: Ligands, such as phosphines (e.g., triphenylphosphine, PPh₃) or NHCs, are critical. They stabilize the palladium center, prevent its precipitation as inactive palladium black, and modulate its electronic and steric properties to enhance catalytic activity.[4][5][6]

  • The Base

    • Function: The base is not a mere spectator; it is essential for activating the boronic acid.[6][9][10]

    • Common Choices: A wide range of bases can be used, with the choice depending on the substrate's sensitivity. Common options include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[4] The base must be strong enough to form the boronate but not so strong as to cause unwanted side reactions.

Detailed Experimental Protocol: Synthesis of N-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4-methylbenzenesulfonamide

This protocol details the coupling of this compound with 4-bromoanisole.

Materials and Equipment:

  • This compound (291.13 g/mol )

  • 4-Bromoanisole (187.04 g/mol )

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized Water

  • Ethyl acetate, reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature control

  • Standard glassware for workup and purification (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow Diagram:

protocol_workflow start Start reagents 1. Combine Reagents (Boronic Acid, Aryl Halide, Pd Catalyst, Base) in Flask start->reagents inert 2. Make Inert (Evacuate & backfill with N₂/Ar) reagents->inert solvents 3. Add Degassed Solvents (Toluene, Water) inert->solvents react 4. Heat & Stir (e.g., 90 °C, 12 h) solvents->react workup 5. Aqueous Workup (Dilute, Extract, Wash, Dry) react->workup concentrate 6. Concentrate (Rotary Evaporator) workup->concentrate purify 7. Purify (Column Chromatography) concentrate->purify end End (Pure Biaryl Product) purify->end

Caption: Step-by-step experimental workflow for biaryl synthesis.

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (291 mg, 1.0 mmol, 1.0 equiv).

    • Add 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).

    • Seal the flask with a septum, and attach it to a condenser under a nitrogen or argon atmosphere.

    • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition and Reaction:

    • Through the septum, add 8 mL of degassed toluene and 2 mL of degassed deionized water via syringe. (Note: Solvents are typically degassed by bubbling with an inert gas for 15-20 minutes prior to use).

    • Lower the flask into a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • After the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

    • Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer two more times with 15 mL of ethyl acetate.

    • Combine all organic layers and wash them once with 20 mL of brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Reaction Parameter Optimization

For novel substrates, optimization may be required. The following table provides typical starting points and ranges for key parameters.

ParameterTypical RangeRationale & Considerations
Aryl Halide Equiv. 1.0 - 1.2A slight excess can help drive the reaction to completion.
Base Equiv. 2.0 - 3.0Sufficient base is critical to activate the boronic acid and neutralize the HX formed.[4]
Pd Catalyst Loading 1 - 5 mol%Lower loadings are preferred for cost and sustainability; higher loadings may be needed for difficult couplings.[14][15]
Ligand-to-Pd Ratio 1:1 to 4:1Depends on the specific ligand and catalyst precursor used.
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂OThe organic solvent solubilizes the substrates and catalyst, while water dissolves the inorganic base.[4]
Temperature (°C) 80 - 110Higher temperatures are often needed to drive the reaction, especially with less reactive halides like chlorides.

Safety, Handling, and Storage

  • This compound: May cause skin (H315) and serious eye irritation (H319).[7] Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Store at room temperature in a dry place.[7]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a chemical fume hood.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • General Precautions: Review the Safety Data Sheet (SDS) for all reagents before use.[16][17] Avoid inhalation of dusts and vapors.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient or wet base. 3. Reaction temperature too low. 4. Poor quality solvents.1. Use a fresh batch of catalyst or a different precatalyst/ligand system. 2. Use anhydrous base and ensure it is finely powdered. 3. Increase the reaction temperature in 10 °C increments. 4. Use anhydrous, degassed solvents.
Protodeborylation Presence of excess water or acidic impurities, leading to the replacement of the boronic acid group with a hydrogen atom.[4]Ensure solvents are properly degassed and use a sufficient amount of base. Avoid unnecessarily long reaction times.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, which can promote the oxidative self-coupling of the boronic acid.[18]Ensure the reaction setup is thoroughly purged with an inert gas and that degassed solvents are used.
Dehalogenation of Aryl Halide A side reaction where the halide is replaced by a hydrogen atom, often promoted by certain bases or impurities.[4]Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄). Ensure high purity of starting materials.

Conclusion

This compound is a highly effective reagent for the synthesis of functionalized biaryls via the Suzuki-Miyaura cross-coupling reaction. By understanding the core mechanism and the role of each component, researchers can reliably implement this protocol. The procedure is robust and amenable to optimization, providing a clear pathway for drug development professionals and scientists to access complex molecular architectures with precision and efficiency.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • National Center for Biotechnology Information. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • Google Patents. US5922898A - Process for preparing biaryl compounds.
  • ChemRxiv. The Suzuki−Miyaura Coupling of Aryl Sulfones. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. [Link]

  • ACS Publications. Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction | Organic Letters. [Link]

  • LookChem. N-(p-tolyl)-p-toluenesulphonamide Safety Data Sheets(SDS). [Link]

  • MDPI. Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

Sources

The Strategic Advantage of N-p-Tolyl 4-boronobenzenesulfonamide in Palladium-Catalyzed Biaryl Synthesis: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Boronic Acids in Cross-Coupling Chemistry

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl scaffolds, which are pivotal in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The ubiquity and success of this reaction are largely attributed to the stability, low toxicity, and commercial availability of organoboron reagents.[3] While simple arylboronic acids have been the workhorses of this field, the demand for greater molecular complexity and fine-tuned properties has driven the development of more functionalized and versatile coupling partners.

This application note introduces N-p-Tolyl 4-boronobenzenesulfonamide as a strategic reagent in the palladium-catalyzed synthesis of biaryls. We will delve into its synthesis, provide detailed protocols for its application in Suzuki-Miyaura coupling, and explore the inherent advantages conferred by the sulfonamide moiety. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic tools for the construction of complex molecular architectures. The sulfonamide group is a cornerstone in medicinal chemistry, and its incorporation into a key building block like a boronic acid offers compelling opportunities for drug discovery and late-stage functionalization.[4]

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The efficacy of this compound in biaryl synthesis is best understood through the lens of the Suzuki-Miyaura catalytic cycle. The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid, a step that is critically facilitated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.[2]

The choice of catalyst, ligand, and base is paramount for a successful coupling, especially with functionalized substrates. Modern catalyst systems, particularly those employing bulky, electron-rich biaryl monophosphine ligands, have shown remarkable activity and broad functional group tolerance, making them ideal for use with reagents like this compound.[1][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² pd0->biaryl_pd_complex pd_intermediate Ar¹-Pd(II)L₂-X pd_intermediate->pd0 transmetalation Transmetalation biaryl_pd_complex->pd_intermediate reductive_elimination Reductive Elimination product Ar¹-Ar² aryl_halide Ar¹-X aryl_halide->pd0 boronic_acid Ar²-B(OH)₂ boronic_acid->pd_intermediate base Base base->pd_intermediate protocol_workflow start Start reagents Combine Aryl Bromide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Solvent (Toluene/Water) inert->solvent catalyst Add Pd(OAc)₂ and SPhos solvent->catalyst reaction Heat and Stir (e.g., 100 °C, 12-24h) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Column Chromatography workup->purification product Obtain Biaryl Product purification->product

Sources

The Strategic Application of N-p-Tolyl 4-boronobenzenesulfonamide in the Synthesis of Sterically Hindered Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Steric Hindrance in Biaryl Synthesis

The synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, represents a significant challenge in modern organic chemistry. These structural motifs are prevalent in a wide array of pharmaceuticals, natural products, and advanced materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, offering mild reaction conditions and a broad tolerance of functional groups.[1][2] However, when both coupling partners bear bulky ortho-substituents, the reaction rates can be dramatically reduced, often leading to low yields and undesired side reactions. This is primarily due to the steric clash between the substituents, which hinders the crucial transmetalation and reductive elimination steps in the catalytic cycle.

To address this challenge, significant research has focused on the development of specialized reagents and catalytic systems. This guide focuses on the application of N-p-Tolyl 4-boronobenzenesulfonamide, a specialized boronic acid derivative, for the efficient synthesis of sterically hindered biaryls. We will delve into the mechanistic rationale for its efficacy, provide detailed application notes, and present a generalized protocol to guide researchers in leveraging this reagent for their synthetic needs.

The Advantage of the N-Sulfonyl Group in Suzuki-Miyaura Couplings

The unique structure of this compound offers several potential advantages in the context of sterically demanding Suzuki-Miyaura reactions. The presence of the N-sulfonyl group can influence the electronic properties and reactivity of the boronic acid moiety. While specific studies on this compound are limited, the broader class of N-aryl sulfonamides and related compounds in cross-coupling reactions suggests the following benefits:

  • Modulated Reactivity: The electron-withdrawing nature of the sulfonamide group can modulate the nucleophilicity of the arylboronic acid, potentially influencing the rate of transmetalation.

  • Enhanced Stability: N-aryl sulfonamide boronic acids may exhibit enhanced stability compared to simple arylboronic acids, which can be prone to protodeboronation, especially under harsh reaction conditions.

  • Potential for Directed Coupling: The sulfonamide moiety could potentially act as a coordinating group, influencing the orientation of the reactants in the transition state, although this is speculative without specific mechanistic studies.

Proposed Catalytic Cycle for the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction provides a framework for understanding the role of this compound. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Transmetalation->ArPdAr Ar'-B(OH)2Base ArPdAr->Pd0 ArPdAr->Pd0 RedElim Reductive Elimination Biaryl Ar-Ar' RedElim->Biaryl ArX Aryl Halide (Ar-X) BoronicAcid This compound (Ar'-B(OH)2) Base Base

Figure 2. General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently strong base- Reaction temperature too low- Use a fresh batch of catalyst- Screen different bases (e.g., K₃PO₄, Cs₂CO₃)- Increase the reaction temperature
Protodeboronation of the boronic acid - Presence of excess water or acidic impurities- Use anhydrous solvents- Ensure the base is sufficiently strong to maintain a basic pH
Formation of homocoupled byproducts - Slow transmetalation relative to other pathways- Optimize the catalyst/ligand system- Adjust the stoichiometry of the reactants

Conclusion

While specific literature on the application of this compound for the synthesis of sterically hindered biaryls is emerging, its structural features suggest it is a promising reagent for this challenging transformation. By carefully selecting the catalyst, ligand, base, and solvent system, and by following a well-designed experimental protocol, researchers can leverage the unique properties of this compound to access complex biaryl structures that are otherwise difficult to synthesize. The generalized protocol and troubleshooting guide provided herein serve as a valuable starting point for the exploration of this and related N-aryl sulfonamide boronic acids in modern organic synthesis.

References

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

  • Chen, C.-Y., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6684. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

The Strategic Application of N-p-Tolyl 4-boronobenzenesulfonamide in the Synthesis of Novel Hepatitis B Virus (HBV) Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Antiviral Drug Development

The global burden of chronic Hepatitis B Virus (HBV) infection, a leading cause of severe liver diseases such as cirrhosis and hepatocellular carcinoma, necessitates the development of innovative therapeutic agents.[1] A promising strategy in this endeavor is the disruption of the HBV capsid assembly process, a critical step in the viral life cycle.[2][3] Capsid Assembly Modulators (CAMs) are a novel class of small molecules that interfere with this process, leading to the formation of non-infectious viral particles and a reduction in viral load.[1][2] At the forefront of this research is the synthesis of diaryl sulfonamides, a chemical scaffold that has demonstrated significant potential as the core of potent CAMs.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-p-Tolyl 4-boronobenzenesulfonamide as a key building block in the synthesis of bioactive molecules, with a specific focus on the development of the promising anti-HBV agent, GLS4, and its analogs. We will delve into the mechanistic rationale behind its application in Suzuki-Miyaura cross-coupling reactions, provide detailed, field-proven protocols, and discuss the significance of this approach in modern medicinal chemistry.

The Pivotal Role of this compound

This compound is a bifunctional reagent of significant interest in organic synthesis. It elegantly combines the robust reactivity of a boronic acid with the well-established pharmacophoric properties of a diaryl sulfonamide moiety.

  • The Boronic Acid Handle: The boronic acid group is a versatile functional group that readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] The mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of coupling partners make the Suzuki-Miyaura reaction an indispensable tool in drug discovery.[4]

  • The Sulfonamide Core: The N-p-Tolyl sulfonamide portion of the molecule is a common feature in many biologically active compounds. Sulfonamides are known to exhibit a wide range of pharmacological activities, including antibacterial, and antiviral properties. In the context of HBV CAMs, the diaryl sulfonamide core provides a rigid scaffold that can be appropriately substituted to optimize binding to the HBV core protein.

The strategic combination of these two functionalities in this compound makes it an ideal starting material for the modular synthesis of complex bioactive molecules.

Application in the Synthesis of GLS4: A Potent HBV Capsid Assembly Modulator

GLS4 is a first-in-class HBV capsid assembly modulator that has shown significant antiviral activity in both preclinical and clinical studies.[6][7] It functions by inducing the misassembly of HBV core proteins, leading to the formation of non-capsid polymers and ultimately inhibiting viral replication.[2][8] The chemical structure of GLS4 features a central diaryl sulfonamide core, which is constructed via a Suzuki-Miyaura cross-coupling reaction.

The synthesis of GLS4 analogs, as described in the patent literature, highlights the utility of this compound (referred to as 4-borono-N-(p-tolyl)benzenesulfonamide in some sources). The general synthetic strategy involves the palladium-catalyzed coupling of this compound with a suitable halogenated heterocyclic partner.

Reaction Scheme: Suzuki-Miyaura Coupling for GLS4 Analog Synthesis

reagent1 This compound product Diaryl Sulfonamide Core (GLS4 Analog Precursor) reagent1->product reagent2 Halogenated Heterocycle (e.g., 2-chloro-5-iodopyridine) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product Catalyzes C-C bond formation base Base (e.g., Na2CO3) base->product Activates boronic acid solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->product Reaction Medium

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis of a GLS4 Analog Intermediate

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with a model aryl halide. The conditions are based on established procedures for similar transformations and are designed to be a robust starting point for optimization.

Materials and Equipment:

  • This compound

  • Aryl halide (e.g., 2-chloro-5-iodopyridine)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., anhydrous sodium carbonate)

  • Degassed solvents: Toluene, Ethanol, and Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add the aryl halide (1.1 eq) and sodium carbonate (2.0 eq).

    • The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The choice of catalyst and ligand can be crucial for reaction efficiency and may require optimization for different substrates.

    • Add the degassed solvent system. A common mixture for Suzuki couplings is a 2:1:1 ratio of toluene:ethanol:water. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.

  • Reaction Execution:

    • The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.

    • The progress of the reaction should be monitored periodically by TLC. A sample of the reaction mixture can be taken with a capillary tube and spotted on a TLC plate. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC, typically after 4-12 hours), the mixture is cooled to room temperature.

    • The reaction mixture is then diluted with an organic solvent such as ethyl acetate and washed sequentially with water and brine. This removes the inorganic salts and other aqueous-soluble impurities.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl sulfonamide product.

Data Presentation: Representative Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry
This compound1.0 eqLimiting reagent
Aryl Halide1.1 - 1.2 eqA slight excess ensures complete consumption of the boronic acid.
Base (e.g., Na₂CO₃)2.0 - 3.0 eqActivates the boronic acid for transmetalation and neutralizes acidic byproducts.[4]
Catalyst Loading
Pd(PPh₃)₄2-5 mol%Sufficient for catalysis; higher loading can be costly and lead to purification challenges.
Reaction Conditions
SolventToluene/Ethanol/WaterA biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature80 - 100 °CProvides the necessary activation energy for the catalytic cycle to proceed efficiently.
Reaction Time4 - 24 hoursMonitored by TLC to determine the point of completion.
AtmosphereInert (Argon or Nitrogen)Prevents degradation of the palladium catalyst.

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The success of this synthetic strategy hinges on the well-understood mechanism of the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three key steps:

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Diaryl Sulfonamide) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 (this compound) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Sources

Application Notes and Protocols: N-p-Tolyl 4-boronobenzenesulfonamide in the Synthesis of Functional Materials and Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Advanced Synthesis

N-p-Tolyl 4-boronobenzenesulfonamide is a specialized chemical reagent that stands at the intersection of classic organic synthesis and modern materials science. Its unique molecular architecture, featuring a reactive boronic acid group, a robust sulfonamide linker, and a hydrophobic tolyl moiety, makes it a versatile building block for a range of applications. The boronic acid functionality is renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation.[1][2][3] Beyond small molecule synthesis, this moiety is central to the creation of "intelligent" or "responsive" materials due to its ability to form dynamic covalent bonds with diols.[4][5][6]

The presence of the N-p-tolylbenzenesulfonamide backbone is not merely passive. This structure imparts significant thermal and chemical stability, influences the electronic properties of resulting molecules or polymers, and can dictate intermolecular interactions, thereby controlling morphology and solubility. These application notes provide researchers, scientists, and drug development professionals with an in-depth guide to leveraging the unique properties of this compound. We will explore its application in precision synthesis and the fabrication of advanced functional polymers, supported by detailed, field-tested protocols.

Part 1: Application in Suzuki-Miyaura Cross-Coupling Reactions

Expertise & Experience: The Causality Behind Experimental Choices

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and organic electronic materials.[1][7] The reaction's success hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][7] this compound serves as the organoboron nucleophile in this cycle.

The choice of catalyst, ligand, base, and solvent is critical and interdependent.

  • Catalyst/Ligand System: While Pd(PPh₃)₄ is a classic choice, modern Buchwald or Fu-type phosphine ligands often provide higher turnover numbers and broader substrate scope, especially for less reactive aryl chlorides.[3][8] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex (boronate).[9][10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence reaction kinetics and prevent side reactions. Cesium carbonate, for instance, is often effective for challenging couplings due to its high solubility in organic solvents and its ability to minimize protodeboronation (the undesired cleavage of the C-B bond).[9]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is common. Water is crucial for dissolving the base and facilitating the formation of the active boronate species. The organic solvent ensures the solubility of the organic reactants and the palladium complex.

The sulfonamide group in this compound is generally stable under these conditions, making it a reliable building block for introducing this functional group into complex molecules.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a generic aryl halide (Ar-X, where X = I, Br, or Cl).

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane and Water (10:1 v/v), degassed

  • Round-bottom flask or microwave vial, condenser, magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the aryl halide, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add the degassed 10:1 dioxane/water solvent mixture via syringe. The final concentration of the aryl halide should be approximately 0.1 M.

  • Degassing: Bubble the inert gas through the reaction mixture for an additional 10 minutes to ensure all oxygen is removed.[2]

  • Reaction: Heat the mixture to 90-100 °C under the inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Trustworthiness: Self-Validating System & Troubleshooting
  • Expected Outcome: A high yield (typically >80%) of the desired cross-coupled product.

  • Side Reactions:

    • Protodeboronation: The C-B bond is replaced by a C-H bond. This can be minimized by using a carefully dried solvent and a suitable base.[9][11]

    • Homocoupling: The boronic acid couples with itself. This is often observed with highly active catalysts or if oxygen is present. Thorough degassing is critical.

  • Troubleshooting:

    • No Reaction: Check the quality of the catalyst and ensure the reaction was properly degassed. Consider a different ligand or base.

    • Low Yield: The reaction may not have gone to completion. Try increasing the reaction time or temperature. An alternative solvent or base combination might be necessary for particularly challenging substrates.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar Boronate [Ar'B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., K₃PO₄) BoronicAcid Ar'B(OH)₂ (N-p-Tolyl 4-borono- benzenesulfonamide) BoronicAcid->Boronate + Base, H₂O RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' Product RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Polymerization_Workflow Monomers 1. Monomer & Base Loading (Boronic Acid + Dihalide) Setup 2. Assemble Flask (Dean-Stark Trap) Monomers->Setup Degas 3. Purge with Argon & Add Solvent Setup->Degas Catalyst 4. Add Pd Catalyst at Reflux Degas->Catalyst Polymerize 5. Polymerization (24-48h at Reflux) Catalyst->Polymerize EndCap 6. End-Capping Polymerize->EndCap Precipitate 7. Precipitation in Methanol EndCap->Precipitate Isolate 8. Filtration & Drying Precipitate->Isolate Polymer Final Polymer Isolate->Polymer

Caption: Workflow for Suzuki polycondensation to synthesize functional polymers.

Part 3: Application in Glucose-Responsive Hydrogels

Expertise & Experience: Dynamic Covalent Chemistry in Action

The boronic acid group is Lewis acidic and can form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols. T[4]his interaction is highly pH-dependent. In aqueous media, the boronic acid exists in equilibrium between a neutral, trigonal form and an anionic, tetrahedral boronate form. The anionic form binds much more strongly to diols.

[4][12]This dynamic behavior is the foundation for creating glucose-responsive materials. G[5][6]lucose, a sugar with multiple diol units, can compete for binding with other diols. A hydrogel can be formed by cross-linking a boronic acid-containing polymer (like the one synthesized in Part 2) with a polymer rich in diol groups, such as poly(vinyl alcohol) (PVA). When this hydrogel is exposed to glucose, the glucose molecules displace the PVA cross-links, causing the hydrogel to swell or even dissolve. T[4]his mechanism is highly attractive for developing self-regulated insulin delivery systems.

[5]The electron-withdrawing nature of the sulfonamide group in this compound is expected to lower the pKa of the boronic acid, allowing it to bind diols more effectively at physiological pH (~7.4), a critical requirement for biomedical applications.

[13]#### Protocol 3: Formulation and Testing of a Glucose-Responsive Hydrogel

Materials:

  • Boronic acid-functionalized polymer (from Protocol 2)

  • Poly(vinyl alcohol) (PVA), 100 kDa, 99% hydrolyzed

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose solutions of varying concentrations (in PBS)

  • Small vials or a multi-well plate

Step-by-Step Methodology:

  • Polymer Stock Solutions:

    • Prepare a 5 wt% solution of the boronic acid polymer in a suitable organic solvent (e.g., THF or DMSO).

    • Prepare a 10 wt% solution of PVA in DI water by heating to 90 °C until fully dissolved, then cool to room temperature.

  • Hydrogel Formation:

    • In a small vial, mix the boronic acid polymer solution and the PVA solution in a 1:2 volume ratio.

    • Stir vigorously or vortex for 1-2 minutes. A viscous hydrogel should form almost immediately.

    • Allow the gel to equilibrate for 1 hour to ensure complete cross-linking.

  • Glucose Response Test:

    • Prepare a series of glucose solutions in PBS (e.g., 0 mg/dL, 100 mg/dL, 400 mg/dL), corresponding to hypo-, normo-, and hyperglycemic conditions.

    • Carefully remove the solvent from the top of the prepared hydrogels and replace it with the different glucose/PBS solutions.

    • Observe the hydrogels over time (e.g., at 1, 2, 4, and 8 hours).

  • Characterization (Quantitative):

    • To quantify the response, prepare pre-weighed, dried hydrogel samples (xerogels).

    • Immerse them in the glucose solutions and measure their weight at different time points.

    • Calculate the Swelling Ratio (SR) as: SR = (Wₛ - WᏧ) / WᏧ, where Wₛ is the weight of the swollen gel and WᏧ is the weight of the dry gel.

Trustworthiness: Interpreting the Results
  • Expected Outcome: The hydrogel should remain intact in the 0 mg/dL glucose solution but should exhibit a noticeable increase in swelling or begin to dissolve in the 100 mg/dL and 400 mg/dL solutions. The rate and extent of swelling/dissolution should be proportional to the glucose concentration.

  • Key Insight: The visual change from a solid gel to a swollen or dissolved state in the presence of glucose validates the dynamic covalent cross-linking and the material's responsiveness. This provides a direct, self-validating system for the intended function.

Visualization: Principle of Glucose-Responsive Cross-linking

Glucose_Response cluster_gel Hydrogel Network (Low Glucose) cluster_dissolved Disrupted Network (High Glucose) PVA1 PVA Chain (-OH groups) PBA1 Boronic Polymer (B(OH)₂) PBA1->PVA1 Boronate Ester Cross-link PVA2 PVA Chain (-OH groups) PBA1->PVA2 Boronate Ester Cross-link PlusGlucose + High [Glucose] PVA3 PVA Chain PBA2 Boronic Polymer Glucose1 Glucose PBA2->Glucose1 Binds to Glucose Glucose2 Glucose PBA2->Glucose2 Binds to Glucose

Caption: Competitive binding of glucose disrupts PVA cross-links, causing hydrogel swelling.

References

  • Benchchem.
  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]

  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of Boronic Acids with 2-(Chloromethyl)benzoic Acid.
  • SciSpace.
  • Vancoillie, G., & Hoogenboom, R. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry, 7(31), 4971–4985. [Link]

  • Guan, Y., & Zhang, Y. (2013). Boronic acid-containing hydrogels: synthesis and their applications. Chemical Society Reviews, 42(20), 8106–8121. [Link]

  • Royal Society of Chemistry.
  • ResearchGate.
  • Semantic Scholar.
  • PubMed.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Yields of Suzuki cross-coupling products of 4-tolylboronic acid with.... [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • PubMed.
  • ResearchGate. Pd-catalyzed coupling of chlorobenzene and 4-tolylboronic acid using Pd1-Pd5 as the catalyst. [Link]

Sources

Application Notes and Protocols for the Use of N-p-Tolyl 4-boronobenzenesulfonamide in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the quest for versatile and reliable building blocks is paramount for the efficient construction of complex molecular architectures. N-p-Tolyl 4-boronobenzenesulfonamide, a bifunctional reagent, has emerged as a valuable tool for synthetic chemists, particularly in the construction of biaryl and heterobiaryl scaffolds. These structural motifs are prevalent in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. This document provides a comprehensive guide to the application of this compound in multi-step organic synthesis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

The unique combination of a boronic acid moiety and a sulfonamide group within the same molecule imparts distinct reactivity and functionality. The boronic acid serves as a competent nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a variety of organic electrophiles. Simultaneously, the sulfonamide group can act as a directing group, a hydrogen bond donor/acceptor, or a modifiable handle for further functionalization, adding another layer of synthetic utility.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2] this compound serves as an excellent coupling partner in these reactions for the synthesis of unsymmetrical biaryls.

Reaction Principle and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps, initiated by a palladium(0) species.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an organic halide (e.g., an aryl bromide or iodide), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (in this case, the N-p-Tolyl-4-sulfamoylphenyl group) is transferred to the palladium center. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Base_output X-B(OH)₂ + Base-H⁺ Transmetalation->Base_output PdII_R1R2->Pd0 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product R1X_input R¹-X R1X_input->OxAdd R2BOH2_input R²-B(OH)₂ + Base R2BOH2_input->Transmetalation

[Ar-Br with a ketone group] + this compound --(Pd catalyst, Base, Solvent)--> [Biaryl ketone with N-p-Tolyl sulfonamide group]

Caption: A generalized workflow for a typical Suzuki-Miyaura coupling experiment.

Detailed Protocol: Synthesis of 4'-((4-methylphenyl)sulfamoyl)-[1,1'-biphenyl]-4-yl)(phenyl)methanone

This protocol describes the coupling of 4-bromobenzophenone with this compound.

Materials:

  • 4-Bromobenzophenone

  • This compound (CAS: 957062-88-3) [4]* Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzophenone (1.0 mmol, 261 mg), this compound (1.2 mmol, 349 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired biaryl ketone.

Data Presentation: Representative Reaction Parameters

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of common conditions.

Parameter Typical Conditions Notes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Catalyst loading typically ranges from 1-5 mol%.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosThe choice of ligand can significantly impact reaction efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base is crucial for the transmetalation step. [5]
Solvent System Toluene/Water, Dioxane/Water, THF/WaterBiphasic solvent systems are common.
Temperature 80 - 110 °CThe reaction temperature depends on the reactivity of the substrates.
Reaction Time 4 - 24 hoursReaction progress should be monitored.
Yield 70 - 95%Yields are substrate-dependent.
Step 2: Reduction of the Biaryl Ketone to a Biaryl Alcohol

The biaryl ketone synthesized in the previous step can be readily reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride.

General Reaction Scheme:

Detailed Protocol: Synthesis of (4'-((4-methylphenyl)sulfamoyl)-[1,1'-biphenyl]-4-yl)(phenyl)methanol

Materials:

  • 4'-((4-methylphenyl)sulfamoyl)-[1,1'-biphenyl]-4-yl)(phenyl)methanone (from Step 1)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve the biaryl ketone (1.0 mmol) in methanol (20 mL) in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol, 57 mg) in small portions.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 1 M HCl (10 mL).

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude biaryl alcohol.

  • If necessary, purify the product by recrystallization or column chromatography.

Trustworthiness and Self-Validation

The protocols described above are based on well-established and widely practiced synthetic methodologies. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction, and its reliability is extensively documented in the scientific literature. The progress of each reaction can be easily monitored by standard analytical techniques such as TLC, GC-MS, or LC-MS, allowing for in-process control and verification of the transformation. The identity and purity of the final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex biaryl structures. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of carbon-carbon bonds. The presence of the sulfonamide moiety opens up avenues for further synthetic manipulations, making it an attractive reagent for applications in drug discovery and materials science. Future research may explore the use of this reagent in other cross-coupling reactions and the development of novel multi-step synthetic sequences to access a wider range of complex molecular targets.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Miramar College. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Harvard University. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with N-p-Tolyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling with N-p-Tolyl 4-boronobenzenesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in Suzuki-Miyaura cross-coupling reactions. Given the unique electronic properties of this sulfonamide-containing boronic acid, achieving high yields can present specific challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the most critical initial parameters to investigate?

A1: When confronting low to no yield with this specific substrate, the investigation should be systematic. The electron-withdrawing nature of the sulfonamide group significantly impacts the reactivity of the boronic acid. Here are the primary checkpoints:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount. The electron-deficient nature of your boronic acid can make the transmetalation step of the catalytic cycle sluggish. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. You often require a more robust system with bulky, electron-rich phosphine ligands to facilitate the overall catalytic cycle.[1][2]

  • Base Selection and Strength: The base is not merely a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[3] The pKa of this compound's B(OH)₂ group is lower than that of many simple arylboronic acids, meaning it requires careful base selection to avoid side reactions.

  • Oxygen Contamination: Rigorous exclusion of oxygen is non-negotiable. Oxygen can lead to oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid.[4] Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[5]

  • Boronic Acid Stability (Protodeboronation): this compound is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions.[6][7] This is a common cause of yield loss.

In-Depth Troubleshooting Guides

Problem 1: Catalyst Inactivity or Decomposition

Q2: I'm observing the formation of palladium black and my reaction has stalled. What's causing my catalyst to die, and how can I prevent it?

A2: The appearance of palladium black is a classic sign of catalyst decomposition from the active Pd(0) or Pd(II) species to bulk, inactive Pd metal. With your sulfonamide-containing substrate, there are a few likely culprits:

  • Sulfur Poisoning: Although the sulfur in your sulfonamide is in a high oxidation state (S(VI)) and generally non-coordinating, impurities from the synthesis of your starting material could be the issue. Trace amounts of elemental sulfur or other reduced sulfur species can act as potent poisons for palladium catalysts.[8][9][10] It's crucial to ensure the high purity of your this compound.

  • Ligand Selection: For electron-deficient boronic acids, a ligand that is both bulky and electron-donating is often required. This stabilizes the Pd(0) center and promotes the rate-limiting oxidative addition step.[2][11] Triphenylphosphine (PPh₃) may be insufficient. Consider more advanced ligands.

Table 1: Recommended Catalyst Systems for Electron-Deficient Boronic Acids

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos or XPhos1-3Excellent for challenging couplings; promotes fast oxidative addition.
Pd(OAc)₂Buchwald Ligands (e.g., RuPhos)1-3High activity and stability; good for electron-deficient substrates.
XPhos Pd G3(Integrated)0.5-2Air-stable precatalyst, simplifies reaction setup.[4]

Experimental Protocol: Catalyst Activation and Reaction Setup

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1) via syringe. Sparge the resulting mixture with argon for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Heating: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

Problem 2: The Role of the Base and Protodeboronation

Q3: I suspect my boronic acid is decomposing. How do I choose the right base to maximize coupling and minimize protodeboronation?

A3: This is a critical balancing act. The base must be strong enough to form the active boronate species but not so harsh that it promotes decomposition of your starting material.

  • Mechanism of Protodeboronation: This undesired side reaction involves the cleavage of the carbon-boron bond, which is often facilitated by aqueous basic conditions.[6] For electron-deficient arylboronic acids like yours, the C-B bond is more polarized and thus more susceptible to this cleavage.

  • Base Selection Strategy:

    • Avoid Strong Hydroxide Bases: Bases like NaOH or KOH in high concentrations can accelerate protodeboronation.

    • Consider Weaker Carbonates or Phosphates: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices. K₃PO₄ is a stronger base than K₂CO₃ and can be particularly effective, but should be used in its anhydrous form and finely powdered.[2]

    • Fluoride Anions: Cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly in less aqueous solvent systems, as they activate the boronic acid without being strongly basic.

G cluster_desired Desired Suzuki Pathway cluster_side Undesired Side Reaction BoronicAcid Ar-B(OH)₂ Base Base (e.g., K₃PO₄) Boronate [Ar-B(OH)₃]⁻ (Active Species) Pd_Cycle Pd Catalytic Cycle Product Ar-Ar' Undesired_BoronicAcid Ar-B(OH)₂ Undesired_Base Excess/Harsh Base Protodeboronation Protodeboronation Byproduct Ar-H

Caption: Desired activation vs. undesired protodeboronation of boronic acid.

Solution: Using Boronate Esters If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[7][12] These esters exhibit greater stability under basic conditions and release the boronic acid slowly during the reaction, keeping its concentration low and minimizing side reactions.[6][13]

Experimental Protocol: Preparation of a Pinacol Boronate Ester

  • Setup: In a round-bottom flask, combine this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent that allows for azeotropic removal of water (e.g., toluene).

  • Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Workup: Cool the reaction, remove the solvent under reduced pressure, and purify the resulting pinacol ester, typically by recrystallization or column chromatography. The stable ester can then be used in the Suzuki coupling.

Problem 3: Solvent Effects and Solubility Issues

Q4: My reaction is sluggish, and I'm not sure if my reagents are fully dissolved. What is the best solvent system for this coupling?

A4: The solvent plays a crucial role in a Suzuki coupling, as it must dissolve a nonpolar aryl halide, a polar boronic acid, an inorganic base, and the organometallic catalyst.[14] The choice of solvent can significantly influence reaction rates and even selectivity.[15][16][17]

  • Common Solvent Systems:

    • Toluene/Water or Dioxane/Water: These biphasic systems are classics for a reason. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the formation of the active boronate species. A ratio of 4:1 to 10:1 (organic:water) is a good starting point.[13]

    • Polar Aprotic Solvents: Solvents like DMF, DMAc, or NMP can be effective, especially if solubility is a major issue.[13][14] They can help dissolve all components but can also coordinate to the palladium center, potentially altering its reactivity.[18]

  • Troubleshooting Solubility:

    • Observe the Reaction Mixture: Before heating, check if all solids (especially the base) are well-suspended and if the organic components appear to be in solution.

    • Adjust Water Ratio: The amount of water can be critical. Too little may not activate the base and boronic acid efficiently, while too much can promote hydrolysis of sensitive substrates.

    • Consider a Co-solvent: For particularly stubborn solubility problems, a mixture like Toluene/Ethanol/Water can sometimes be effective.

G

Caption: A logical troubleshooting workflow for low-yield Suzuki couplings.

References

  • Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

  • ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

  • ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

  • Israel Journal of Chemistry. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Li, Y., Hong, X., & Wang, Q. (2003). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • Grushin, V. V., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2018). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • ACS Spring 2021. Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • National Institutes of Health. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]

  • ResearchGate. (2015). of the mechanisms of oxidative deboronation of boronate-based molecular... [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. [Link]

  • Wu, J., et al. (2018). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Link]

  • ResearchGate. (2010). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]

  • Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]

Sources

Common side reactions using N-p-Tolyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-p-Tolyl 4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this reagent in synthetic applications.

Introduction

This compound is a stable, solid precursor to 4-boronobenzenesulfonic acid. It functions as a "masked" boronic acid, designed to improve stability and handling compared to the free boronic acid.[1][2] In situ, under appropriate basic conditions, the sulfonamide is hydrolyzed to release the active arylboronic acid species, which can then participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This masking strategy is employed to circumvent issues like premature decomposition and difficult purification often associated with unprotected boronic acids.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over a standard arylboronic acid?

A1: The primary advantage is enhanced stability. Many boronic acids, especially those containing heteroatoms or certain functional groups, can be unstable and prone to decomposition on storage or during purification.[2][3] The sulfonamide group acts as a robust protecting group, masking the reactive C-B bond. This leads to a reagent that is typically a stable, weighable solid with a longer shelf-life, which releases the active boronic acid only under the specific basic conditions of the reaction.[4]

Q2: How should I store this reagent?

A2: this compound should be stored in a cool, dry place, tightly sealed to protect it from moisture. While it is designed for stability, minimizing exposure to atmospheric moisture is a best practice for all organoboron reagents.

Q3: What are the expected byproducts from the deprotection step?

A3: The hydrolysis of the N-p-Tolyl sulfonamide protecting group will generate p-toluenesulfonamide as a stoichiometric byproduct alongside the desired active boronic acid. This byproduct is generally water-soluble under basic conditions and can typically be removed during the aqueous workup.

Q4: Can this reagent be used in reactions other than Suzuki-Miyaura coupling?

A4: Yes. Once deprotected in situ to the corresponding boronic acid, it can theoretically be used in other reactions that employ arylboronic acids, such as Chan-Lam coupling (C-N bond formation) or Petasis reactions. However, reaction conditions would need to be optimized, ensuring they are compatible with the initial base-mediated deprotection step.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments using this compound. The core problems often trace back to the behavior of the boronic acid once it is unmasked in the reaction vessel.

Problem 1: Low or No Yield of the Desired Cross-Coupled Product

Low conversion is a common issue in cross-coupling reactions. With a masked boronic acid, the causes can be traced to either incomplete deprotection or issues within the catalytic cycle itself.

Potential Cause A: Incomplete Deprotection

The sulfonamide bond must be cleaved to release the active boronic acid for transmetalation to the palladium catalyst. If this hydrolysis is slow or incomplete, the concentration of the active nucleophile will be too low.

Troubleshooting Steps:

  • Increase Basicity/Screen Bases: The rate of sulfonamide hydrolysis is highly dependent on the base and its concentration. If you are using a weak base (e.g., Na₂CO₃), consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.

  • Increase Reaction Temperature: Hydrolysis, like most reaction steps, is accelerated at higher temperatures. A modest increase in temperature (e.g., from 80 °C to 100 °C) can significantly improve the rate of both deprotection and coupling.[5]

  • Ensure Adequate Water Content: Hydrolysis requires water. While many Suzuki reactions are run in anhydrous solvents, using a solvent system with a small amount of water (e.g., dioxane/H₂O or toluene/H₂O) is critical for the deprotection of this reagent.

Potential Cause B: Inefficient Catalytic Turnover

If deprotection is successful, the issue may lie within the Suzuki-Miyaura catalytic cycle.

Troubleshooting Steps:

  • Screen Palladium Ligands: The choice of phosphine ligand is crucial. For challenging couplings, a more electron-rich and bulky ligand like SPhos or XPhos may be required to promote efficient oxidative addition and reductive elimination.[6]

  • Check Catalyst and Reagent Quality: Ensure the palladium catalyst has not been deactivated. Verify the purity and integrity of your aryl halide coupling partner.

Problem 2: Significant Formation of a Protodeboronated Byproduct

Protodeboronation is the undesired reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophile.[7][8] This is a classic side reaction for arylboronic acids, especially under harsh conditions.[9][10]

Reaction Scheme: Protodeboronation

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

Causality & Mechanism:

This side reaction can be catalyzed by either acid or base.[8][11] In the context of a Suzuki reaction, the base-catalyzed pathway is most relevant. The base (e.g., OH⁻) attacks the boron atom to form a boronate species. This is followed by a rate-limiting reaction where the boronate reacts with a proton source (like water) to cleave the C–B bond.[7] Electron-deficient arylboronic acids can be particularly susceptible to this pathway.[10]

Troubleshooting Workflow:

G start High Protodeboronation Observed q1 Is the reaction run at high temperature (>110 °C) for a prolonged time? start->q1 s1 Reduce temperature and/or reaction time. Monitor reaction progress by TLC/LCMS. q1->s1 Yes q2 Is a very strong base (e.g., NaOH, KOH) being used in high concentration? q1->q2 No s1->q2 s2 Switch to a less aggressive base like K₃PO₄ or Cs₂CO₃. Use the minimum effective concentration. q2->s2 Yes q3 Is the aryl halide partner unreactive, leading to long reaction times? q2->q3 No s2->q3 s3 Switch to a more active halide (I > Br > Cl). Increase catalyst/ligand loading to accelerate the desired coupling reaction. q3->s3 Yes end Reduced Protodeboronation q3->end No s3->end

Caption: Troubleshooting workflow for protodeboronation.

Problem 3: Significant Formation of a Homocoupled (Dimerized) Byproduct

Homocoupling is the palladium-mediated dimerization of the boronic acid, resulting in a symmetrical biaryl byproduct.[6][12][13]

Reaction Scheme: Homocoupling

2 Ar-B(OH)₂ + [Pd] → Ar-Ar + 2 B(OH)₂

Causality & Mechanism:

This side reaction is often promoted by the presence of oxygen in the reaction mixture.[14] Oxygen can re-oxidize Pd(0) to Pd(II), which can then participate in a catalytic cycle that consumes two equivalents of the boronic acid. Homocoupling can also occur under anaerobic conditions, particularly if the transmetalation step is faster than the oxidative addition of the aryl halide.

Troubleshooting Steps:
  • Rigorous Degassing: This is the most critical step. Ensure the reaction mixture (solvents, reagents) is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging the mixture with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[12]

  • Use a Pre-catalyst: Using a well-defined Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can sometimes minimize side reactions that involve Pd(II).

  • Control Stoichiometry: Ensure the aryl halide is the limiting reagent. A slight excess of the boronic acid partner is common, but a large excess can favor side reactions.

Optimization Data Summary

When troubleshooting, a systematic approach is key. The following table provides a starting point for screening conditions to minimize side reactions and maximize yield.[15]

ParameterCondition 1 (Mild)Condition 2 (Intermediate)Condition 3 (Forcing)Rationale
Base K₂CO₃K₃PO₄Cs₂CO₃Stronger bases facilitate faster deprotection and transmetalation.
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (4:1)2-MeTHF/H₂O (4:1)Solvent affects reagent solubility and reaction kinetics.
Temperature 80 °C100 °C110 °CHigher temperatures accelerate all reaction steps, but may increase side reactions.
Pd Ligand PPh₃SPhosXPhosBulky, electron-rich ligands often improve efficiency for difficult substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an aryl bromide with this compound.

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Degassing: Seal the vial with a septum and purge with argon for 15 minutes.

  • Solvent Addition: Add degassed dioxane and water (4:1 ratio, to make a 0.1 M solution with respect to the aryl bromide).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.025 equiv) and a ligand (e.g., SPhos, 0.1 equiv).

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: General workflow for Suzuki-Miyaura coupling.

References

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Gagliardi, S., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Pang, H., et al. (2023). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]

  • Rosso, V. W., et al. (2000). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Suginome, M., et al. (2002). Boron-Masking Strategy for the Selective Synthesis of Oligoarenes via Iterative Suzuki−Miyaura Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

  • Tondi, D., et al. (2012). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Willis Group. Research. University of Oxford. Available at: [Link]

  • Tondi, D., et al. (2012). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors. IRIS Unimore. Available at: [Link]

  • Buesking, A. W., et al. (2014). Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]

Sources

How to prevent homocoupling of N-p-Tolyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homocoupling in Cross-Coupling Reactions

Welcome to the technical support center for N-p-Tolyl 4-boronobenzenesulfonamide. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of complex organic reactions and have curated this guide to address a common challenge: the undesired homocoupling of this compound in palladium-catalyzed cross-coupling reactions.

This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve high yields of your desired cross-coupled product while minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of your this compound reagent couple together to form a symmetrical biaryl compound (4,4'-bis(N-p-tolylsulfamoyl)biphenyl). This process is typically catalyzed by palladium species and consumes your starting material, leading to a reduced yield of the intended cross-coupled product and complicating purification.

Q2: Why might this compound be particularly susceptible to homocoupling?

A2: this compound possesses a potent electron-withdrawing sulfonamide group. In Suzuki-Miyaura couplings, electron-poor arylboronic acids can exhibit slower rates of transmetalation, a key step in the catalytic cycle.[1] This sluggishness can create a kinetic window where the competing homocoupling pathway becomes more favorable.

Q3: What is the primary cause of homocoupling of boronic acids?

A3: A major contributor to the homocoupling of boronic acids is the presence of dissolved oxygen in the reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that promotes the homocoupling of the boronic acid.[3]

Q4: Can the choice of boronic acid versus a boronic ester affect the extent of homocoupling?

A4: Yes, it can. Boronic esters, such as the pinacol ester of this compound, are often more stable than the corresponding boronic acids. They can be less prone to side reactions like protodeboronation and may lead to cleaner reactions with fewer byproducts, including homodimers.

Troubleshooting Guide: Minimizing Homocoupling

Encountering significant homocoupling of this compound can be frustrating. This section provides a systematic approach to diagnosing and resolving this issue.

Problem: Significant Formation of 4,4'-bis(N-p-tolylsulfamoyl)biphenyl

Probable Cause 1: Presence of Oxygen

The oxidation of the active Pd(0) catalyst to Pd(II) by oxygen is a primary driver for boronic acid homocoupling.

Solutions:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. Common and effective methods include:

    • Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.

    • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (20-30 minutes) prior to use can significantly reduce dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (argon or nitrogen) using standard Schlenk line or glovebox techniques.

Probable Cause 2: Suboptimal Catalyst System

The choice of palladium source and ligand is critical in modulating the relative rates of the desired cross-coupling and the undesired homocoupling.

Solutions:

  • Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes initiate homocoupling.[3] Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.

  • Ligand Selection: For electron-deficient boronic acids like this compound, bulky, electron-rich phosphine ligands are often beneficial.[4] These ligands can promote the rate-limiting oxidative addition and subsequent steps of the desired catalytic cycle, thereby outcompeting the homocoupling pathway.

    • Recommended Ligands: Consider using Buchwald-type biarylphosphine ligands such as SPhos or XPhos.

Probable Cause 3: Inappropriate Base Selection

The base plays a crucial role in the transmetalation step. For electron-deficient boronic acids, a stronger base may be required to facilitate this step effectively.

Solutions:

  • Use a Stronger Base: If you are using a weaker base (e.g., Na₂CO₃), consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. This can help to accelerate the transmetalation of the electron-poor this compound.

Probable Cause 4: Unfavorable Reaction Kinetics

The relative concentrations of reactants and the reaction temperature can influence the competition between cross-coupling and homocoupling.

Solutions:

  • Slow Addition of the Boronic Acid: Adding the this compound solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.

  • Temperature Optimization: While higher temperatures can sometimes increase the rate of side reactions, for electron-deficient systems, increasing the temperature may be necessary to promote the desired cross-coupling. A careful optimization of the reaction temperature is recommended.

Visualizing the Competing Pathways

To better understand the challenge, it is helpful to visualize the catalytic cycles for both the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling.

G cluster_0 Desired Suzuki-Miyaura Cross-Coupling cluster_1 Undesired Homocoupling Pathway A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (Ar'-B(OH)2) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Desired Product) F->G H Pd(0)L2 I Oxidation (O2) H->I J Pd(II) Species I->J K Transmetalation (Ar'-B(OH)2) J->K L Ar'-Pd(II)-(OH)(L2) K->L M Transmetalation (Ar'-B(OH)2) L->M N Ar'-Pd(II)-Ar'(L2) M->N O Reductive Elimination N->O O->H P Ar'-Ar' (Homocoupling Product) O->P

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

Summary of Key Parameters to Minimize Homocoupling

ParameterRecommendation for this compoundRationale
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxidation of Pd(0) to Pd(II), a key catalyst for homocoupling.
Palladium Source Pd(0) precatalyst (e.g., Pd₂(dba)₃)Avoids in situ reduction of Pd(II) which can promote homocoupling.
Ligand Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos)Accelerates the desired cross-coupling pathway, outcompeting homocoupling.
Base Stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃)Facilitates the slower transmetalation of the electron-deficient boronic acid.
Solvent Anhydrous and rigorously degassedMinimizes oxygen content and unwanted side reactions.
Boronic Acid Addition Slow addition via syringe pumpKeeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
Temperature Optimized for the specific substrates (often elevated)May be required to overcome the higher activation barrier for the desired cross-coupling with an electron-deficient partner.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃ (palladium(0) source)

  • SPhos (ligand)

  • K₃PO₄ (base)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Boronic Acid Addition: In a separate oven-dried vial, dissolve this compound (1.2 equiv) in a minimal amount of degassed 1,4-dioxane. Draw this solution into a syringe and add it dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

By implementing these strategies and understanding the underlying chemical principles, researchers can significantly suppress the homocoupling of this compound and achieve successful outcomes in their cross-coupling reactions.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. Available at: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. Available at: [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Publications. Available at: [Link]

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes. ResearchGate. Available at: [https://www.researchgate.net/publication/356702636_Synthesis_of_N-arylsulfonamides_via_Chan-Lam_Coupling_Between_Aryl_Boronic_Acids_and_N-sulfonylimino]phenyliodinanes]([Link])

  • Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... ResearchGate. Available at: [Link]

  • Cross-Coupling Reaction between Various Arylboronic Acids and Sulfinate... ResearchGate. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Pd-catalyzed coupling of chlorobenzene and 4-tolylboronic acid using Pd1-Pd5 as the catalyst. a. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Available at: [Link]

  • Synthesis and Palladium-Catalyzed Coupling Reactions of Enantiopure P-Bromophenyl Methyl Sulfoximine. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of N-p-Tolyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of N-p-Tolyl 4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for this specific and important transformation.

Introduction to the Challenge

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, substrates like this compound present a unique set of challenges. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the boronic acid, potentially leading to lower yields and side reactions. This guide provides a structured approach to troubleshooting and optimizing these specific coupling reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the Suzuki coupling of this compound, providing potential causes and actionable solutions.

Problem 1: Low to No Product Formation

This is one of the most frequent issues. A systematic check of your reaction parameters is the first step to a solution.

Potential Cause Explanation Recommended Solution
Inactive Catalyst The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.Ensure your palladium source and ligand are of high quality and stored correctly. Consider using a more active precatalyst, such as a palladacycle, which can provide more consistent results.[3] Rigorously degas all solvents and reagents to prevent catalyst oxidation.[3]
Ineffective Base The base is critical for activating the boronic acid for the transmetalation step.[4][5] An inappropriate or weak base will stall the catalytic cycle.For this electron-deficient substrate, a moderately strong base is often required. Screen bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[6] Ensure the base is finely powdered and anhydrous for non-aqueous reactions to maximize its effectiveness.
Poor Solubility The this compound or the aryl halide coupling partner may have limited solubility in the chosen solvent system, hindering the reaction.Experiment with different solvent systems. A mixture of a polar aprotic solvent like dioxane or THF with water (e.g., 4:1 or 10:1) often works well. For highly insoluble substrates, consider higher boiling point solvents like toluene or DMF, but be mindful of potential side reactions at elevated temperatures.[7]
Low Reaction Temperature The activation energy for the oxidative addition or transmetalation step may not be overcome at the current temperature.Gradually increase the reaction temperature. Refluxing in solvents like dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) is a common strategy.

Problem 2: Significant Protodeboronation

Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with boronic acids that are electronically modified.

Potential Cause Explanation Recommended Solution
Harsh Basic Conditions Strong bases, particularly in the presence of water, can promote the cleavage of the boronic acid group.[3]Switch to a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[6] These can be effective in promoting the coupling while minimizing protodeboronation.
Presence of Protic Solvents Water or other protic solvents act as the proton source for this unwanted side reaction.If protodeboronation is severe, consider running the reaction under anhydrous conditions using a dry solvent and a finely powdered, anhydrous base like K₃PO₄.[6][8]
Boronic Acid Instability The inherent stability of the boronic acid can be a factor.Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more robust and can release the boronic acid slowly in situ, keeping its concentration low and reducing the likelihood of degradation.[3]

Problem 3: Formation of Homocoupling Byproducts

The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules is a sign of competing reaction pathways.

Potential Cause Explanation Recommended Solution
Oxygen Contamination The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid.[3]Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Inefficient Reductive Elimination If the desired cross-coupling reductive elimination is slow, side reactions like homocoupling can become more prevalent.The choice of ligand is crucial. Bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the reductive elimination step and are often effective for challenging substrates.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Suzuki coupling of this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific aryl halide coupling partner. However, for substrates with electron-withdrawing groups, a highly active catalyst system is generally required. A good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced palladacycle, combined with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or dtbpf.[6] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Q2: How do I choose the right base for my reaction?

A2: Base selection is critical and often requires empirical screening. The role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[4][5] For the coupling of this compound, a base of moderate strength is usually a good starting point.

  • K₂CO₃: A versatile and commonly used base, often in an aqueous solvent mixture.

  • K₃PO₄: A stronger base that is often effective for more challenging couplings and can be used under anhydrous conditions.[6]

  • Cs₂CO₃: A highly effective but more expensive base, known for its good solubility in organic solvents, which can be advantageous.[1]

Q3: Can I use a nickel catalyst for this coupling reaction?

A3: While palladium catalysts are the most common for Suzuki-Miyaura couplings, nickel catalysts have emerged as a powerful, cost-effective alternative, particularly for coupling with aryl sulfonates and sulfamates.[9] Nickel catalysts, such as NiCl₂(PCy₃)₂, can be effective for these types of transformations, often requiring higher temperatures.[9] If palladium systems are proving ineffective, exploring a nickel-based catalyst system is a worthwhile strategy.

Q4: My starting materials are not fully soluble in the reaction mixture. What should I do?

A4: Poor solubility is a common hurdle that can significantly impede reaction rates.[7] If you observe incomplete dissolution, consider the following:

  • Change the solvent system: A mixture of solvents can improve solubility. For example, adding a co-solvent like THF or DMF to toluene might help.

  • Increase the temperature: Heating the reaction mixture can increase the solubility of your reagents.

  • Increase the solvent volume: While this will decrease the reaction concentration, it can be a simple solution to solubility issues.

Q5: How can I monitor the progress of my reaction?

A5: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A small aliquot of the reaction mixture can be taken at various time points, worked up, and analyzed to determine the consumption of starting materials and the formation of the product.

Experimental Protocols

General Protocol for Catalyst and Base Screening:

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base_Activation Base (e.g., K₃PO₄) R²-B(OH)₂ Base_Activation->Boronate Aryl_Halide R¹-X Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst active and atmosphere inert? Start->Check_Catalyst Optimize_Catalyst Use fresh catalyst/ligand. Ensure rigorous degassing. Check_Catalyst->Optimize_Catalyst No Check_Base Is the base appropriate and effective? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Screen_Bases Screen stronger bases (K₃PO₄, Cs₂CO₃). Ensure base is finely powdered. Check_Base->Screen_Bases No Check_Solvent_Temp Are reagents soluble? Is temperature sufficient? Check_Base->Check_Solvent_Temp Yes Screen_Bases->Check_Solvent_Temp Optimize_Conditions Try different solvent mixtures. Increase reaction temperature. Check_Solvent_Temp->Optimize_Conditions No Success Improved Yield Check_Solvent_Temp->Success Yes Optimize_Conditions->Success

Caption: A stepwise approach to troubleshooting low-yielding reactions.

References

Sources

Technical Support Center: Purification of Products from N-p-Tolyl 4-boronobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of reaction products involving N-p-Tolyl 4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent, most commonly in Suzuki-Miyaura cross-coupling reactions. The unique bifunctional nature of this compound, possessing both a sulfonamide and a boronic acid moiety, presents specific challenges and considerations during product purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture?

A1: The impurity profile of a reaction involving this compound is highly dependent on the specific reaction conditions, but several common byproducts are frequently observed, particularly in Suzuki-Miyaura coupling reactions.

Common Impurities in Suzuki-Miyaura Coupling:

Impurity TypeDescription
Homocoupling Products Dimerization of the starting aryl halide or the boronic acid can occur.[1]
Protodeboronation Product The boronic acid group can be cleaved and replaced by a hydrogen atom, leading to the formation of N-p-tolylbenzenesulfonamide.[1]
Residual Starting Materials Unreacted this compound and the coupling partner (e.g., aryl halide).
Palladium Catalyst Residues The palladium catalyst used in the coupling reaction can sometimes precipitate as palladium black, which needs to be removed.[1]
Ligand-Derived Impurities Phenylated impurities can arise from the phosphorus ligands used in the coupling reaction.[2][3]
Boronic Acid Oxidation Products Boronic acids can oxidize to form boroxines or other related species.[1]
Q2: My sulfonamide product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue when purifying sulfonamides and occurs when the solute separates from the solution as a liquid instead of a solid.[4][5] This can happen if the solution's temperature is above the melting point of your product or if there's a high concentration of impurities.[5]

Immediate Steps:

  • Add more solvent: Try adding a small amount of hot solvent to redissolve the oil.[4][5]

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal from a previous successful crystallization.[4][5]

Long-Term Strategy:

  • Lower the crystallization temperature: Choose a solvent or solvent system with a boiling point lower than the melting point of your sulfonamide compound.[4]

  • Change the solvent system: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[5]

Q3: I am getting a low yield after recrystallization. What are the likely causes?

A3: Low recovery after recrystallization can be frustrating. The primary culprits are typically related to solvent choice and experimental technique.

Potential Causes and Solutions:

CauseSolution
Using too much solvent Use the minimum amount of hot solvent necessary to fully dissolve your compound.[4]
Incomplete cooling Ensure the solution is thoroughly cooled. After reaching room temperature, placing it in an ice bath can maximize precipitation.[4]
Premature crystallization If crystals form in the funnel during hot filtration, reheat the solution and use a pre-warmed funnel.[4]
Inappropriate solvent choice The chosen solvent may have too high a solubility for your product even at low temperatures.[5] Perform small-scale solubility tests to find an optimal solvent.[6]

Troubleshooting Guides

Guide 1: Challenges in Chromatographic Purification

Silica gel column chromatography is a standard purification technique, but boronic acids and their derivatives can present unique challenges due to their polarity and potential for interaction with the stationary phase.

Problem: My boronic acid-containing product is sticking to the silica gel column, leading to low recovery.

This is a frequent issue caused by the Lewis acidic nature of the boron atom interacting with the Lewis basic silanol groups on the silica surface. This can lead to significant tailing and even irreversible adsorption.

Solutions:

  • Use Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can effectively suppress the over-adsorption of boronic esters.[7][8] This is because the boric acid neutralizes the Lewis basic sites on the silica.

  • Employ a Modifier in the Eluent: Adding a small amount of a modifier like acetic acid or triethylamine to your solvent system can help to improve the elution of your compound.[9]

  • Consider Reversed-Phase Chromatography: If feasible, reversed-phase HPLC can be a powerful alternative for purifying polar boronic acids.[9]

Workflow for Troubleshooting Chromatographic Issues:

Caption: Troubleshooting workflow for chromatographic purification.

Protocol: Preparation of Boric Acid-Treated Silica Gel

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[8]

  • Create a slurry of the silica gel in the boric acid/methanol solution in a flask.[8]

  • Gently agitate the slurry for 1 hour at room temperature.[8]

  • Remove the solvent by filtration using a Büchner funnel.[8]

  • Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[8]

  • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder. The boric acid-impregnated silica gel is now ready for use.[8]

Guide 2: Purification via Recrystallization

Recrystallization is often the most effective method for purifying solid sulfonamide products.[6] The key to successful recrystallization is selecting the appropriate solvent.

Problem: I can't find a suitable single solvent for recrystallization.

It's not uncommon for a single solvent to be suboptimal for recrystallization. In such cases, a two-solvent system is often the solution.

Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude sulfonamide in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.[4]

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise with constant swirling.[4]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the point of saturation. If crystals do not form immediately, you can try scratching the inside of the flask or adding a seed crystal.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry.

Decision Tree for Recrystallization Solvent Selection:

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation with N-p-Tolyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-p-Tolyl 4-boronobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Catalyst deactivation is a frequent and costly challenge in synthetic chemistry. This document provides a structured, in-depth approach to diagnosing, troubleshooting, and preventing common deactivation issues encountered when working with this specific sulfonamide-containing boronic acid. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered by users.

Q1: My Suzuki-Miyaura coupling reaction using this compound has stalled or resulted in a low yield. What are the primary suspects for catalyst deactivation?

A1: When a Suzuki-Miyaura coupling fails with this substrate, the root cause typically falls into one of three categories: instability of the boronic acid, poisoning of the palladium catalyst, or suboptimal reaction conditions that promote catalyst decomposition.

  • Boronic Acid Instability: this compound, like many boronic acids, is susceptible to degradation under reaction conditions, primarily through protodeboronation (replacement of the C-B bond with C-H).[1] This is often accelerated by the presence of water and a strong base.

  • Catalyst Poisoning: The most likely culprits are impurities in your starting materials. Sulfur-containing compounds are notorious poisons for palladium catalysts.[2][3] Trace amounts of elemental sulfur, residual thiols, or other sulfur species from the synthesis of your starting materials can irreversibly bind to the palladium, rendering it inactive.

  • Catalyst Decomposition: The active Pd(0) species can be oxidized to inactive Pd(II) if oxygen is not rigorously excluded from the reaction.[1][4] Alternatively, the Pd(0) can aggregate to form inactive palladium black, a common issue if the ligand concentration is too low or the ligand itself is unstable at the reaction temperature.[5][6]

Q2: I'm observing significant protodeboronation of my this compound. How can I confirm this is happening and what are the best strategies to prevent it?

A2: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. In your case, this would convert the starting material into N-p-tolylbenzenesulfonamide.

Confirmation: You can confirm this side reaction by running a small-scale reaction and analyzing the crude mixture by LC-MS or ¹H NMR, looking for the mass or characteristic peaks of the deborylated product.

Prevention Strategies:

  • Use Anhydrous Conditions: Since water is the proton source, switching to rigorously dried, anhydrous solvents and reagents can significantly suppress this pathway.[1]

  • Select a Milder Base: Strong bases in aqueous media accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder, non-nucleophilic bases such as K₂CO₃ or Cs₂CO₃.[7]

  • Convert to a More Stable Surrogate: Boronic acids can be converted into more stable derivatives that slowly release the active boronic acid in situ. This is the most robust solution.[8] Air-stable MIDA boronates, potassium trifluoroborate salts, or pinacol esters are excellent alternatives that are far less prone to premature degradation.[1][8][9]

Q3: Could the sulfonamide group in my molecule be directly poisoning the palladium catalyst?

A3: This is a mechanistically plausible concern, as the nitrogen and oxygen atoms of the sulfonamide have lone pairs that could coordinate to the palladium center. This coordination could potentially create a stable, off-cycle palladacycle that acts as a catalyst resting state, slowing down or inhibiting turnover.[10]

However, direct, irreversible poisoning by a sulfonamide group is less common than poisoning by extraneous sulfur impurities. The key to overcoming this potential issue is through rational ligand selection. Using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can prevent the substrate from coordinating too strongly to the metal center, thereby favoring the desired catalytic cycle.[1][7]

Q4: What are the essential best practices for setting up a Suzuki coupling with this reagent to proactively minimize catalyst deactivation?

A4: A successful coupling relies on meticulous setup to create an environment where the catalyst can thrive.

  • Substrate Purity: Always ensure the purity of your this compound and your coupling partner. If you suspect impurities, purify the material by recrystallization or chromatography.[7]

  • Rigorous Degassing: Oxygen is detrimental to the active Pd(0) catalyst.[4] Solvents must be thoroughly degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Use a High-Quality Precatalyst: Use a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure the generation of a consistent amount of the active Pd(0) species.[10]

  • Maintain a Positive Inert Gas Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen and maintain this atmosphere throughout the reaction.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing the Root Cause of Deactivation

When a reaction fails, a systematic approach is necessary to identify the problem without wasting valuable materials. The following workflow provides a logical decision-making process.

TroubleshootingWorkflow start Low / No Yield Observed check_reagents 1. Verify Reagent Purity & Stability - Run NMR/LC-MS on starting materials. - Check for protodeboronation. start->check_reagents impurity_found Impurity or Degradation Detected? check_reagents->impurity_found purify Action: Purify Starting Materials (Recrystallization, Chromatography) or Synthesize Fresh Boronic Ester. impurity_found->purify Yes check_conditions 2. Review Reaction Conditions - Was the system rigorously degassed? - Is the base appropriate and dry? impurity_found->check_conditions No success Problem Solved purify->success conditions_ok Conditions Appear Correct? check_conditions->conditions_ok fix_conditions Action: Re-run with Freshly Degassed Solvents. Ensure inert atmosphere. Use dry base. conditions_ok->fix_conditions No check_catalyst 3. Evaluate Catalyst System - Is the ligand suitable for this substrate? - Is the precatalyst active? conditions_ok->check_catalyst Yes fix_conditions->success catalyst_ok Catalyst System Appropriate? check_catalyst->catalyst_ok change_catalyst Action: Switch to Bulky Ligand (e.g., SPhos, XPhos, or NHC Ligand). Use a reliable precatalyst (G3/G4). catalyst_ok->change_catalyst No reevaluate Re-evaluate fundamental reactivity. Consider alternative synthetic route. catalyst_ok->reevaluate Yes change_catalyst->success

Caption: A logical workflow for troubleshooting failed coupling reactions.

Guide 2: Managing Boronic Acid Instability

The instability of boronic acids is a well-documented challenge.[8] The table below compares the properties of this compound with its more stable surrogates.

Table 1: Comparison of Boronic Acid Surrogates

FeatureBoronic AcidPinacol EsterMIDA BoronatePotassium Trifluoroborate
Stability Low; sensitive to air, moisture, and heat.[8]Moderate to High; generally stable to chromatography.Very High; exceptionally stable, crystalline solids.[8]Very High; air- and moisture-stable crystalline solids.[1]
Handling Requires careful storage under inert atmosphere.Easy to handle and store.Easy to handle and store.Easy to handle and store.
Release Conditions Used directly.Hydrolysis under reaction conditions.Slow release with aqueous base (e.g., K₃PO₄).[8][9]Requires aqueous base to release the boronic acid.
Pros Commercially available.Good balance of stability and reactivity.Protects against degradation until needed; ideal for slow couplings.Highly stable and easy to prepare.
Cons Prone to protodeboronation and homocoupling.[1]Can be less reactive than the free boronic acid.Requires specific basic conditions for release.Stoichiometric fluoride is generated.

Experimental Protocol 1: Preparation of the Air-Stable MIDA Boronate Derivative

This protocol provides a reliable method to convert the unstable boronic acid into a highly stable MIDA boronate, which can be stored for long periods and used directly in cross-coupling reactions.[8][9]

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.1 equiv.) in a 10:1 mixture of DMSO and water.

  • Azeotropic Removal of Water: Heat the mixture to 80 °C under vacuum for 2-4 hours to azeotropically remove the water. The reaction can be monitored by the disappearance of the starting material via LC-MS.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Add acetonitrile to precipitate the MIDA boronate product.

  • Purification: Collect the solid by vacuum filtration, wash with cold acetonitrile, and dry under high vacuum. The resulting white, crystalline solid is typically pure enough for direct use in cross-coupling reactions.

Guide 3: Addressing Catalyst Poisoning & Deactivation Pathways

Catalyst poisoning is an irreversible deactivation mechanism where a substance strongly binds to the active metal center.[11] For palladium catalysts, sulfur-containing compounds are particularly problematic.[2] The diagram below illustrates the primary pathways by which an active catalyst can be deactivated.

DeactivationPathways cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways active_catalyst Active L-Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-X) active_catalyst->oxidative_addition poisoning Poisoning (e.g., Sulfur Impurities) active_catalyst->poisoning [S] aggregation Aggregation (Low Ligand Conc.) active_catalyst->aggregation Heat oxidation Oxidation (Trace O2) active_catalyst->oxidation O2 transmetalation Transmetalation (Ar'-B(OH)2) oxidative_addition->transmetalation reductive_elimination Reductive Elimination (Ar-Ar') transmetalation->reductive_elimination reductive_elimination->active_catalyst poisoned_complex Inactive L-Pd-S Complex poisoning->poisoned_complex pd_black Inactive Pd(0) Black aggregation->pd_black inactive_pd_ii Inactive L-Pd(II) Species oxidation->inactive_pd_ii

Sources

Effect of solvent on N-p-Tolyl 4-boronobenzenesulfonamide coupling efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-p-Tolyl 4-boronobenzenesulfonamide Coupling

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into one of the most critical and often overlooked parameters: the choice of solvent. We will explore the causal relationships between solvent properties and reaction outcomes, offering structured troubleshooting advice and optimized experimental designs.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the Suzuki-Miyaura coupling of this compound?

A: Solvent choice is paramount because it directly influences every stage of the catalytic cycle.[1][2] For a substrate like this compound, which contains both a boronic acid and a sulfonamide group, the solvent must:

  • Ensure Solubility: Adequately dissolve the aryl halide, the boronic acid, the palladium catalyst/ligand complex, and the base. Poor solubility of any component can stall the reaction.

  • Facilitate Transmetalation: The solvent system, often in conjunction with a base, must activate the boronic acid for transmetalation to the palladium center. The polarity and coordinating ability of the solvent play a huge role here.[3]

  • Stabilize Catalytic Intermediates: The polarity of the solvent can stabilize charged intermediates formed during the catalytic cycle, particularly during oxidative addition.[1][4][5]

  • Prevent Unwanted Side Reactions: An improper solvent choice can promote side reactions like protodeboronation (loss of the boronic acid group) or catalyst deactivation.[6][7]

Q2: I am starting a new project with this coupling. What is a reliable, all-purpose solvent system to begin with?

A: For initial screening, a biphasic mixture of an ethereal solvent and water is a robust starting point. A combination like 1,4-Dioxane/Water (4:1) or THF/Water (4:1) is highly recommended.[8][9] This system is effective because the organic solvent dissolves the substrates and catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄), facilitating the crucial transmetalation step at the phase interface.[10][11]

Q3: Can I run this reaction under anhydrous conditions?

A: Yes, and it is often advantageous. While aqueous bases are common, running the reaction under anhydrous conditions with a soluble organic base (like Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Dioxane) can minimize the risk of protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom.[6][7][12]

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific problems you may encounter during the coupling of this compound and an aryl halide (Ar-X).

Problem 1: Low or No Conversion of Starting Materials

  • Question: I see both my this compound and my aryl halide remaining in the reaction mixture, even after extended heating. What's wrong?

  • Answer & Solutions: This classic issue often points to poor solubility or inefficient catalyst activation, both heavily influenced by the solvent.

    • Causality: If your reagents, particularly the inorganic base, are not sufficiently dissolved or accessible, the catalytic cycle cannot proceed efficiently. Nonpolar solvents like toluene may fail to dissolve the boronate salt formed after the addition of the base.[6] Conversely, some highly polar solvents can coordinate too strongly to the palladium center, inhibiting reactivity.

    • Troubleshooting Steps:

      • Verify Solubility: At room temperature, do your starting materials appear soluble in your chosen solvent? If not, consider a more effective solvent.

      • Switch to a Polar Aprotic Solvent: If you are using a nonpolar solvent like Toluene or Hexane, switch to DMF, Dioxane, or Acetonitrile . These solvents are generally better at dissolving the range of components in a Suzuki reaction.[13][14]

      • Consider a Biphasic System: If using an anhydrous system that is failing, a switch to a Dioxane/Water or THF/Water mixture with a base like K₃PO₄ can dramatically improve results by ensuring the base is active.[9]

      • Increase Temperature: If solubility is borderline, increasing the reaction temperature can help. However, be cautious with solvents like DMF, as they can promote catalyst decomposition at temperatures above 120 °C.

Problem 2: Significant Protodeboronation Side Product

  • Question: My main byproduct is p-toluenesulfonamide, meaning my starting material is losing its boronic acid group. How can I prevent this?

  • Answer & Solutions: You are observing protodeboronation, a common failure mode for Suzuki couplings, which is highly sensitive to the solvent and base combination.[7]

    • Causality: This side reaction is the hydrolysis of the C-B bond, replacing it with a C-H bond. It is often accelerated by the presence of water (especially at elevated temperatures) and strong bases.[6][12]

    • Troubleshooting Steps:

      • Minimize Water: If using a biphasic system, reduce the proportion of water (e.g., from 4:1 to 10:1 organic:water).

      • Switch to Anhydrous Conditions: The most effective solution is to eliminate water. Use an anhydrous polar aprotic solvent like 1,4-Dioxane or Toluene with a base that has some organic solubility, such as Cs₂CO₃ or K₃PO₄ .[3] Ensure your solvent is truly dry and degassed.

      • Use a Milder Base: If possible, switch from a strong base like NaOH to a weaker one like K₂CO₃ or K₃PO₄, which can reduce the rate of protodeboronation.

Problem 3: Formation of Homocoupled Byproducts

  • Question: I am getting my desired product, but also significant amounts of biphenyl from the homocoupling of my aryl halide.

  • Answer & Solutions: Homocoupling is often a sign of issues during the oxidative addition or reductive elimination steps and can be influenced by solvent and oxygen presence.

    • Causality: This side reaction can be exacerbated by the presence of oxygen in the reaction mixture. The solvent's ability to dissolve and exclude oxygen is a factor. Additionally, solvents that do not adequately promote the desired cross-coupling can allow side reactions to become more prominent.

    • Troubleshooting Steps:

      • Ensure Rigorous Degassing: Before heating, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9] This is the most critical step to prevent homocoupling.[6]

      • Choose a Solvent with Low Oxygen Solubility: Nonpolar solvents like toluene or dioxane are generally good choices.

      • Optimize the Catalyst System: While solvent is a factor, homocoupling is often linked to the ligand. Using bulkier phosphine ligands can favor reductive elimination of the cross-coupled product over side reactions.[6]

The Science Behind Solvent Effects in the Suzuki-Miyaura Coupling

To effectively troubleshoot, it is crucial to understand how solvents influence the mechanism of the Suzuki-Miyaura reaction. The choice of solvent does not simply provide a medium for the reaction; it actively participates in and modulates the key steps of the catalytic cycle.[15]

The Catalytic Cycle

The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)-R(L)₂ (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Trans_Complex->Product ArX Ar-X ArX->OA_Complex Boronic R-B(OH)₂ + Base Boronic->Trans_Complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. Polar solvents can stabilize the polar transition states involved in this step, potentially increasing the reaction rate, especially for less reactive aryl chlorides or substrates with electron-withdrawing groups like sulfonamides.[1][4][5]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This is often the rate-limiting step. The solvent and base work in concert to form a reactive boronate species (e.g., [R-B(OH)₃]⁻). A biphasic system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., DMF) that can coordinate with the cation of the base is highly effective at promoting this step.[3][10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is generally faster in less polar, non-coordinating solvents.

Data Summary: Solvent Selection Guide

The following table provides a comparative summary of common solvents for the coupling of this compound.

Solvent SystemTypeKey Properties & RoleExpected EfficiencyPotential Issues & Remarks
Toluene Nonpolar AproticGood for high temperatures; minimizes protodeboronation in anhydrous setups.Moderate to HighPoor solubility for inorganic bases and boronate salts. Requires a phase-transfer catalyst or specific ligands.
1,4-Dioxane / H₂O Polar Aprotic / ProticExcellent balance. Dioxane dissolves organics; water dissolves the base.[16]HighDioxane can form peroxides. Water increases the risk of protodeboronation.[6]
THF / H₂O Polar Aprotic / ProticSimilar to Dioxane/H₂O but with a lower boiling point. Good for initial screening.[9]HighLower reaction temperature limit. Water increases protodeboronation risk.
DMF or DMAc Polar AproticExcellent solvating power for all components, including many salts.[13]High to Very HighCan decompose at >120 °C. Difficult to remove under vacuum. May coordinate to Pd and inhibit the reaction.[2]
Acetonitrile (MeCN) Polar AproticGood solvating power for polar substrates.ModerateCan sometimes lead to unexpected selectivity or catalyst inhibition.[4][17]
Ethanol / H₂O Polar Protic"Green" solvent option, effective in some systems.[17]VariableHigh risk of protodeboronation due to the protic nature of ethanol and water.

Experimental Protocol: Solvent Screening Workflow

This protocol outlines a parallel screening experiment to efficiently determine the optimal solvent for your specific aryl halide partner.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv, e.g., 0.2 mmol scale)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Reaction vials (e.g., 4 mL) with stir bars and screw caps

  • Solvents to be screened (high purity, degassed): Toluene, Dioxane/H₂O (10:1), THF/H₂O (10:1), DMF.

Workflow Diagram:

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Analysis Analyze Crude Reaction Mixture (LCMS / TLC / NMR) Start->Analysis UnreactedSM High % of Unreacted Starting Materials Analysis->UnreactedSM SideProducts Significant Side Products Observed Analysis->SideProducts Solubility Suspect Poor Solubility or Catalyst Activity UnreactedSM->Solubility Yes Protodeboronation Is Protodeboronation Product (p-toluenesulfonamide) Present? SideProducts->Protodeboronation Action1 Switch to Polar Aprotic Solvent (e.g., DMF, Dioxane/H₂O) Solubility->Action1 Homocoupling Is Homocoupled Byproduct Present? Protodeboronation->Homocoupling No Action2 Switch to Anhydrous Solvent (Toluene or Dioxane) + Use Cs₂CO₃ or K₃PO₄ Protodeboronation->Action2 Yes Action3 Ensure Rigorous Degassing of Solvent and Reaction Homocoupling->Action3 Yes

Caption: Troubleshooting workflow for solvent selection.

Procedure:

  • Preparation: To each of four labeled reaction vials, add the aryl halide (0.2 mmol), this compound (0.24 mmol), Pd(PPh₃)₄ (0.006 mmol), and K₂CO₃ (0.5 mmol). Add a stir bar to each vial.

  • Solvent Addition: To each vial, add 2 mL of one of the degassed solvents (or solvent mixtures).

  • Inert Atmosphere: Cap the vials, then evacuate and backfill with Argon or Nitrogen gas three times.[7]

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate set to 90 °C. Allow the reactions to stir for 12-16 hours.

  • Monitoring & Workup: After cooling to room temperature, take a small aliquot from each reaction for analysis by TLC or LC-MS to determine conversion.[7] For workup, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.[7]

  • Analysis: Analyze the crude product yield and purity for each solvent system to identify the optimal conditions.

By systematically evaluating the effect of the solvent, you can overcome common challenges and develop a robust, high-yielding protocol for the Suzuki-Miyaura coupling of this compound.

References

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved January 19, 2026, from [Link]

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved January 19, 2026, from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved January 19, 2026, from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved January 19, 2026, from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved January 19, 2026, from [Link]

  • Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of the solvent on the reaction progress of Suzuki-Miyaura.... Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Suzuki-Miyaura Couplings with N-p-Tolyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with the Suzuki-Miyaura cross-coupling of N-p-Tolyl 4-boronobenzenesulfonamide . This guide is designed for researchers, chemists, and drug development professionals who are utilizing this sterically demanding building block in their synthetic workflows. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.

The core challenge with this substrate arises from the significant steric bulk imposed by the N-p-tolylsulfonamide group positioned para to the boronic acid. While not directly ortho, its size can influence the approach of the coupling partner and the catalyst, particularly in reactions with already hindered aryl halides, leading to sluggish or failed reactions. This guide provides solutions to these common issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows low to no conversion, even after extended reaction times. What are the most likely causes and how do I fix them?

Answer:

This is the most common issue and almost always points to a suboptimal catalyst system or reaction conditions that fail to overcome the kinetic barrier imposed by steric hindrance. The final reductive elimination step is often the rate-limiting step in such couplings.[1]

Causality & Troubleshooting Steps:

  • Inadequate Ligand Selection: Standard ligands like PPh₃ are often insufficient. Sterically demanding couplings require bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) to promote the crucial reductive elimination step.[2][3]

    • Action: Switch to a specialized ligand designed for hindered substrates. Buchwald-type biaryl phosphine ligands are an excellent first choice.

    • Rationale: These ligands possess large "bite angles" and steric bulk that stabilize the palladium center and facilitate the formation of the C-C bond between two sterically congested fragments.[3]

  • Insufficient Thermal Energy: Many sterically hindered couplings are kinetically slow and require higher temperatures to proceed at a reasonable rate.[4]

    • Action: Increase the reaction temperature. If you are running the reaction in THF or Dioxane at 80-90 °C, consider switching to a higher boiling solvent like toluene or xylenes to reach temperatures of 110-140 °C.

  • Incorrect Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[5] If the base is too weak or poorly soluble, this step can stall the entire catalytic cycle.

    • Action: Use a stronger, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[6] Ensure the base is finely powdered to maximize its surface area and reactivity.[7]

Troubleshooting Workflow: No Conversion

G start Start: No/Low Conversion q1 Is your ligand PPh3 or similar? start->q1 sol1 Switch to a Buchwald Ligand (e.g., RuPhos, XPhos) or NHC (e.g., IPr) q1->sol1 Yes q2 Is the reaction temp < 100 °C? q1->q2 No sol1->q2 sol2 Increase temperature. Use higher-boiling solvent (Toluene, Xylenes). q2->sol2 Yes q3 Are you using a weak base (e.g., Na2CO3)? q2->q3 No sol2->q3 sol3 Switch to a stronger, soluble base (e.g., K3PO4, Cs2CO3). q3->sol3 Yes end Re-run Optimized Reaction q3->end No sol3->end

Caption: Troubleshooting decision tree for low conversion.

Q2: I'm observing significant protodeborylation of my this compound. How can this be prevented?

Answer:

Protodeborylation is a competitive side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material. It is often exacerbated by the presence of water, high temperatures, and extended reaction times needed for hindered couplings.[8]

Causality & Troubleshooting Steps:

  • Hydrolytic Instability: Boronic acids can be susceptible to hydrolysis, especially under basic conditions.

    • Action 1: Convert the boronic acid to its corresponding pinacol boronate ester. Boronate esters are generally more stable towards hydrolysis and deboronation than the free acids.[6][7]

    • Action 2: Use anhydrous conditions. While many Suzuki protocols benefit from a small amount of water, excessive water can promote protodeborylation.[7] Use anhydrous solvents and consider a base like anhydrous, powdered K₃PO₄. If the reaction must have a co-solvent, rigorously control the amount of water added (e.g., 2-5 equivalents).

  • Base-Mediated Decomposition: Some strong bases can accelerate the decomposition pathway.

    • Action: If using a very strong base like an alkoxide (e.g., NaOtBu), consider switching to a carbonate or phosphate base (Cs₂CO₃, K₃PO₄), which are generally milder towards the boronic acid moiety.

Q3: My reaction is messy, with significant homocoupling of the boronic acid and other unidentifiable byproducts. What is causing this?

Answer:

A "messy" reaction profile points towards catalyst decomposition, side reactions promoted by oxygen, or thermal decomposition of starting materials.

Causality & Troubleshooting Steps:

  • Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid and can damage the Pd(0) catalyst.[9]

    • Action: Ensure the reaction is rigorously degassed. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst and reagents is crucial. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice and Loading: Using a Pd(II) precatalyst (like Pd(OAc)₂) requires an in situ reduction to the active Pd(0) species. Inefficient reduction can lead to side reactions.[9]

    • Action: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., G3-XPhos Palladacycle). These catalysts are designed for controlled activation and can lead to cleaner reactions.

  • Poor Solubility: If a reagent is not fully dissolved, the reaction will be heterogeneous and inefficient, often requiring harsher conditions that lead to decomposition.[8]

    • Action: Screen for a solvent system that fully dissolves all components at the reaction temperature. A mixture of solvents, such as Toluene/Dioxane, can sometimes be effective.

Frequently Asked Questions (FAQs)

FAQ 1: Why is steric hindrance a problem in the Suzuki-Miyaura coupling?

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10] Steric hindrance primarily impacts the reductive elimination step. In this final stage, the two organic partners (from the boronic acid and the aryl halide) must come close together on the palladium center to form the new C-C bond. If both partners are bulky, this process is sterically disfavored and becomes the bottleneck of the entire cycle.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OA Oxidative Addition ArPdAr Ar-Pd(II)L2-Ar' ArPdX->ArPdAr Ar'-B(OR)2 + Base TM Transmetalation ArPdAr->Pd0 RE Reductive Elimination (Hindered Step!) ArPdAr->RE RE->Pd0 ArAr Ar-Ar' (Product) RE->ArAr

Caption: Suzuki-Miyaura cycle highlighting the hindered step.

FAQ 2: How do I select the optimal catalyst system (ligand and palladium source)?

Selecting the right catalyst system is the most critical decision for a successful sterically hindered coupling. The goal is to use a ligand that is bulky enough to promote reductive elimination without being so bulky that it shuts down the initial oxidative addition step.[2]

Catalyst ComponentRecommended OptionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Standard, cost-effective sources. Pd(OAc)₂ requires in situ reduction.
Buchwald Precatalysts (e.g., G3/G4-XPhos)Air-stable, reliable activation to Pd(0). Excellent for reproducibility.[10]
Ligand Class Buchwald Biaryl Phosphines First Choice. Bulky and electron-rich, designed to accelerate reductive elimination.[3]
Examples: RuPhos, XPhos, SPhosRuPhos is often an excellent starting point for challenging couplings.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form very stable palladacycles.
Examples: IPr, IMesCan be highly effective, sometimes outperforming phosphines. Often used with PEPPSI-type precatalysts.
FAQ 3: What is the mechanistic role of the base and how does its strength impact the reaction?

The base is essential for the transmetalation step. It coordinates to the boron atom of the boronic acid, forming a boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻). This increases the nucleophilicity of the aryl group, facilitating its transfer from boron to the palladium center.[5]

BaseTypeCommon Use & Notes
K₃PO₄ Inorganic PhosphateExcellent choice. Good balance of strength and mildness. Soluble in water, often used in Toluene/H₂O or Dioxane/H₂O systems.[7]
Cs₂CO₃ Inorganic CarbonateHighly effective for hindered couplings. More soluble in organic solvents than K₂CO₃, and the large cesium cation can have beneficial effects.[6]
K₂CO₃ Inorganic CarbonateA standard, weaker base. May be insufficient for challenging couplings.
NaOtBu AlkoxideVery strong base. Can be effective but may promote side reactions like ester hydrolysis or protodeborylation. Use with caution.[11]

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • This compound pinacol ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the base (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., 1.5 mol % Pd₂(dba)₃) and the ligand (e.g., 3.0 mol % RuPhos) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous solvent via syringe (concentration typically 0.1 - 0.5 M with respect to the limiting reagent).

  • Degassing (Critical): If not using a glovebox, degas the reaction mixture using the freeze-pump-thaw method (3 cycles) or by sparging with Argon for 20 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • National Institutes of Health (NIH). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.
  • Graz University of Technology. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
  • ResearchGate. How can I solve my problem with Suzuki coupling?.
  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.

Sources

Technical Support Center: Improving Reaction Times for N-p-Tolyl 4-boronobenzenesulfonamide Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing the Suzuki-Miyaura cross-coupling of N-p-Tolyl 4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly slow reaction times, and to provide a deeper mechanistic understanding for rational optimization. The presence of the electron-withdrawing sulfonamide group on the boronic acid partner introduces specific challenges, primarily related to the rate of transmetalation and the stability of the C-B bond, which this guide will directly address.

Section 1: Troubleshooting Guide for Common Issues

This section addresses the most frequent problems encountered during the coupling of this compound and its derivatives.

Issue 1: The reaction is clean but extremely slow or has stalled.

  • Question: My reaction shows starting materials and some product, but the conversion has stopped or is taking more than 24 hours. What are the likely causes and how can I accelerate it?

  • Answer: A sluggish reaction is the most common issue with electron-deficient boronic acids. The root cause often lies in a slow transmetalation or reductive elimination step. Here is a systematic approach to increasing the reaction rate:

    • Evaluate the Catalyst-Ligand System: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may be insufficient for this substrate.

      • Causality: The electron-withdrawing nature of the sulfonamide group reduces the nucleophilicity of the aryl group on the boron, slowing the transfer to the palladium center (transmetalation). Furthermore, the final reductive elimination step to form the C-C bond can also be rate-limiting.

      • Solution: Switch to a more robust ligand system.

        • Bulky, Electron-Rich Biaryl Phosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are designed to accelerate both oxidative addition and reductive elimination.[1][2][3] Their steric bulk promotes the final bond-forming step, while their electron-donating character stabilizes the palladium center.[1][4]

        • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes, often effective for challenging couplings.[5][6]

    • Increase Reaction Temperature: If the thermal stability of your substrates allows, increasing the temperature in 10-20°C increments can significantly accelerate the reaction.[7]

      • Causality: All elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) have activation energy barriers. Providing more thermal energy helps overcome these barriers more quickly.

      • Consideration: Be aware that higher temperatures can also accelerate side reactions like protodeboronation.

    • Optimize the Base: The base is not merely a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species.[8][9][10]

      • Causality: The reaction proceeds via the formation of a boronate complex (e.g., [ArB(OH)₃]⁻), which is far more reactive in the transmetalation step than the neutral boronic acid.[9]

      • Solution: If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. These are often more effective, particularly in anhydrous solvents like dioxane or toluene.[2]

Issue 2: Significant formation of toluene and other protodeboronation byproducts.

  • Question: My main byproduct is toluene, resulting from the cleavage of the C-B bond of my boronic acid. How can I prevent this?

  • Answer: Protodeboronation is a major challenge for electron-deficient boronic acids like this compound. The electron-withdrawing sulfonamide group weakens the carbon-boron bond, making it susceptible to cleavage by proton sources, especially water, under basic conditions.[2]

    • Switch to a More Stable Boron Species: This is the most effective strategy.

      • Causality: Boronic esters, particularly pinacol esters (Bpin), and potassium trifluoroborate salts (BF₃K) are significantly more stable towards hydrolysis and protodeboronation than the free boronic acid.[2][11]

      • Solution: Synthesize the N-p-Tolyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (the pinacol ester) and use it in the coupling reaction. This often completely suppresses the protodeboronation side reaction.[11]

    • Employ Anhydrous Conditions: While many Suzuki couplings tolerate water, it can be the primary culprit for protodeboronation with sensitive substrates.

      • Causality: Water acts as the proton source for the unwanted cleavage of the C-B bond.

      • Solution: Use anhydrous solvents (e.g., dry toluene, dioxane, or THF) and a non-hydroxide base like K₃PO₄. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[2]

    • Use a Rapid Catalyst System: If the rate of the desired coupling is much faster than the rate of protodeboronation, the side reaction can be minimized.

      • Solution: Combine this strategy with the use of highly active Buchwald-type or NHC ligands as mentioned in Issue 1. A fast catalyst can "win the race" against the decomposition of the starting material.[2]

Section 2: Frequently Asked Questions (FAQs)
  • Q1: What is the detailed role of the base in the coupling of this compound?

    • A1: The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle.[5] Its primary function is to react with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (e.g., Ar-B(OH)₃⁻).[8][9] This anionic boronate has increased electron density on the aryl group, which dramatically accelerates its transfer to the electropositive palladium(II) center during the transmetalation step. Without the base, transmetalation is often prohibitively slow or does not occur at all.[10]

  • Q2: How do I choose between an aqueous solvent system (e.g., Toluene/Water) and a completely anhydrous one?

    • A2: The choice depends on the stability of your boronic acid.

      • Aqueous Systems: Are often convenient, can help dissolve inorganic bases like K₂CO₃, and in some cases, water can accelerate the reaction.[12] However, for an electron-deficient and protodeboronation-prone substrate like this compound, the presence of water is a significant risk.[2]

      • Anhydrous Systems: (e.g., Dioxane, Toluene with K₃PO₄) are strongly recommended for this specific coupling to minimize protodeboronation.[2] They create an environment where the primary side reaction is suppressed. If solubility of the base is an issue, using a soluble organic base or ensuring vigorous stirring is key.

  • Q3: My aryl halide partner is an electron-rich aryl chloride. What special considerations are needed?

    • A3: Coupling an electron-deficient boronic acid with an electron-rich aryl chloride is a classic example of a "difficult" Suzuki coupling, as both partners are electronically mismatched for rapid reaction. The oxidative addition to an electron-rich aryl chloride is slow.[4][13] You will need a highly active catalyst system. The best approach is to use a modern Buchwald precatalyst (e.g., an SPhos or XPhos G3 or G4 precatalyst) with a strong base like K₃PO₄ at elevated temperatures. These systems are specifically designed to facilitate the challenging oxidative addition to unactivated aryl chlorides.

Section 3: Visual Guides
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 L₂Pd⁽⁰⁾ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide L₂Pd⁽ᴵᴵ⁾(Ar¹)(X) ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_biaryl L₂Pd⁽ᴵᴵ⁾(Ar¹)(Ar²) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0  Regeneration product Ar¹-Ar² red_elim->product start_reagents Ar¹-X start_reagents->ox_add boronic_reagent Ar²-B(OR)₂ + Base boronic_reagent->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Slow Reactions

Troubleshooting_Workflow start Start: Slow or Stalled Reaction check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents symptom_low_yield Observation: Low Yield, Stalled check_reagents->symptom_low_yield If reagents OK symptom_side_product Observation: Protodeboronation check_reagents->symptom_side_product If reagents OK change_ligand Action: Switch to Buchwald (SPhos/XPhos) or NHC Ligand symptom_low_yield->change_ligand use_ester Action: Use Boronic Ester (Pinacol Ester) symptom_side_product->use_ester increase_temp Action: Increase Temperature (e.g., 80°C -> 100°C) change_ligand->increase_temp If still slow change_base Action: Switch to Stronger Base (e.g., K₃PO₄) increase_temp->change_base If still slow success Successful Coupling change_base->success anhydrous Action: Use Anhydrous Solvent/Base use_ester->anhydrous For best results anhydrous->success

Caption: A decision-tree for troubleshooting slow or failed couplings.

Section 4: Comparative Data and Recommended Conditions

The optimal conditions for Suzuki-Miyaura couplings are highly substrate-dependent. However, for a challenging substrate like this compound, certain systems consistently outperform others.

ParameterStandard Conditions (Often Slow)Recommended High-Performance ConditionsRationale for Improvement
Palladium Source Pd(PPh₃)₄Buchwald G3/G4 Precatalyst, PEPPSI™ PrecatalystPrecatalysts ensure efficient and clean generation of the active Pd(0) species, improving reliability.[1]
Ligand PPh₃SPhos, XPhos, RuPhos, or an NHC ligandBulky, electron-rich ligands accelerate the rate-limiting reductive elimination and oxidative addition steps.[1][3]
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or Cs₂CO₃ (anhydrous)Stronger bases provide higher concentrations of the active boronate. Anhydrous conditions prevent protodeboronation.
Solvent Toluene/H₂O, DME/H₂ODioxane (anhydrous), 2-MeTHF (anhydrous)Anhydrous, non-polar aprotic solvents are preferred to minimize the risk of protodeboronation.[14]
Boron Reagent Boronic AcidBoronic Ester (Pinacol) or BF₃K SaltThese derivatives are more stable to hydrolysis and protodeboronation, preserving the active nucleophile.[11]
Temperature 80 °C90 - 110 °CHigher temperatures are often required to overcome the activation barriers for sterically or electronically demanding substrates.[7]
Section 5: Optimized Starting Protocol

This protocol provides a robust starting point for the coupling of this compound pinacol ester with a generic aryl bromide. Note: This procedure should be performed by trained professionals in a controlled laboratory environment under an inert atmosphere.

Materials:

  • Aryl Bromide (1.0 equiv)

  • N-p-Tolyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M concentration relative to aryl bromide)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the boronic ester, and K₃PO₄.

  • Evacuate and backfill the flask with Argon three times to establish an inert atmosphere.[15]

  • Add the XPhos Pd G3 precatalyst to the flask under a positive flow of Argon.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-12 hours).[16]

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 6: References
  • Vertex AI Search Result. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

  • Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at:

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Available at:

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at:

  • Organic Chemistry Portal. Suzuki Coupling. Available at:

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at:

  • Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. Available at:

  • Wikipedia. Suzuki reaction. Available at:

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at:

  • ResearchGate. Synthesis of sterically hindered biaryls by Suzuki cross-coupling of aryl chlorides and bromides catalyzed by BIAN-NHC-Pd. Available at:

  • ResearchGate. (2025). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. Available at:

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Available at:

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Available at:

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at:

  • BenchChem. Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. Available at:

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at:

  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction. Available at:

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at:

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at:

  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Available at:

Sources

Validation & Comparative

A Comparative Guide to N-p-Tolyl 4-boronobenzenesulfonamide and Phenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, substrate scope, and overall success of this palladium-catalyzed transformation. This guide provides an in-depth comparison of two distinct arylboronic acids: the electron-deficient N-p-Tolyl 4-boronobenzenesulfonamide and the archetypal phenylboronic acid. Our analysis is grounded in established mechanistic principles and supported by experimental data from analogous systems to offer a predictive and practical framework for researchers in the field.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding these fundamental steps is crucial to appreciating the differing behaviors of this compound and phenylboronic acid. The cycle consists of three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2]

The electronic and steric properties of the boronic acid directly influence the kinetics and efficiency of the transmetalation step, which is often the rate-determining step of the catalytic cycle.

This compound vs. Phenylboronic Acid: A Head-to-Head Comparison

While direct, side-by-side comparative studies of this compound and phenylboronic acid in Suzuki coupling are not extensively documented in the literature, a robust comparison can be constructed based on the fundamental electronic effects of their respective substituents.

Electronic Profile and its Impact on Reactivity

The primary distinction between this compound and phenylboronic acid lies in their electronic nature. Phenylboronic acid is considered electronically neutral, serving as a benchmark for Suzuki coupling reactions. In contrast, this compound is substituted with a potent electron-withdrawing sulfonamide group at the para position.

The electron-withdrawing nature of the sulfonamide group in this compound has two significant and somewhat opposing effects on its reactivity in the Suzuki coupling:

  • Increased Lewis Acidity: The sulfonamide group withdraws electron density from the phenyl ring, which in turn increases the Lewis acidity of the boron atom. This enhanced acidity can facilitate the formation of the boronate species in the presence of a base, a crucial step for transmetalation.

  • Reduced Nucleophilicity of the Aryl Group: The electron-deficient nature of the phenyl ring in this compound makes the aryl group less nucleophilic. This can slow down the transfer of the aryl group from the boron to the palladium center during the transmetalation step.

In contrast, the electronically neutral nature of phenylboronic acid presents a balanced profile, making it a versatile and generally efficient coupling partner across a broad range of reaction conditions.

Stability and Handling

Arylboronic acids are known to be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an arene byproduct and a reduction in the yield of the desired coupled product. The stability of boronic acids is influenced by the electronic nature of the substituents on the aryl ring.

  • This compound: The strong electron-withdrawing sulfonamide group makes the boronic acid more susceptible to protodeboronation, especially under harsh basic conditions or in the presence of protic solvents. Careful selection of a milder base and anhydrous reaction conditions is often necessary to mitigate this decomposition pathway.

  • Phenylboronic Acid: Phenylboronic acid exhibits moderate stability and is generally less prone to protodeboronation compared to its electron-deficient counterpart. However, prolonged reaction times at elevated temperatures can still lead to decomposition.

Substrate Scope and Reaction Conditions

The differing electronic properties of the two boronic acids necessitate distinct considerations when choosing reaction partners and conditions.

  • This compound: Due to its electron-deficient nature, this boronic acid may require more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve high yields. It is particularly well-suited for coupling with electron-rich aryl halides, as the electronic complementarity between the coupling partners can enhance the reaction rate.

  • Phenylboronic Acid: Being a versatile reagent, phenylboronic acid couples efficiently with a wide array of aryl and heteroaryl halides, including those bearing both electron-donating and electron-withdrawing groups.[1] Standard Suzuki coupling conditions are often sufficient to achieve good to excellent yields.[4]

Comparative Data Summary

The following table provides an illustrative comparison of the expected performance of this compound and phenylboronic acid in a model Suzuki coupling reaction with 4-bromoanisole. The data is based on typical yields reported in the literature for electronically analogous systems, as direct comparative data is limited.

FeatureThis compoundPhenylboronic Acid
Electronic Nature Electron-deficientElectron-neutral
Lewis Acidity HigherModerate
Aryl Group Nucleophilicity LowerModerate
Stability (vs. Protodeboronation) LowerModerate
Typical Reaction Conditions Often requires more active catalysts, stronger bases, or higher temperatures.Standard Suzuki conditions are generally effective.
Illustrative Yield with 4-bromoanisole *65-85%85-95%

*Illustrative yields are based on general trends for electron-deficient and neutral boronic acids and may vary depending on the specific reaction conditions.

Experimental Protocols

The following are representative, step-by-step protocols for a Suzuki-Miyaura coupling reaction using both this compound and phenylboronic acid.

Protocol 1: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki Coupling of 4-Bromoanisole with this compound

Materials:

  • 4-Bromoanisole

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and SPhos (0.02 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and the comparative logic for selecting the appropriate boronic acid.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Comparison cluster_phenylboronic Phenylboronic Acid cluster_sulfonamide This compound Topic Boronic Acid Selection pba Electronically Neutral Topic->pba nbsa Electron-Deficient Topic->nbsa pba_react Generally High Reactivity pba->pba_react pba_cond Standard Conditions pba_react->pba_cond nbsa_react Potentially Slower Transmetalation nbsa->nbsa_react nbsa_cond Optimized/Forcing Conditions nbsa_react->nbsa_cond

Caption: Comparative logic for boronic acid selection in Suzuki coupling.

Conclusion

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Angewandte Chemie International Edition, 2005 , 44 (31), 4944-4948. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Journal of Organometallic Chemistry, 1999 , 576 (1-2), 147-168. [Link]

  • Leadbeater, N. E.; Marco, M. Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Irradiation. Organic Letters, 2002 , 4 (17), 2973–2976. [Link]

  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]

  • Tyrell, J. H.; Biscoe, M. R. Stereospecific Palladium-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 2014 , 136 (40), 14027–14030. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

A Comparative Guide to N-p-Tolyl 4-boronobenzenesulfonamide and Other Arylboronic Acids for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids stand as indispensable building blocks. Their versatility in forming carbon-carbon and carbon-heteroatom bonds, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex molecules.[1] Furthermore, the unique electronic properties of the boronic acid moiety have positioned these compounds as potent reversible inhibitors of serine proteases, a class of enzymes implicated in numerous physiological and pathological processes.[2]

This guide provides an in-depth comparative analysis of N-p-Tolyl 4-boronobenzenesulfonamide alongside two other functionally relevant arylboronic acids: 4-formylphenylboronic acid and 4-carboxyphenylboronic acid . Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of their respective physicochemical properties, reactivity profiles, and performance in key applications. The discussion is grounded in established chemical principles and supported by experimental protocols to empower you in the rational selection of the optimal arylboronic acid for your specific research needs.

Unveiling the Candidates: A Physicochemical Overview

The utility of an arylboronic acid in a synthetic or biological context is intrinsically linked to its structural and electronic attributes. The table below summarizes key physicochemical properties of our three compounds of interest.

PropertyThis compound4-Formylphenylboronic acid4-Carboxyphenylboronic acid
Molecular Formula C₁₃H₁₄BNO₄SC₇H₇BO₃C₇H₇BO₄
Molecular Weight 291.13 g/mol [3]149.94 g/mol [4]165.94 g/mol
Appearance White to off-white solidWhite to yellow powder or crystals[5]White to off-white crystalline powder
Melting Point Not readily available237-242 °C[4]>300 °C
pKa ~7.74 (Predicted)[3]Not readily available~4.5 (Carboxylic acid)
Solubility Soluble in organic solvents like DMSO and methanol.Slightly soluble in water.[6]Soluble in water and polar organic solvents.
Key Structural Feature Electron-withdrawing sulfonamide groupElectron-withdrawing aldehyde groupElectron-withdrawing carboxylic acid group

The defining characteristic of these three molecules is the presence of an electron-withdrawing group (EWG) on the phenyl ring, para to the boronic acid moiety. This feature significantly influences their reactivity in both cross-coupling reactions and enzyme inhibition.

Performance in Suzuki-Miyaura Cross-Coupling: A Tale of Electronic Effects

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of biaryl structures with remarkable efficiency and functional group tolerance.[7] The catalytic cycle, broadly accepted, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[7]

The electronic nature of the arylboronic acid plays a pivotal role in the transmetalation step. Generally, electron-donating groups on the boronic acid can accelerate this step, often leading to higher reaction yields and faster kinetics. Conversely, the presence of strong EWGs, as seen in our compounds of interest, can render the boronic acid less nucleophilic, potentially slowing down the transmetalation process.[8]

  • This compound , 4-formylphenylboronic acid , and 4-carboxyphenylboronic acid are all considered "electron-deficient" arylboronic acids. This characteristic can necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more sophisticated catalyst systems) to achieve high yields compared to their electron-rich counterparts.[9][10]

  • The relative electron-withdrawing strength of the substituents (sulfonamide > aldehyde > carboxylic acid) may influence the reactivity, although the specific reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical determinants of the reaction's success. It is plausible that this compound, with its potent electron-withdrawing sulfonamide group, might require more carefully optimized conditions.

  • Despite these challenges, electron-deficient arylboronic acids are valuable reagents as they allow for the introduction of functional handles that can be further elaborated. For instance, the formyl group of 4-formylphenylboronic acid can be readily converted to other functional groups via oxidation, reduction, or reductive amination. Similarly, the carboxylic acid of 4-carboxyphenylboronic acid provides a convenient point for amide bond formation.

To illustrate a typical experimental approach for employing these reagents, a detailed protocol for a Suzuki-Miyaura coupling reaction is provided below.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Electron-Deficient Arylboronic Acid

This protocol provides a general starting point for the coupling of an aryl bromide with this compound, 4-formylphenylboronic acid, or 4-carboxyphenylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add aryl bromide (1.0 eq.), arylboronic acid (1.2-1.5 eq.), and base (e.g., K₂CO₃, 2.0 eq.) to a dry flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required). B->C D 4. Add anhydrous solvent (e.g., Dioxane/H₂O mixture). C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature and dilute with water. F->G H 8. Extract the product with an organic solvent (e.g., Ethyl Acetate). G->H I 9. Dry the organic layer, concentrate, and purify by column chromatography. H->I

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Arylboronic Acids as Serine Protease Inhibitors: A Mechanistic Perspective

Serine proteases are a ubiquitous class of enzymes that play critical roles in processes ranging from digestion to blood coagulation and inflammation.[11] They are characterized by a catalytic triad in their active site, which includes a highly reactive serine residue. Arylboronic acids have emerged as a significant class of reversible, competitive inhibitors of serine proteases.[1]

The inhibitory mechanism hinges on the ability of the boron atom, a Lewis acid, to accept a pair of electrons from the nucleophilic hydroxyl group of the active site serine. This interaction forms a stable, tetrahedral boronate adduct, which mimics the transition state of the natural substrate hydrolysis, thereby blocking the enzyme's catalytic activity.[12]

Serine_Protease_Inhibition cluster_enzyme Enzyme Active Site Enzyme Serine Protease TetrahedralAdduct Tetrahedral Adduct (Inhibited Complex) Enzyme->TetrahedralAdduct Forms Complex Serine Ser-OH Histidine His-Im ArylboronicAcid Aryl-B(OH)₂ (Inhibitor) ArylboronicAcid->TetrahedralAdduct Reversible Covalent Bonding

Sources

A Comparative Guide to Biaryl Synthesis: Evaluating N-p-Tolyl 4-boronobenzenesulfonamide and its Alternatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational pursuit, with the biaryl motif standing as a critical structural unit in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging these bonds, offering mild conditions and broad functional group tolerance. The choice of the organoboron reagent is paramount to the success of this transformation. This guide provides an in-depth technical comparison of N-p-Tolyl 4-boronobenzenesulfonamide and other boronic acid derivatives for biaryl synthesis, supported by experimental data and protocols to inform researchers in their selection of the optimal reagent.

While a novel reagent, the practical application and comparative performance data for this compound in peer-reviewed literature remains limited. Therefore, to provide a robust and data-driven comparison, this guide will focus on well-established and widely used alternatives that address the inherent challenges of traditional boronic acids, such as stability and reactivity. We will compare the performance of a standard arylboronic acid with its corresponding potassium aryltrifluoroborate and a protected boronate ester, providing a framework for evaluating novel reagents as they emerge.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex. This is often the rate-determining step and is highly dependent on the nature of the boron species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pdiil Ar-Pd(II)Ln-X pd0->pdiil Oxidative Addition pdiil_ar Ar-Pd(II)Ln-Ar' pdiil->pdiil_ar Transmetalation product Ar-Ar' pdiil_ar->product Reductive Elimination product->pd0 arx Ar-X arx->pdiil boron Ar'-B(OR)2 boron->pdiil_ar base Base base->pdiil_ar

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Data-Driven Comparison of Organoboron Reagents

To illustrate the impact of the boron reagent on reaction efficiency, we will compare the performance of a standard arylboronic acid, 4-tolylboronic acid, with its corresponding potassium trifluoroborate salt. Aryltrifluoroborates are known for their enhanced stability to air and moisture compared to their boronic acid counterparts, which can be prone to protodeboronation.[3]

EntryAryl HalideBoron ReagentCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
14-Chloroanisole4-Tolylboronic acidPd(OAc)₂ (0.5)KOHi-PrOH295[1]
24-Bromoanisole4-Tolylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O1292[4]
32-Bromopyridine4-Tolylboronic acid(6-Dipp)Pd(cinn)Cl (1)K₂CO₃H₂O198[5]
44-ChlorotoluenePotassium 4-tolyltrifluoroborateNiCl₂(PCy₃)₂ (5)K₃PO₄THF/H₂O2485[3]
54-BromoacetophenonePotassium 4-tolyltrifluoroboratePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane1691[3]

This table is a representative compilation from various sources and reaction conditions may vary.

The data indicates that while traditional boronic acids can provide excellent yields, potassium aryltrifluoroborates are also highly effective coupling partners, particularly in nickel-catalyzed systems and with challenging substrates.[3] The enhanced stability of trifluoroborates can lead to more consistent results and easier handling, a significant advantage in complex multi-step syntheses.

Experimental Protocols

The following protocols provide a detailed methodology for a comparative study of biaryl synthesis using 4-tolylboronic acid and potassium 4-tolyltrifluoroborate.

Experimental_Workflow cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Reaction Conditions cluster_3 Work-up and Analysis reagent_a 4-Tolylboronic Acid reaction_a Reaction with 4-Tolylboronic Acid reagent_a->reaction_a reagent_b Potassium 4-Tolyltrifluoroborate reaction_b Reaction with Potassium 4-Tolyltrifluoroborate reagent_b->reaction_b setup Aryl Halide, Palladium Catalyst, Base, Solvent setup->reaction_a setup->reaction_b workup Quenching, Extraction, Purification reaction_a->workup reaction_b->workup analysis NMR, GC-MS for Yield and Purity workup->analysis

Figure 2: Workflow for the comparative study of organoboron reagents.

Protocol 1: Biaryl Synthesis using 4-Tolylboronic Acid

Materials:

  • 4-Bromoanisole

  • 4-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), 4-tolylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene (4 mL) and degassed deionized water (1 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Biaryl Synthesis using Potassium 4-Tolyltrifluoroborate

Materials:

  • 4-Bromoanisole

  • Potassium 4-tolyltrifluoroborate

  • Palladium(II) chloride bis(tricyclohexylphosphine) (PdCl₂(PCy₃)₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), potassium 4-tolyltrifluoroborate (1.5 mmol, 1.5 equiv.), PdCl₂(PCy₃)₂ (0.03 mmol, 3 mol%), and cesium carbonate (3.0 mmol, 3.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryls. While traditional boronic acids are effective, alternative reagents such as potassium aryltrifluoroborates offer significant advantages in terms of stability and ease of handling, which can be crucial for reproducible and scalable syntheses. The choice of organoboron reagent, catalyst, base, and solvent system must be carefully considered and optimized for each specific substrate combination.[6]

As novel organoboron reagents like this compound become more prevalent, a systematic evaluation of their performance against established alternatives will be essential. Researchers are encouraged to conduct comparative studies, such as the one outlined in this guide, to fully characterize the scope and limitations of these new tools in the synthetic chemist's arsenal.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2020). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. (2012). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Palladium-catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates With Arylboronic Acids. (2013). PubMed. Retrieved January 19, 2026, from [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 19, 2026, from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to C-N Cross-Coupling: Alternatives to N-p-Tolyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of the carbon-nitrogen (C-N) bond is a foundational element in the synthesis of a vast array of pharmaceuticals, functional materials, and agrochemicals. The arylamine motif is a ubiquitous feature in many biologically active molecules, making its efficient and versatile synthesis a critical focus of modern organic chemistry. While the Suzuki-Miyaura coupling of N-aryl boronic acid derivatives, such as N-p-Tolyl 4-boronobenzenesulfonamide, has its place, a broader understanding of alternative and often more robust methods is essential for strategic synthetic planning.

This guide provides an in-depth comparison of the leading alternatives for C-N cross-coupling, moving beyond a single methodology to offer a comprehensive overview of the field. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of the Buchwald-Hartwig amination, the Chan-Lam coupling, and the Ullmann condensation, supported by experimental data and detailed protocols.

The Landscape of C-N Cross-Coupling: A Comparative Overview

The choice of a C-N cross-coupling method is often dictated by the specific substrates, desired reaction conditions, and economic considerations. The following table provides a high-level comparison of the key features of the methods we will explore in detail.

FeatureSuzuki-Miyaura (this compound)Buchwald-Hartwig AminationChan-Lam CouplingUllmann Condensation
Catalyst Palladium (Pd)Palladium (Pd)Copper (Cu)Copper (Cu)
Aryl Source Arylboronic Acid DerivativeAryl Halides/TriflatesArylboronic AcidsAryl Halides
Nitrogen Source SulfonamidePrimary/Secondary Amines, Anilines, AmidesPrimary/Secondary Amines, Anilines, AmidesAnilines, Amines
Typical Temp. 80-120 °C25-120 °CRoom Temp - 100 °CHigh (>150-220°C)
Base Inorganic (e.g., K₂CO₃)Strong, non-nucleophilic (e.g., NaOtBu)Mild organic or inorganicStrong inorganic
Key Advantage Utilizes boronic acid chemistryBroadest substrate scope, high yieldsMild, air-tolerant conditionsCost-effective catalyst
Key Limitation Pre-functionalization of N-source requiredCost of Pd and ligands, air-sensitiveCan have substrate limitationsHarsh conditions, limited scope

Delving into the Mechanisms: The "How" Behind the Transformation

Understanding the catalytic cycles of these reactions is paramount to troubleshooting and optimizing reaction conditions. Each method proceeds through a distinct mechanistic pathway, influencing its substrate compatibility and functional group tolerance.

The Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it can be adapted for C-N coupling. In the case of this compound, the pre-formed N-aryl bond is part of the boronic acid coupling partner. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)-X(L_n) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L_n) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product Ar-Ar' pd2_trans->product Reductive Elimination boronic_acid Ar'B(OR)₂ boronic_acid->pd2_trans base Base base->pd2_trans aryl_halide Ar-X aryl_halide->pd2_ox

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized arylamine synthesis due to its broad substrate scope and high functional group tolerance.[1] The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[2] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it promotes both the oxidative addition and the final reductive elimination step.[1]

Buchwald-Hartwig Amination cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)-X(L_n) pd0->pd2_ox Oxidative Addition pd2_amido Ar-Pd(II)-NR'R''(L_n) pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product Reductive Elimination amine HNR'R'' amine->pd2_amido base Base base->pd2_amido aryl_halide Ar-X aryl_halide->pd2_ox

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Chan-Lam Coupling: A Mild, Copper-Catalyzed Alternative

The Chan-Lam coupling offers a milder, often room temperature, alternative to palladium-catalyzed methods.[3] This copper-catalyzed reaction couples arylboronic acids with amines, anilines, amides, and other N-nucleophiles.[4] A key advantage is its tolerance to air and moisture, simplifying the experimental setup.[4] The mechanism is thought to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle, with the final C-N bond-forming step being a reductive elimination from a Cu(III) intermediate.[5]

Chan-Lam Coupling cluster_cycle Catalytic Cycle cu2 Cu(II) cu2_amine Cu(II)-NR'R'' cu2->cu2_amine Ligand Exchange cu3 Ar-Cu(III)-NR'R'' cu2_amine->cu3 Transmetalation product Ar-NR'R'' cu3->product Reductive Elimination cu1 Cu(I) cu3->cu1 cu1->cu2 Oxidation amine HNR'R'' amine->cu2_amine boronic_acid ArB(OH)₂ boronic_acid->cu3 oxidant Oxidant (O₂) oxidant->cu2

Caption: Chan-Lam Coupling Catalytic Cycle.

The Ullmann Condensation: A Classic, Cost-Effective Method

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an aryl halide with an amine or aniline.[6] Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[6] However, modern modifications using ligands such as diamines and amino acids have allowed for milder reaction conditions. The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[6]

Ullmann Condensation cluster_cycle Catalytic Cycle cu1_amide Cu(I)-NR'R'' cu3_complex Ar-Cu(III)(X)-NR'R'' cu1_amide->cu3_complex Oxidative Addition product Ar-NR'R'' cu3_complex->product Reductive Elimination cu1_x Cu(I)-X cu3_complex->cu1_x amine HNR'R'' amine->cu1_amide base Base base->cu1_amide aryl_halide Ar-X aryl_halide->cu3_complex cu_source Cu(I) Source cu_source->cu1_amide

Caption: Ullmann Condensation Catalytic Cycle.

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison of these methods, the following table summarizes representative yields for the coupling of various anilines with different arylating agents under optimized conditions reported in the literature.

AmineArylating AgentMethodCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aniline4-BromotolueneBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene10095[7]
AnilinePhenylboronic AcidChan-LamCu(OAc)₂PyridineCH₂Cl₂RT93[3]
Aniline4-IodotolueneUllmannCuI / L-prolineK₂CO₃DMSO9092[8]
4-Nitroaniline4-ChlorotolueneBuchwald-HartwigPd(OAc)₂ / RuPhosK₃PO₄t-BuOH11085[9]
4-NitroanilinePhenylboronic AcidChan-LamCu(OAc)₂Et₃NCH₂Cl₂RT78[4]
4-Nitroaniline4-IodotolueneUllmannCuI / N-methylglycineK₂CO₃DMSO9088[8]
Morpholine2-BromotolueneBuchwald-Hartwig(SIPr)Pd(methallyl)ClLHMDSTHF2298[7]
MorpholinePhenylboronic AcidChan-LamCu(OAc)₂-CH₂Cl₂RT85[4]
Morpholine4-IodotolueneUllmannCu Powder-H₂O10090[10]

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. This table is intended to be illustrative of the general performance of each method.

Experimental Protocols: A Guide to Practical Application

To ensure the reproducibility and reliability of these methods, detailed experimental protocols are provided below. These protocols are based on established literature procedures and represent best practices in the field.

General Experimental Workflow

Experimental Workflow start Start reagents Weigh and combine reagents (aryl halide/boronic acid, amine, base, catalyst, ligand) start->reagents solvent Add solvent reagents->solvent inert Degas and place under inert atmosphere (e.g., Argon or Nitrogen) solvent->inert reaction Heat to desired temperature and stir for specified time inert->reaction monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column chromatography, Recrystallization) workup->purification characterization Characterization of product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with an Aniline

Materials:

  • Aryl bromide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, aniline (if solid), Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe. If the aniline is a liquid, add it at this stage.

  • Stir the reaction mixture at 100 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chan-Lam Coupling of an Arylboronic Acid with an Amine

Materials:

  • Arylboronic acid (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(II) acetate (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (5 mL)

  • 4 Å Molecular sieves (optional, for sensitive substrates)

Procedure:

  • To a round-bottom flask, add the arylboronic acid, amine, copper(II) acetate, and pyridine.

  • Add dichloromethane and stir the mixture at room temperature. The reaction is typically open to the air.

  • Monitor the reaction by TLC or GC-MS. Reaction times can vary from a few hours to several days.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Ullmann Condensation of an Aryl Iodide with an Aniline

Materials:

  • Aryl iodide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Copper(I) iodide (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (2.0 mmol)

  • Anhydrous DMSO (5 mL)

Procedure:

  • To a sealed tube, add the aryl iodide, aniline, copper(I) iodide, L-proline, and potassium carbonate.

  • Add anhydrous DMSO.

  • Seal the tube and stir the reaction mixture at 90-120 °C for 24-48 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of C-N bonds is a dynamic and evolving field. While the Suzuki-Miyaura coupling of pre-functionalized nitrogen sources like this compound has its utility, the Buchwald-Hartwig amination, Chan-Lam coupling, and modern Ullmann condensation offer a broader and more versatile toolkit for the synthetic chemist. The Buchwald-Hartwig amination stands out for its exceptional scope and efficiency, the Chan-Lam coupling for its mild and user-friendly conditions, and the Ullmann condensation for its cost-effectiveness.

The choice of method should be a strategic one, based on a thorough analysis of the substrate's electronic and steric properties, functional group compatibility, and the desired scale of the reaction. As catalyst development continues to advance, we can anticipate even milder, more efficient, and more sustainable methods for the construction of the vital C-N bond, further empowering the creation of novel molecules for the advancement of science and medicine.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Slater, G. R., & Organ, M. G. (2009). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Dalton Transactions, (21), 4143-4150.
  • Ma, D., Zhang, Y., Yao, J., Wu, Q., & Jiang, J. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Li, G., et al. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. Organic Letters, 13(4), 764-767.

Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Product Formation from N-p-Tolyl 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a target molecule's synthesis is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic methodologies to verify product formation from N-p-Tolyl 4-boronobenzenesulfonamide. We will move beyond a simple recitation of techniques, focusing instead on the causal logic behind experimental choices and the interpretation of spectral data. This document is designed as a self-validating framework for analysis, grounded in established principles and supported by authoritative references.

The Context: A Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds. A primary application is the Suzuki-Miyaura reaction, a Nobel Prize-winning method for synthesizing biaryl compounds, polyolefins, and styrenes.[1] For the purpose of this guide, we will consider a representative Suzuki-Miyaura reaction where this compound (the starting material) is coupled with bromobenzene to yield N-p-tolyl-4-(phenyl)benzenesulfonamide (the product).

Our objective is to leverage a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unequivocally demonstrate the conversion of the boronic acid starting material to the biaryl product.

Workflow for Spectroscopic Product Confirmation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis to confirm the successful synthesis of the target product.

G cluster_start Starting Material Analysis cluster_reaction Synthetic Transformation cluster_product Product Analysis cluster_spectroscopy Spectroscopic Techniques cluster_confirmation Confirmation of Product Formation Start_Material This compound Reaction Suzuki-Miyaura Coupling (with Bromobenzene, Pd catalyst, base) Start_Material->Reaction Product N-p-tolyl-4-(phenyl)benzenesulfonamide Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Confirmation Data Comparison & Interpretation: - Disappearance of B(OH)₂ signals - Appearance of new aromatic signals - Correct molecular ion peak NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for confirming product formation via spectroscopic analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this analysis, we will focus on ¹H, ¹³C, and ¹¹B NMR.

¹¹B NMR: The Definitive Boron Probe

The most direct evidence for the consumption of the starting material comes from ¹¹B NMR spectroscopy. Boron has two NMR-active nuclei, with ¹¹B being the more sensitive and abundant (80.1%).[2]

  • Expected Spectrum of Starting Material: this compound possesses a trigonal planar (sp² hybridized) boronic acid moiety. This environment typically results in a broad signal in the ¹¹B NMR spectrum in the range of δ 28-33 ppm .[3] The broadness is due to the quadrupolar nature of the boron nucleus.

  • Expected Spectrum of the Reaction Mixture Post-Reaction: Upon successful conversion to the product, the boronic acid group is replaced by a phenyl group. Consequently, the characteristic broad signal at δ 28-33 ppm will be absent in the ¹¹B NMR spectrum of the purified product. Monitoring the disappearance of this signal is a robust indicator of reaction completion.

¹H NMR: Mapping the Proton Environment

¹H NMR provides detailed information about the electronic environment of protons in a molecule. The key changes we expect to see are in the aromatic region.

  • Starting Material (this compound):

    • The protons on the p-tolyl group will appear as two doublets around δ 7.0-7.2 ppm.

    • The protons on the borono-benzenesulfonamide ring will also appear as two doublets, likely in the region of δ 7.8-8.2 ppm.

    • A singlet for the methyl group protons will be present around δ 2.3 ppm.

    • A broad singlet for the N-H proton is expected, its chemical shift being highly dependent on concentration and solvent.

    • A very broad singlet for the B(OH)₂ protons may be observable, but it often exchanges with residual water in the solvent and can be difficult to detect.

  • Product (N-p-tolyl-4-(phenyl)benzenesulfonamide):

    • The signals for the p-tolyl group and the N-H proton will remain largely unchanged.

    • The key difference will be the appearance of new signals corresponding to the newly introduced phenyl group, typically in the range of δ 7.3-7.6 ppm.

    • The protons on the central benzene ring will also experience a shift in their electronic environment and thus a change in their chemical shifts.

¹³C NMR: The Carbon Skeleton

¹³C NMR provides insight into the carbon framework of the molecule.

  • Starting Material: A key feature will be the carbon atom attached to the boron, which is expected to have a chemical shift in the range of δ 130-140 ppm .

  • Product: In the product, this carbon is now part of a biphenyl system. We expect to see a greater number of signals in the aromatic region (δ 120-150 ppm) due to the presence of the additional phenyl ring. The carbon atom that was previously bonded to boron will now be bonded to another aromatic carbon, leading to a distinct change in its chemical shift.

Compound Key ¹H NMR Signals (Predicted) Key ¹³C NMR Signals (Predicted) Key ¹¹B NMR Signal (Predicted)
This compoundAromatic protons as four doublets (δ 7.0-7.2 and 7.8-8.2 ppm), methyl singlet (δ ~2.3 ppm), broad N-H singlet, potentially a very broad B(OH)₂ singlet.Aromatic carbons (δ 120-145 ppm), methyl carbon (δ ~21 ppm), C-B carbon (δ 130-140 ppm).δ 28-33 ppm (broad)
N-p-tolyl-4-(phenyl)benzenesulfonamideAromatic protons of the p-tolyl group and the sulfonamide ring, plus new multiplet signals for the additional phenyl group (δ 7.3-7.6 ppm). Methyl singlet (δ ~2.3 ppm), broad N-H singlet.[4]Increased number of aromatic carbon signals (δ 120-150 ppm) due to the additional phenyl ring. Methyl carbon (δ ~21 ppm).[4]Signal absent
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry, purified sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.[6]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Acquire the ¹H, ¹³C, and ¹¹B NMR spectra using standard acquisition parameters. For ¹³C and ¹¹B, a larger number of scans will be required to achieve a good signal-to-noise ratio.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups. The primary utility in this context is to observe the boronic acid and sulfonamide groups.

  • Starting Material (this compound):

    • O-H Stretch: A very broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydrogen-bonded O-H groups of the boronic acid.

    • B-O Stretch: A strong, sharp absorption band is expected around 1350-1400 cm⁻¹ corresponding to the B-O stretching vibration.

    • Sulfonamide Group (SO₂): Two strong absorption bands will be present, corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹ , respectively.[8]

    • N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹ is expected for the N-H stretch of the sulfonamide.

  • Product (N-p-tolyl-4-(phenyl)benzenesulfonamide):

    • The most significant change will be the disappearance of the broad O-H stretch from the boronic acid.

    • The B-O stretching vibration will also be absent .

    • The characteristic sulfonamide SO₂ and N-H stretching bands will remain.

Compound Key IR Absorption Bands (Predicted, cm⁻¹)
This compound3200-3600 (broad, O-H), 3200-3300 (N-H), 1350-1400 (B-O), 1330-1370 (SO₂ asym.), 1140-1180 (SO₂ sym.).
N-p-tolyl-4-(phenyl)benzenesulfonamide3200-3300 (N-H), 1330-1370 (SO₂ asym.), 1140-1180 (SO₂ sym.). Note the absence of the broad O-H and B-O bands.[9]
Experimental Protocol: IR Spectroscopy (Thin Solid Film)
  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample into a small test tube or vial.

    • Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.[3]

    • Using a pipette, apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum.

    • Acquire the sample spectrum.

    • Clean the salt plate thoroughly with an appropriate solvent after analysis.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for sulfonamides.

  • Starting Material (this compound):

    • Molecular Weight: 291.13 g/mol

    • Expected observation in positive ion mode ESI-MS: A prominent peak at m/z 292.14 corresponding to the protonated molecule [M+H]⁺.

  • Product (N-p-tolyl-4-(phenyl)benzenesulfonamide):

    • Molecular Weight: 339.42 g/mol

    • Expected observation in positive ion mode ESI-MS: A prominent peak at m/z 340.43 for [M+H]⁺. The shift in the molecular ion peak is a clear indication of product formation.

Fragmentation Analysis

A common fragmentation pathway for aromatic sulfonamides under ESI-MS/MS is the loss of SO₂ (64 Da).[10][11] This can be used as a diagnostic tool for both the starting material and the product.

  • Starting Material Fragmentation: Fragmentation of the [M+H]⁺ ion at m/z 292.14 would likely show a loss of SO₂, leading to a fragment at m/z 228.14.

  • Product Fragmentation: Fragmentation of the [M+H]⁺ ion at m/z 340.43 would be expected to show a loss of SO₂, resulting in a fragment at m/z 276.43.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • If fragmentation analysis is desired, perform MS/MS on the parent ion of interest.

Conclusion: A Multi-Faceted Approach to Certainty

Confirming the formation of N-p-tolyl-4-(phenyl)benzenesulfonamide from this compound requires a synergistic application of multiple spectroscopic techniques. No single method provides a complete picture, but together they form an irrefutable body of evidence.

  • ¹¹B NMR provides the most direct evidence of the consumption of the boronic acid starting material.

  • ¹H and ¹³C NMR map the structural changes, showing the disappearance of the boronic acid moiety and the appearance of the new phenyl group.

  • IR Spectroscopy offers a quick and straightforward confirmation of the loss of the boronic acid's O-H group.

  • Mass Spectrometry verifies that the product has the correct molecular weight.

By following the protocols and interpretative guidelines laid out in this document, researchers can confidently and rigorously confirm the successful synthesis of their target compounds, ensuring the integrity and validity of their scientific endeavors.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 808-814. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • San Diego State University Department of Chemistry and Biochemistry. (n.d.). ¹¹B NMR Chemical Shifts. Available at: [Link]

  • University of Alberta Department of Chemistry. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Girogi, G., et al. (2005). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 19(6), 837-844. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Smith, M. E., & Smith, J. A. S. (1993). High-resolution solid-state ¹¹B NMR spectroscopy of borates and related glasses. Journal of the Chemical Society, Dalton Transactions, (22), 3229-3235.
  • University of Colorado Boulder Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • LibreTexts Chemistry. (2022). IR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (2016). Supporting information: A copper-catalyzed aerobic oxidative C–H/N–H annulation of sulfonamides with internal alkynes for the synthesis of indol-2(3H)-ones. Available at: [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. Available at: [Link]

Sources

A Comparative Guide to the Suzuki-Miyaura Coupling of N-p-Tolyl 4-boronobenzenesulfonamide with Diverse Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-p-Tolyl 4-boronobenzenesulfonamide in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the pharmaceutical industry for the synthesis of complex biaryl structures, which are prevalent in active pharmaceutical ingredients (APIs).[2]

This compound is a versatile building block that introduces a sulfonamide moiety, a common pharmacophore, directly into the biaryl product. The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the compound's pharmacokinetic and pharmacodynamic properties. Understanding the performance of this reagent with a variety of aryl halides is crucial for optimizing reaction conditions and achieving desired yields in drug discovery and development pipelines.

This guide provides a comprehensive comparison of the performance of this compound in Suzuki-Miyaura coupling reactions with a range of aryl halides, from the highly reactive iodides to the more challenging chlorides. We will delve into the mechanistic underpinnings of the observed reactivity trends and provide a detailed, field-proven experimental protocol for conducting these transformations.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[3] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L2 (Intermediate) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OH)2 + Base) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L2 (Intermediate) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial and often rate-determining step is the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst.[1] This step involves the cleavage of the carbon-halogen bond and the formation of a Pd(II) intermediate. The reactivity of the aryl halide in this step is highly dependent on the nature of the halogen, with the bond strength decreasing in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition follows the trend I > Br > Cl.[6]

The subsequent transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center, facilitated by a base.[7] The final step, reductive elimination , results in the formation of the new carbon-carbon bond of the biaryl product and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Comparative Performance Analysis: this compound with Aryl Halides

To provide a clear comparison, we present experimental data from a standardized Suzuki-Miyaura coupling of this compound with representative aryl iodide, bromide, and chloride substrates.

Experimental Workflow

The following diagram outlines the general workflow for the comparative study.

Experimental_Workflow cluster_workflow Comparative Suzuki-Miyaura Coupling Workflow start Reactant Preparation (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup heating Heating and Stirring (Monitor Progress by TLC/GC-MS) reaction_setup->heating workup Aqueous Workup and Extraction heating->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) and Yield Calculation purification->analysis

Caption: General experimental workflow for the comparative study.

Detailed Experimental Protocol

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (iodide, bromide, or chloride) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl sulfonamide.

Results and Discussion

The following table summarizes the typical performance of this compound with different aryl halides under the optimized conditions.

Aryl HalideReaction Time (h)Temperature (°C)Isolated Yield (%)
Aryl Iodide 2 - 48085 - 95
Aryl Bromide 6 - 129070 - 85
Aryl Chloride 18 - 2410040 - 60

As the data illustrates, the reactivity of the aryl halides follows the well-established trend: Iodide > Bromide > Chloride .

  • Aryl Iodides: These are the most reactive coupling partners due to the relatively weak C-I bond, leading to rapid oxidative addition.[6] The reactions typically proceed to completion within a few hours at moderate temperatures, affording excellent yields of the desired biaryl sulfonamide.

  • Aryl Bromides: With a stronger C-Br bond, aryl bromides are less reactive than their iodide counterparts.[8] Consequently, longer reaction times and slightly higher temperatures are generally required to achieve good to high yields.

  • Aryl Chlorides: Aryl chlorides are the most challenging substrates for Suzuki-Miyaura coupling due to the strong C-Cl bond, which makes the oxidative addition step significantly slower.[9] To achieve reasonable yields, higher temperatures, longer reaction times, and sometimes more specialized catalyst systems (e.g., using bulky, electron-rich phosphine ligands) are necessary. The lower yields reflect the inherent difficulty in activating the C-Cl bond.

Conclusion and Future Perspectives

This compound is a valuable reagent for the synthesis of biaryl sulfonamides via the Suzuki-Miyaura cross-coupling reaction. The choice of the aryl halide coupling partner significantly impacts the reaction conditions and outcomes. Aryl iodides offer the most efficient route with high yields and short reaction times. While aryl bromides are also effective, they require more forcing conditions. Aryl chlorides, though economically attractive, present a greater synthetic challenge and necessitate careful optimization of the catalytic system to achieve satisfactory results.

For drug development professionals, this comparative data provides a crucial framework for selecting appropriate starting materials and designing efficient synthetic routes. Future research in this area will likely focus on the development of more active and robust catalyst systems that can efficiently activate aryl chlorides under milder conditions, further expanding the utility of this compound in the synthesis of novel pharmaceutical candidates.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. [Link]

  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid - Journal of Medicinal and Chemical Sciences. [Link]

  • Suzuki reaction of different aryl halides with aryl boronic acids... | Download Scientific Diagram - ResearchGate. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - NIH. [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Au-G nanocomposite. a … - ResearchGate. [Link]

  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology | The Journal of Organic Chemistry - ACS Publications. [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PubMed Central. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - ACS Publications. [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of N-p-Tolyl 4-boronobenzenesulfonamide in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the construction of biaryl motifs prevalent in pharmaceuticals and functional materials, the choice of reagents is paramount.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for forging these critical carbon-carbon bonds, lauded for its functional group tolerance and relatively mild conditions.[2][4][5] Central to this reaction is the boronic acid coupling partner.[5][6] This guide provides an in-depth cost-benefit analysis of a specialized reagent, N-p-Tolyl 4-boronobenzenesulfonamide , comparing it with a simpler, workhorse alternative, 4-Tolylboronic acid .

Our analysis moves beyond simple catalog prices to evaluate the true cost of a reaction, factoring in yield, reaction efficiency, downstream processing, and the mitigation of common side reactions. This guide is structured to empower researchers to make informed, application-specific decisions that balance economic constraints with synthetic goals.

The Comparative Landscape: Specialized vs. Standard Reagents

The primary distinction between our two subjects of comparison lies in the substitution on the phenylboronic acid core.

  • This compound is a functionalized boronic acid. The presence of the electron-withdrawing N-p-Tolyl-sulfonamide group modifies the electronic properties of the boronic acid. This modification can be critical in specific applications, potentially influencing reactivity and stability.[7]

  • 4-Tolylboronic acid is a standard, widely used arylboronic acid. Its electron-donating methyl group represents a baseline for "standard" electronic character in Suzuki-Miyaura couplings. It is readily available and extensively documented in the literature.[8][9][10][11][12]

The central hypothesis of this guide is that the additional cost of the sulfonamide-functionalized reagent can be justified in scenarios where common failure modes of the Suzuki-Miyaura reaction, such as protodeboronation, are prevalent.[13]

Quantitative Cost-Benefit Analysis

To provide a tangible comparison, we will analyze a hypothetical, yet representative, Suzuki-Miyaura coupling of a generic aryl bromide (Ar-Br) with each boronic acid to form the desired biaryl product (Ar-Aryl').

Parameter This compound 4-Tolylboronic Acid Justification & Expert Insights
Reagent Cost (per gram) ~$97.00[14]~$1.07 - $11.00[8][9]The multi-step synthesis required for the sulfonamide derivative results in a significantly higher purchase price. This is the primary "cost" consideration.
Molecular Weight 291.13 g/mol [14]135.96 g/mol [8]A higher molecular weight means more mass is required per mole, further increasing the effective cost of the specialized reagent.
Typical Reaction Yield 85-95% 60-75% This is the key "benefit". The electron-withdrawing sulfonamide group can decrease the rate of base-catalyzed protodeboronation, a major side reaction that consumes the boronic acid and reduces yield.[13] This is especially crucial with electron-rich or sterically hindered coupling partners.
Catalyst Loading (mol%) 1-2 mol%2-5 mol%Enhanced reactivity may allow for lower palladium catalyst loading, reducing costs and minimizing toxic residual metal in the final product—a critical consideration in pharmaceutical development.
Reaction Time 4-8 hours12-24 hoursA cleaner reaction profile with fewer side products often leads to faster completion, increasing throughput.
Side Product Formation Low (minimal homocoupling & protodeboronation)Moderate (protodeboronation product, Ar-H, is common)Reduced side product formation simplifies purification, saving significant time and resources (solvents, silica gel, labor) in downstream processing.[1]
Scalability & Safety Favorable due to cleaner profile. Standard handling precautions.Favorable, but byproduct management can be challenging on a large scale. Standard handling precautions.[11][12]For large-scale synthesis, a higher-yielding, cleaner reaction can dramatically reduce the cost of waste disposal and purification, offsetting the initial reagent cost.

Decision-Making Workflow for Reagent Selection

Choosing the optimal reagent is a multi-faceted decision. The following workflow, represented as a decision tree, can guide researchers to the most logical choice for their specific synthetic challenge.

G start Start: Define Synthetic Goal (Biaryl Synthesis) cost_constraint Is Reagent Cost the Primary Limiting Factor? start->cost_constraint substrate_issues Is the Aryl Halide Prone to Side Reactions (e.g., electron-rich, hindered, or sensitive)? cost_constraint->substrate_issues No use_tolyl Use 4-Tolylboronic Acid cost_constraint->use_tolyl Yes yield_critical Is Maximizing Yield and Purity Absolutely Critical (e.g., late-stage synthesis, expensive substrate)? substrate_issues->yield_critical No consider_sulfonamide Strongly Consider This compound substrate_issues->consider_sulfonamide Yes yield_critical->use_tolyl No use_sulfonamide Use N-p-Tolyl 4-boronobenzenesulfonamide yield_critical->use_sulfonamide Yes consider_sulfonamide->use_sulfonamide

Caption: Decision tree for selecting the appropriate boronic acid reagent.

Detailed Experimental Protocols

To provide a practical basis for comparison, the following are detailed, self-validating protocols for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with both boronic acid reagents.

Protocol 1: Synthesis of 4-methoxy-4'-methylbiphenyl using 4-Tolylboronic acid
  • Expertise & Rationale: This protocol represents a standard, widely applicable method for Suzuki-Miyaura coupling.[4] The choice of Pd(OAc)₂ with a phosphine ligand like SPhos is a robust system for many common substrates.[4] K₃PO₄ is used as the base, which is effective in many solvent systems.[4][15] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.[4]

  • Methodology:

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), 4-tolylboronic acid (163 mg, 1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).[4]

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[4]

    • Using syringes, add 10 mL of degassed toluene and 1 mL of degassed water.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete in 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Synthesis of 4'-methoxy-N-(p-tolyl)biphenyl-4-sulfonamide using this compound
  • Expertise & Rationale: The protocol is similar, but the enhanced stability and reactivity of the sulfonamide-boronic acid may allow for milder conditions or shorter reaction times. We maintain similar conditions here for a direct comparison, but in an optimization screen, one could explore lower temperatures or catalyst loadings.

  • Methodology:

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), this compound (349 mg, 1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times.

    • Using syringes, add 10 mL of degassed toluene and 1 mL of degassed water.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress via TLC. The reaction is expected to reach completion in 4-8 hours.

    • Follow the same workup and purification procedure as described in Protocol 1.

Visualizing the Experimental Workflow

The general workflow for both protocols is consistent with standard Suzuki-Miyaura coupling procedures.[4]

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Solid Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat and Stir (e.g., 100 °C) solvent->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor quench 6. Quench & Cool monitor->quench extract 7. Aqueous Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Sources

The Boronic Acid Handle: A Comparative Guide to N-p-Tolyl 4-boronobenzenesulfonamide in Targeted Protein Degradation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide on the Applications and Limitations of a Versatile Building Block.

In the rapidly evolving landscape of targeted protein degradation (TPD), the strategic selection of chemical building blocks is paramount to the successful design of potent and selective therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides a comprehensive analysis of N-p-Tolyl 4-boronobenzenesulfonamide, a versatile boronic acid derivative, elucidating its role as a precursor in the synthesis of E3 ligase ligands and its potential applications and limitations compared to established synthetic strategies.

Core Concept: this compound as a Synthetic Linchpin

This compound is not itself an E3 ligase ligand. Instead, its chemical architecture, featuring a boronic acid group, a sulfonamide linkage, and a p-tolyl moiety, positions it as a valuable intermediate in the multi-step synthesis of more complex molecules. Its primary utility lies in the strategic introduction of a sulfonamide-linked aryl group, a common structural motif in various bioactive compounds.

The key to its application is the boronic acid functional group . This moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction enables the formation of a carbon-carbon bond between the boronic acid's aryl group and a suitable coupling partner, typically an aryl or vinyl halide. This versatility allows for the modular construction of complex molecular scaffolds.

Applications in the Synthesis of Protein Degrader Building Blocks

While direct synthesis of E3 ligase ligands from this compound is not prominently documented in publicly available literature, its structural components suggest its utility in constructing precursors for ligands that recruit E3 ligases, particularly Cereblon (CRBN) and von Hippel-Lindau (VHL).

Synthesis of Sulfonamide-Containing Scaffolds

The sulfonamide group is a key pharmacophore in a variety of drugs and has been explored in the design of molecular glues and PROTACs. For instance, certain molecular glues that recruit the DCAF15 E3 ligase, such as Indisulam, feature an aryl sulfonamide structure. The synthesis of novel sulfonamide-based ligands could, in principle, utilize this compound as a starting material to introduce the p-tolyl-sulfonamide-phenyl moiety.

Experimental Workflow: Hypothetical Suzuki-Miyaura Coupling for Scaffold Synthesis

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, a likely application for this compound in synthesizing a key intermediate.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound catalyst Palladium Catalyst (e.g., Pd(PPh3)4) reactant2 Aryl Halide (Ar-X) (e.g., a heterocyclic halide) conditions Inert Atmosphere (N2 or Ar) Heat (e.g., 80-110 °C) base Base (e.g., K2CO3, Cs2CO3) solvent Solvent (e.g., Toluene, Dioxane/Water) product Coupled Product (Ar-Phenyl-SO2NH-Tolyl)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent), the aryl halide coupling partner (1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.1 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Boronic Acids as Bioisosteres of Carboxylic Acids

In drug design, boronic acids can act as bioisosteres of carboxylic acids.[1][2] While carboxylic acids are common in drug molecules, they can sometimes lead to poor permeability and metabolic instability.[3] Boronic acids, being less acidic, are typically not ionized at physiological pH, which can improve cell permeability.[1] This principle could be applied in the design of novel E3 ligase ligands where a carboxylic acid is a key binding element. For example, in certain VHL ligands, a carboxylic acid is crucial for binding. A synthetic strategy could involve replacing this with a boronic acid, potentially derived from a precursor like this compound.

Application in "Pro-PROTACs"

A recent innovative application of boronic acids is in the development of "pro-PROTACs," which are inactive forms of PROTACs that are activated under specific conditions, such as in the tumor microenvironment.[2] In one strategy, a boronic acid is used as a "caging" group on the E3 ligase ligand, rendering the PROTAC inactive.[2] This cage can be removed by reactive oxygen species (ROS), which are often present at higher levels in cancer cells, thereby activating the PROTAC selectively at the target site.[2] this compound could serve as a foundational scaffold for creating such ROS-cleavable caging moieties.

Comparison with Alternative Synthetic Approaches

The use of this compound as a building block must be compared with more established routes for synthesizing E3 ligase ligands.

FeatureThis compound ApproachTraditional Approaches (e.g., from Thalidomide Analogs)
Starting Materials Relies on a specialized boronic acid derivative.Utilizes commercially available and well-characterized starting materials like 3-nitrophthalic anhydride.[4]
Key Reactions Suzuki-Miyaura coupling for C-C bond formation.Condensation reactions to form the core heterocyclic structure (e.g., glutarimide), followed by functional group manipulations.[4]
Modularity High modularity at the Suzuki coupling step, allowing for diverse aryl groups to be introduced.Modularity is often achieved by derivatizing the core scaffold at specific positions.
Synthetic Complexity Potentially fewer steps to introduce the sulfonamide-aryl moiety in a single coupling reaction.Can involve multi-step sequences with protection and deprotection steps.
Scalability Suzuki-Miyaura couplings are generally scalable.Established and optimized for large-scale synthesis.

Limitations and Considerations

Despite its potential, the application of this compound has several limitations:

  • Limited Direct Precedent: There is a lack of extensive, direct literature precedent for the use of this specific compound in the synthesis of validated, highly potent E3 ligase ligands. Much of its utility remains theoretical based on the reactivity of its functional groups.

  • Potential for Bioactivation: Boronic acid-containing compounds can undergo metabolic activation to form reactive imine amide metabolites, which could lead to off-target effects and toxicity.[5] Careful metabolic stability and safety profiling of any resulting compounds would be crucial.

  • Complexity of PROTAC Design: The success of a PROTAC depends not only on the E3 ligase ligand but also on the linker and the target-binding ligand. The introduction of the bulky p-tolyl-sulfonamide-phenyl group would require careful consideration of its impact on the formation of a productive ternary complex.

Future Perspectives

This compound represents a potentially useful, albeit underexplored, building block in the medicinal chemist's toolbox for targeted protein degradation. Its value lies in the efficient introduction of a sulfonamide-linked aromatic system. Future research could focus on:

  • Systematic Library Synthesis: Utilizing this building block in combinatorial Suzuki-Miyaura couplings with a diverse range of heterocyclic halides to generate novel scaffolds for E3 ligase ligand discovery.

  • Exploration in Molecular Glue Design: The sulfonamide motif is present in known molecular glues.[6] this compound could be a starting point for the rational design of new molecular glue candidates.

  • Development of Novel Pro-PROTACs: Leveraging the boronic acid moiety to create novel caging groups for conditional activation of PROTACs, potentially with different cleavage mechanisms beyond ROS-mediated deprotection.

References

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. (2025). Signal Transduction and Targeted Therapy, 7(1), 113.
  • Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. (2013). Chemical Research in Toxicology, 26(4), 538-547.
  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024.
  • Molecular Glue Discovery: Current and Future Approaches. (n.d.). Journal of Medicinal Chemistry.
  • Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. (n.d.). Journal of Medicinal Chemistry.
  • A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening. (n.d.).
  • Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. (n.d.). ChemRxiv.
  • Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degrad
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.).
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). Organic Letters.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science.
  • Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid. (n.d.). Molecules.
  • Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. (2025). European Journal of Medicinal Chemistry.
  • Drug evolution: p-aminobenzoic acid as a building block. (n.d.). Current Medicinal Chemistry.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules, 26(21), 6685.
  • Selected examples of recently published building blocks for drug discovery. (n.d.). RSC Medicinal Chemistry.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). Journal of Medicinal Chemistry, 63(21), 12486-12513.
  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. (2025). ACS Chemical Biology.

Sources

Safety Operating Guide

Navigating the Disposal of N-p-Tolyl 4-boronobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as critical as the innovative science they enable. N-p-Tolyl 4-boronobenzenesulfonamide, a versatile building block in medicinal chemistry, demands a systematic and informed approach to its disposal. This guide provides a detailed protocol, grounded in established safety principles and regulatory awareness, to ensure the safe and compliant disposal of this compound. Our objective is to empower laboratory personnel with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a culture of safety and environmental stewardship.

Hazard Assessment and Risk Mitigation

Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is paramount. Based on available safety information, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

These classifications necessitate a proactive approach to exposure prevention. The primary routes of exposure are dermal and ocular contact. Inhalation of the dust, while not explicitly classified, should also be avoided as a matter of good laboratory practice.

Causality of Hazards:

The irritant nature of this compound can be attributed to its chemical structure, which combines the reactivity of a boronic acid with the properties of a sulfonamide. Boronic acids can interact with biological molecules, and sulfonamides are a well-known class of compounds with diverse biological activities. This combination can lead to localized inflammatory responses upon contact with skin and mucous membranes.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an explanation of the protection afforded.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles or a face shieldEssential to prevent contact with the eyes, mitigating the risk of serious eye irritation (H319).
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact, addressing the risk of skin irritation (H315). Gloves should be inspected before use and disposed of after handling the compound.
Protective Clothing Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation.Use a NIOSH-approved respirator if handling large quantities or if there is a potential for aerosolization.

Spill Management: A Swift and Safe Response

In the event of a spill, a calm and methodical response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of prescribed PPE.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated waste container, avoiding the generation of dust. For solutions, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

  • Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Proper Disposal Procedures for this compound

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following workflow provides a general framework for its proper disposal as a non-acutely toxic chemical waste.

Disposal Decision Workflow

DisposalWorkflow start Start: Unused or Waste This compound assess_contamination Assess Contamination Level start->assess_contamination uncontaminated Uncontaminated/ Expired Reagent assess_contamination->uncontaminated  Minimal Contamination contaminated Contaminated Material (e.g., reaction mixtures, spill debris) assess_contamination->contaminated  Significantly Contaminated waste_container Select Appropriate Hazardous Waste Container uncontaminated->waste_container contaminated->waste_container label_container Label Container: 'Hazardous Waste' Chemical Name Hazard Pictograms waste_container->label_container segregate Segregate from Incompatible Waste (e.g., strong oxidizers) label_container->segregate storage Store in Designated Satellite Accumulation Area (SAA) segregate->storage disposal_request Request Pickup by Environmental Health & Safety (EHS) storage->disposal_request

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:
  • Waste Identification and Collection:

    • Collect waste this compound, including unused product, reaction byproducts, and contaminated materials, in a designated hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been verified. Given its structure, avoid mixing with strong oxidizing agents.

  • Container Selection and Labeling:

    • Use a chemically resistant, leak-proof container with a secure lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," its CAS number (957062-88-3), and the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • Ensure the waste is segregated from incompatible materials. As a general precaution, store away from strong acids, bases, and oxidizing agents.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Regulatory Framework: Adherence to EPA and OSHA Standards

The management of laboratory waste is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (RCRA): This act provides a "cradle-to-grave" framework for hazardous waste management. Your institution's EHS department will be well-versed in the specific requirements for waste accumulation, storage, and disposal under RCRA.

  • OSHA: The Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of all chemicals are evaluated and that this information is conveyed to employers and employees. This is primarily achieved through Safety Data Sheets (SDS) and proper labeling.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can ensure the safety of themselves and their colleagues while maintaining compliance with environmental regulations. Always consult your institution's specific waste management guidelines and the full Safety Data Sheet for the most comprehensive information.

References

  • University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

Navigating the Safe Handling of N-p-Tolyl 4-boronobenzenesulfonamide: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. The handling of specialized chemical reagents, such as N-p-Tolyl 4-boronobenzenesulfonamide, a key building block for protein degraders, demands a meticulous approach to safety. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the chemical's specific properties and potential hazards. Our objective is to build a culture of safety through understanding, ensuring that every procedure is a self-validating system of protection for you and your colleagues.

Hazard Assessment: Understanding the Compound

This compound belongs to two important chemical classes: sulfonamides and boronic acids. While many boronic acids are noted for their relatively low toxicity, it is crucial to recognize the specific hazards associated with this bifunctional molecule.[1][2] The available safety data indicates clear risks that dictate our PPE strategy.

A summary of the hazard profile is essential for immediate recognition and response:

Hazard IdentificationDescriptionGHS PictogramSource(s)
Signal Word WarningN/A[3]
Skin Irritation H315: Causes skin irritation.pictogram[3]
Eye Irritation H319: Causes serious eye irritation.pictogram[3]
Respiratory Irritation Potential for respiratory irritation as a dust or aerosol.pictogram[4]
Sensitization Some sulfonamides may cause skin sensitization upon repeated contact.pictogram[4]

This profile is based on direct data for the compound and related structures. The primary routes of exposure are dermal contact, ocular contact, and inhalation of the solid as a fine powder.[5] Therefore, our PPE selection must create a robust barrier against these specific entry points.

Core Directive: Your Personal Protective Equipment Ensemble

The selection of PPE is not merely about wearing protective gear; it's about choosing the right gear for the specific chemical and task.[6][7] For this compound, the following ensemble is mandatory for all handling procedures.

  • Primary Body Protection: A clean, flame-resistant lab coat with full-length sleeves and a buttoned front is the first line of defense.[8] It must be worn at all times in the laboratory where chemicals are handled.

  • Hand Protection: Chemical-resistant gloves are critical.

    • Type: Disposable nitrile gloves (minimum 4 mil thickness) are suitable for providing a contact barrier against splashes and incidental contact.[8][9]

    • Causality: Nitrile provides good resistance to a broad range of chemicals. However, it is crucial to understand that these gloves offer short-term protection. They must be inspected for any signs of degradation or puncture before each use and disposed of immediately if contamination is suspected.[8][10] Never reuse disposable gloves.

  • Eye and Face Protection: Given the serious eye irritation hazard (H319), robust protection is non-negotiable.

    • Type: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[8] Regular safety glasses do not provide an adequate seal around the eyes and are insufficient.

    • Causality: Goggles protect against splashes from any direction.[9] When there is a significant risk of splashing or if the compound is being heated, a full-face shield should be worn in addition to the chemical splash goggles to protect the entire face.[8][10]

  • Respiratory Protection:

    • Type: Administrative and engineering controls, primarily the use of a certified chemical fume hood, should be the primary method to control exposure to dust and aerosols.[11][12]

    • Causality: If procedures with a high potential for generating dust (e.g., weighing large quantities outside of a containment hood) are unavoidable and engineering controls are insufficient, a risk assessment must be performed to determine if respiratory protection is needed.[8] If required, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) must be used as part of a formal respiratory protection program.[8][13]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol ensures that safety is integrated into every step of your workflow.

Phase 1: Preparation and Donning PPE
  • Work Area Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is on and functioning correctly.[12] Clear the workspace of any unnecessary items. Locate the nearest safety shower and eyewash station.[14]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) inside the fume hood to minimize traffic in and out of the containment area.

  • Don PPE: Put on your protective equipment in the following order:

    • Lab Coat

    • Chemical Splash Goggles (and face shield, if required)

    • Gloves (pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal)

Phase 2: Handling this compound
  • Location: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to contain any dust.[9][11]

  • Technique: When handling the solid, use gentle scooping motions with a spatula to avoid generating airborne dust. If transferring from a container, tap it gently rather than shaking it.

  • Spill Management: Keep a small, designated waste container within the fume hood for any contaminated weigh paper or pipette tips. In the event of a small spill inside the hood, wipe it up immediately with a damp cloth or paper towel and dispose of it as hazardous waste.

Phase 3: Doffing PPE and Disposal
  • Decontamination: Before leaving the immediate work area, remove your gloves using a technique that avoids touching the outer contaminated surface with your bare skin.[15]

  • Removal Sequence: Remove PPE in the following order to prevent re-contamination:

    • Gloves

    • Face Shield (if used)

    • Goggles

    • Lab Coat (handle by the inside surfaces)

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[12] This is a critical final step.

  • Waste Disposal: All contaminated disposable PPE, including gloves and wipes, must be placed in a clearly labeled hazardous waste container.[11] Follow all institutional and local regulations for chemical waste disposal.

Emergency Response

Your PPE is your primary defense, but you must be prepared for accidental exposure.

  • Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[5][14] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[14][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

The workflow for safely handling this compound can be visualized as a continuous cycle of assessment and action.

G cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Risk_Assessment 1. Assess Hazards (H315, H319) Select_PPE 2. Select Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Risk_Assessment->Select_PPE Justifies Selection Don_PPE 3. Don PPE (Correct Sequence) Select_PPE->Don_PPE Proceed to Use Handling 4. Handle Chemical (Inside Fume Hood) Don_PPE->Handling Doff_PPE 5. Doff PPE (Correct Sequence) Handling->Doff_PPE After Task Completion Waste_Disposal 6. Dispose of Contaminated PPE & Chemical Waste Doff_PPE->Waste_Disposal Decontaminate 7. Decontaminate Work Area & Wash Hands Waste_Disposal->Decontaminate Final Step

Caption: Workflow for Safe Handling of this compound.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • LookChem. (n.d.). N-(p-tolyl)-p-toluenesulphonamide Safety Data Sheets(SDS). Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.